5-fluoro-7-nitro-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-7-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRVVXZFLROXOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Technical Guide to the Synthesis and Characterization of 5-Fluoro-7-Nitro-1H-Indole
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and strategic importance of 5-fluoro-7-nitro-1H-indole. This compound serves as a valuable heterocyclic building block, integrating two key pharmacophoric elements—a fluorine atom and a nitro group—onto the privileged indole scaffold.
Strategic Rationale: The Value Proposition in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. The strategic functionalization of this scaffold is a pivotal aspect of modern drug design. The title compound, 5-fluoro-7-nitro-1H-indole, is of particular interest due to the synergistic effects of its substituents.
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly modulates the electronic properties of the indole ring.[1][2] It can act as a bio-isostere for other functional groups, participate in crucial hydrogen bonding interactions with biological targets, and serve as a synthetic handle for further transformations, most notably its reduction to a versatile primary amine.[3][4]
-
The Fluorine Atom (-F): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[5][6] Its high electronegativity and small size can lead to improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity to target proteins, and modulated lipophilicity, which can enhance membrane permeability and bioavailability.[7][8]
The combination of these two groups on the indole scaffold creates a unique chemical entity with significant potential for the development of novel therapeutics, particularly in oncology and infectious diseases.[2][5]
Synthesis of 5-Fluoro-7-Nitro-1H-Indole: A Mechanistic Approach
A robust and high-yielding synthetic route is paramount for the utility of any chemical building block. The Leimgruber-Batcho indole synthesis is an exceptionally effective and industrially relevant method for preparing indoles from ortho-nitrotoluene precursors, particularly those bearing electron-withdrawing groups.[9][10] This pathway is proposed for the efficient synthesis of 5-fluoro-7-nitro-1H-indole.
The overall synthetic transformation is outlined below:
Caption: Proposed Leimgruber-Batcho synthesis workflow.
Causality Behind Experimental Choices
-
Starting Material: The synthesis commences with a suitably substituted ortho-nitrotoluene, specifically 2-fluoro-4-methyl-6-nitrotoluene. The methyl group is activated by the strongly electron-withdrawing nitro group at the ortho position, rendering its benzylic protons sufficiently acidic for the initial condensation step.[11]
-
Enamine Formation: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst like pyrrolidine generates a highly conjugated enamine intermediate. Pyrrolidine is often used to accelerate the reaction by forming a more reactive enamine compared to the N,N-dimethyl analogue. This intermediate is typically a highly colored (often red) compound due to its extended π-system.[9]
-
Reductive Cyclization: The cornerstone of this synthesis is the reduction of the nitro group to an amine, which spontaneously cyclizes onto the enamine moiety.[12] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[10] Alternative reducing agents such as Raney nickel, iron in acetic acid, or sodium hydrosulfite can also be employed, offering flexibility depending on the substrate's functional group tolerance.[9][10] The final step involves the elimination of the secondary amine (pyrrolidine) to afford the aromatic indole ring.
Detailed Experimental Protocol
Step 1: Synthesis of (E)-1-(2-(4-fluoro-2-nitrophenyl)prop-1-en-1-yl)pyrrolidine (Enamine Intermediate)
-
To a solution of 2-fluoro-4-methyl-6-nitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF, 5 mL/g), add pyrrolidine (1.2 eq).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Synthesis of 5-Fluoro-7-nitro-1H-indole
-
Dissolve the crude enamine intermediate (1.0 eq) in a suitable solvent such as ethyl acetate or methanol (10 mL/g).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 50-60 psi.
-
Stir the mixture vigorously at room temperature for 6-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-fluoro-7-nitro-1H-indole as a solid.
Comprehensive Characterization
Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed.
Physical Properties
| Property | Data |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| Appearance | Expected to be a yellow or brown solid |
Spectroscopic Data Interpretation
The following tables summarize the predicted spectroscopic data for 5-fluoro-7-nitro-1H-indole, based on established principles of NMR and IR spectroscopy.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| H1 | > 10.0 | br s | N-H |
| H4 | ~8.0 - 8.2 | d | Ar-H |
| H6 | ~7.8 - 8.0 | dd | Ar-H |
| H2 | ~7.5 - 7.7 | t | Indole C2-H |
| H3 | ~6.7 - 6.9 | t | Indole C3-H |
| ¹³C NMR | Predicted δ (ppm) | Key Feature |
| C7 | ~145-150 | Attached to -NO₂ (downfield) |
| C5 | ~155-160 (d) | Attached to -F (downfield, shows C-F coupling) |
| C7a | ~130-135 | Bridgehead carbon |
| C3a | ~125-130 | Bridgehead carbon |
| C2 | ~122-128 | Pyrrole ring carbon |
| C4 | ~115-120 (d) | Influenced by -F and -NO₂ |
| C6 | ~110-115 (d) | Influenced by -F |
| C3 | ~102-108 | Pyrrole ring carbon (upfield) |
Rationale for NMR Predictions:
-
¹H NMR: The N-H proton is expected to be significantly downfield and broad due to its acidic nature.[13] Protons on the benzene ring (H4, H6) are deshielded by the strong electron-withdrawing effect of the nitro group at C7 and the inductive effect of the fluorine at C5.[14]
-
¹³C NMR: The carbons directly attached to the electronegative nitro (C7) and fluoro (C5) groups will be the most downfield.[15] The C5 signal is expected to appear as a doublet due to one-bond coupling with the ¹⁹F nucleus. Other carbons in the benzene ring will also exhibit smaller C-F coupling.
Table 2: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3450 | N-H Stretch | Indole N-H |
| 3050 - 3150 | Aromatic C-H Stretch | Ar-H |
| 1510 - 1560 | N-O Asymmetric Stretch | Nitro (-NO₂) |
| 1450 - 1600 | C=C Aromatic Ring Stretch | Indole Ring |
| 1340 - 1390 | N-O Symmetric Stretch | Nitro (-NO₂) |
| 1100 - 1250 | C-F Stretch | Aryl-Fluoride |
Rationale for IR Predictions: The IR spectrum will be dominated by characteristic peaks for the key functional groups. A strong, sharp N-H stretch is expected around 3400 cm⁻¹.[16][17] The two most diagnostic peaks will be the strong asymmetric and symmetric stretches of the nitro group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretch will appear in the fingerprint region.[16]
Mass Spectrometry (MS) In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 180. Key fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 134) and the subsequent loss of HCN from the indole ring, which is a characteristic fragmentation pattern for this class of compounds.[18][19][20]
Application as a Versatile Scaffold in Drug Development
5-Fluoro-7-nitro-1H-indole is not merely a final compound but a strategic starting point for the synthesis of more complex, biologically active molecules. Its true value lies in its potential for derivatization.
Caption: Derivatization potential of the title compound.
The primary and most powerful transformation is the selective reduction of the 7-nitro group to 7-amino-5-fluoro-1H-indole. This unlocks a wealth of synthetic possibilities:
-
Amide and Sulfonamide Libraries: The resulting amine can be readily acylated or sulfonylated to generate large libraries of derivatives for structure-activity relationship (SAR) studies.
-
Building Block for Fused Systems: The 7-amino group can be used as a nucleophile in cyclization reactions to construct more complex, fused heterocyclic systems.
-
Modulation of Biological Activity: Substituted nitroindoles and their amino derivatives have demonstrated a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[21][22][23] The fluorine atom at the 5-position is expected to enhance these properties by improving metabolic stability and target engagement.[24][25]
Conclusion
5-Fluoro-7-nitro-1H-indole represents a highly valuable and strategically designed building block for modern drug discovery. This guide has outlined a robust synthetic pathway via the Leimgruber-Batcho synthesis, providing a clear rationale for the chosen methodology. Furthermore, a comprehensive framework for the analytical characterization of the molecule has been detailed, ensuring structural confirmation and purity assessment. The true potential of this compound is realized in its application as a versatile scaffold, enabling access to a diverse range of novel derivatives with enhanced pharmacological profiles. The principles and protocols described herein provide a solid foundation for researchers to synthesize, characterize, and utilize this important intermediate in the pursuit of next-generation therapeutics.
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A Predictive and Methodological Guide to the Physicochemical Properties of 5-Fluoro-7-Nitro-1H-Indole
Abstract
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 5-fluoro-7-nitro-1H-indole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. In the absence of extensive empirical data for this specific molecule, this document leverages established principles of physical organic chemistry, data from structurally analogous compounds, and theoretical predictions to construct a robust physicochemical profile. Furthermore, detailed, field-proven experimental protocols are provided for the empirical determination of its key characteristics, ensuring a self-validating framework for researchers. This guide is intended to serve as an essential resource for scientists and drug development professionals, enabling informed decisions in the handling, characterization, and application of 5-fluoro-7-nitro-1H-indole.
Introduction: The Rationale for 5-Fluoro-7-Nitro-1H-Indole in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic introduction of fluorine and nitro functionalities can profoundly modulate the biological activity and pharmacokinetic profile of the parent indole. The fluorine atom, owing to its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[1] The nitro group, a strong electron-withdrawing moiety, can influence the electronic properties of the molecule and participate in key biological interactions.
5-Fluoro-7-nitro-1H-indole, therefore, represents a promising scaffold for the development of novel therapeutic agents. This guide provides a predictive yet scientifically grounded overview of its key physicochemical properties to facilitate its exploration in research and development. It is important to note that while the IUPAC name is 5-fluoro-7-nitro-1H-indole, it is also referred to as 7-fluoro-5-nitro-1H-indole in some chemical supplier catalogs.[2]
Chemical Structure and Proposed Synthesis
The chemical structure of 5-fluoro-7-nitro-1H-indole is characterized by an indole ring system substituted with a fluorine atom at the 5-position and a nitro group at the 7-position.
Caption: Chemical structure of 5-fluoro-7-nitro-1H-indole.
Proposed Synthetic Pathway
Caption: Proposed Fischer indole synthesis route for 5-fluoro-7-nitro-1H-indole.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 5-fluoro-7-nitro-1H-indole based on data from analogous compounds and theoretical principles.
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₈H₅FN₂O₂ | - |
| Molecular Weight | 180.14 g/mol | - |
| Melting Point | 150-160 °C | The melting point of 7-fluoroindole is 61 °C.[4] The strong electron-withdrawing nitro group is expected to significantly increase the melting point due to increased polarity and intermolecular dipole-dipole interactions. |
| Boiling Point | > 300 °C | The predicted boiling point of 7-fluoroindole is 258 °C.[4] The nitro group will substantially increase the boiling point. |
| pKa (Indole N-H) | 14.5 - 15.5 | The predicted pKa of 7-fluoroindole is 15.55.[4] The potent electron-withdrawing nitro group at the 7-position is expected to further increase the acidity (lower the pKa) of the N-H proton.[5] |
| LogP | 2.0 - 2.5 | Fluorine substitution generally increases lipophilicity.[6] The nitro group can have a variable effect. Computational prediction methods are recommended for a more precise value.[7] |
Predicted Solubility Profile
The solubility of 5-fluoro-7-nitro-1H-indole is predicted to be governed by its polar functional groups (nitro and fluoro) and the hydrogen-bonding capability of the indole N-H group.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetone | High | The strong dipole moment of the molecule will lead to favorable interactions with polar aprotic solvents. |
| Polar Protic | Methanol, Ethanol | Moderate | The indole N-H can act as a hydrogen bond donor, and the nitro and fluoro groups as weak acceptors, allowing for moderate solubility.[4] |
| Nonpolar | Toluene, Hexane | Low | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents. |
| Aqueous | Water | Low | Despite the polar groups, the aromatic indole core limits aqueous solubility. |
Predicted Spectral Analysis
The following are predictions for the key spectral features of 5-fluoro-7-nitro-1H-indole.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals in the aromatic region, with the electron-withdrawing fluoro and nitro groups causing a downfield shift of the adjacent protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons attached to the fluorine and nitro groups will show characteristic chemical shifts.
¹⁹F NMR Spectroscopy
A single resonance is expected in the ¹⁹F NMR spectrum. Based on studies of fluorinated tryptophans, the chemical shift is anticipated to be in the range of -110 to -130 ppm relative to CFCl₃.[8][9][10][11]
IR Spectroscopy
The infrared spectrum is predicted to exhibit the following characteristic absorption bands:
-
N-H stretch: A sharp peak around 3400-3300 cm⁻¹.[12]
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.[12]
-
N-O asymmetric stretch (NO₂): A strong band around 1550-1500 cm⁻¹.
-
N-O symmetric stretch (NO₂): A strong band around 1350-1300 cm⁻¹.
-
C-F stretch: A strong band in the 1100-1000 cm⁻¹ region.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 180.03. Common fragmentation patterns would involve the loss of the nitro group (NO₂) and potentially other fragments from the indole ring.
Experimental Protocols for Physicochemical Characterization
To empirically validate the predicted properties, the following standardized experimental protocols are recommended.
Determination of Melting Point
Caption: Workflow for melting point determination.
Determination of Aqueous Solubility (Shake-Flask Method)
Caption: Workflow for aqueous solubility determination.
Determination of pKa (Potentiometric Titration)
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
5-Fluoro-7-nitro-1H-indole is a heterocyclic compound with significant potential in the field of drug discovery. This technical guide has provided a comprehensive predictive overview of its physicochemical properties, including its melting and boiling points, solubility, pKa, and spectral characteristics. While awaiting extensive experimental validation, the data and methodologies presented herein offer a solid foundation for researchers to handle, characterize, and utilize this promising molecule in their scientific endeavors. The provided experimental protocols empower researchers to empirically determine these properties, ensuring a rigorous and self-validating approach to their work.
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MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
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NTU Journal. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Retrieved from [Link]
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Semantic Scholar. (n.d.). Simple and inexpensive incorporation of 19F-tryptophan for protein NMR spectroscopy. Retrieved from [Link]
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Frontiers. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Retrieved from [Link]
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ResearchGate. (n.d.). The Impact of Physicochemical Descriptors on the Biological Activity of 5-Fluorouracil Analogs. Retrieved from [Link]
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ResearchGate. (n.d.). The IR spectrum of 7. Retrieved from [Link]
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HDH Synthesis. (n.d.). 7-fluoro-5-nitro-1H-indole, min 97%, 100 mg. Retrieved from [Link]
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ACS Publications. (2022). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Retrieved from [Link]
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RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. Retrieved from [Link]
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RSC Publishing. (n.d.). Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. Retrieved from [Link]
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ResearchGate. (n.d.). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. Retrieved from [Link]
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ACS Publications. (n.d.). 7-Azaindole. VI. Preparation of 5- and 6-Substituted 7-Azaindoles1. Retrieved from [Link]
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PubMed Central. (n.d.). LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]
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Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
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SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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An In-Depth Technical Guide to 7-Fluoro-5-nitro-1H-indole (CAS Number: 1167055-33-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-fluoro-5-nitro-1H-indole (CAS Number: 1167055-33-5), a fluorinated nitroindole derivative of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established principles of organic chemistry to offer a detailed perspective on its synthesis, physicochemical properties, spectral characteristics, and potential applications. The strategic placement of a fluorine atom and a nitro group on the indole scaffold suggests a modulation of its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the development of novel therapeutic agents.
Introduction: The Significance of Fluorinated and Nitrated Indoles in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Chemical modification of the indole ring is a common strategy to fine-tune the pharmacological properties of these molecules.
The introduction of a fluorine atom can profoundly impact a molecule's metabolic stability, bioavailability, and binding affinity for its biological target.[1][2] Fluorine's high electronegativity and small size can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolic oxidation.[2]
Similarly, the nitro group is a versatile functional group in drug design. It is a strong electron-withdrawing group that can modulate the electronic character of the aromatic system. Furthermore, the nitro group can be reduced to an amino group, providing a handle for further synthetic diversification. Nitro-containing compounds have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[3]
The combination of both a fluorine atom and a nitro group on the indole scaffold, as in 7-fluoro-5-nitro-1H-indole, presents a unique opportunity to harness the synergistic effects of these two important pharmacophores. This guide will explore the chemical nature and potential of this promising, yet under-documented, molecule.
Physicochemical Properties
| Property | Predicted Value/Information |
| CAS Number | 1167055-33-5 |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| Appearance | Likely a yellow to brown solid |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |
| Purity | Commercially available with purities typically around 97%.[4] |
Proposed Synthesis Pathway
A plausible synthetic route to 7-fluoro-5-nitro-1H-indole can be devised starting from commercially available 7-fluoro-1H-indole. This proposed pathway involves a regioselective nitration of the indole ring.
Caption: Proposed synthesis of 7-fluoro-5-nitro-1H-indole.
Experimental Protocol (Hypothetical)
Objective: To synthesize 7-fluoro-5-nitro-1H-indole via electrophilic nitration of 7-fluoro-1H-indole.
Materials:
-
7-Fluoro-1H-indole
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 7-fluoro-1H-indole in a minimal amount of concentrated sulfuric acid.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 5°C. The regioselectivity of nitration on the indole ring is sensitive to reaction conditions, with the 5-position being a common site for electrophilic attack.
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture over crushed ice to quench the reaction.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield pure 7-fluoro-5-nitro-1H-indole.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration of indoles is a highly exothermic and potentially hazardous reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and minimize side product formation.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Aqueous Workup: Pouring the reaction mixture into ice water serves to quench the reaction by diluting the acid and precipitating the organic product. The subsequent washes with sodium bicarbonate neutralize any remaining acid.
-
Chromatographic Purification: Due to the potential for the formation of regioisomers (e.g., nitration at other positions on the indole ring), column chromatography is essential to isolate the desired 7-fluoro-5-nitro-1H-indole isomer.
Spectral Characteristics (Predicted)
The following are predicted spectral data for 7-fluoro-5-nitro-1H-indole, based on the known spectroscopic properties of related indole derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom. The coupling patterns will be key to confirming the substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atoms attached to the fluorine and nitro groups will show characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Asymmetric NO₂ Stretch | 1500-1560 |
| Symmetric NO₂ Stretch | 1345-1385 |
| C-F Stretch | 1000-1400 |
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (180.03 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group and other characteristic fragments of the indole ring.
Reactivity and Potential Applications in Drug Development
The reactivity of 7-fluoro-5-nitro-1H-indole is dictated by the interplay of the electron-rich indole nucleus and the electron-withdrawing fluoro and nitro substituents.
Caption: Reactivity and potential applications of 7-fluoro-5-nitro-1H-indole.
Key Reactions:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation (H₂/Pd-C). This provides a versatile synthetic handle to introduce a wide range of substituents at the 5-position, enabling the generation of libraries of analogues for structure-activity relationship (SAR) studies.[3]
-
N-H Functionalization: The nitrogen of the indole ring can be alkylated or acylated to introduce substituents that can modulate the molecule's properties and interactions with biological targets.
-
Electrophilic Substitution: While the indole ring is deactivated by the nitro and fluoro groups, it may still undergo electrophilic substitution, likely at the C3 position, which is the most nucleophilic position in the indole ring.
Potential Therapeutic Applications:
-
Anticancer Agents: Many nitroaromatic compounds, including nitroindoles, have been investigated for their anticancer properties.[3] The presence of the fluorine atom could enhance the metabolic stability and cell permeability of such agents.
-
Antimicrobial Agents: Fluorinated indoles have shown promise as antimicrobial agents. The unique electronic properties of 7-fluoro-5-nitro-1H-indole make it an interesting candidate for the development of new anti-infective drugs.
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The substituents on 7-fluoro-5-nitro-1H-indole could be tailored to achieve specific interactions with the ATP-binding site of various kinases.
-
CNS-Active Agents: The ability of fluorine to increase lipophilicity can enhance brain penetration, making fluorinated indoles attractive scaffolds for the development of drugs targeting the central nervous system.
Conclusion
7-Fluoro-5-nitro-1H-indole is a synthetically accessible and promising building block for drug discovery. Although detailed experimental characterization of this specific molecule is not widely published, its structure suggests a favorable combination of properties for the development of novel therapeutic agents. The strategic incorporation of fluorine and a nitro group on the indole scaffold provides a platform for generating diverse libraries of compounds with potentially enhanced metabolic stability, bioavailability, and biological activity. Further research into the synthesis, characterization, and biological evaluation of 7-fluoro-5-nitro-1H-indole and its derivatives is warranted to fully explore its therapeutic potential.
References
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ResearchGate. (2021). Reactivity of 3-nitroindoles with electron-rich species. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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HDH Advancement. (n.d.). 7-fluoro-5-nitro-1H-indole, min 97%, 100 mg. Retrieved from [Link]
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- El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 10(58), 35193–35221.
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ResearchGate. (n.d.). The IR spectrum of 7. Retrieved from [Link]
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Google Patents. (1975). United States Patent (19). Retrieved from [Link]
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MySkinRecipes. (n.d.). 5-Fluoro-7-nitro-1H-indole. Retrieved from [Link]
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Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
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The Biomolecular Modeling & Computational Biology Group. (2024). Electrostatic Contribution to 19F Chemical Shifts in Fluorotryptophans in Proteins. Retrieved from [Link]
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Justia Patents. (2011). novel process for the manufacture of 5-halogenated-7-azaindoles. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
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Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
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Spectroscopic Characterization of 5-fluoro-7-nitro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound 5-fluoro-7-nitro-1H-indole. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages established principles of spectroscopic analysis and comparative data from structurally related indole derivatives to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive approach offers a robust framework for researchers engaged in the synthesis and characterization of new chemical entities in drug discovery and materials science.
Molecular Structure and Spectroscopic Overview
5-fluoro-7-nitro-1H-indole is a disubstituted indole derivative featuring an electron-withdrawing nitro group at the 7-position and an electronegative fluorine atom at the 5-position. These substitutions are expected to significantly influence the electronic environment of the indole ring system, leading to characteristic shifts and patterns in its spectroscopic signatures.
Diagram 1: Molecular Structure of 5-fluoro-7-nitro-1H-indole
A 2D representation of 5-fluoro-7-nitro-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-fluoro-7-nitro-1H-indole, we will consider ¹H, ¹³C, and ¹⁹F NMR spectra.
Experimental Protocol (Predicted)
A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for accurate structural elucidation.
Diagram 2: NMR Experimental Workflow
A typical workflow for acquiring NMR spectra.
Predicted ¹H NMR Data
The chemical shifts in the ¹H NMR spectrum are influenced by the electron-withdrawing effects of the nitro group and the electronegativity of the fluorine atom.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 (N-H) | > 11.0 | br s | - |
| H-2 | ~7.5 | t | J(H,H) ≈ 2.5, J(H,F) ≈ 2.5 |
| H-3 | ~6.6 | t | J(H,H) ≈ 2.5, J(H,H) ≈ 2.5 |
| H-4 | ~8.1 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 4.5 |
| H-6 | ~7.4 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 9.0 |
Rationale:
-
H-1 (N-H): The indole N-H proton is typically deshielded and appears as a broad singlet. The presence of two electron-withdrawing groups is expected to shift it further downfield.
-
H-2 and H-3: These protons on the pyrrole ring will show characteristic coupling to each other.
-
H-4 and H-6: The protons on the benzene ring will be significantly affected by the substituents. The strong electron-withdrawing nitro group at C-7 will deshield the adjacent H-6. The fluorine at C-5 will deshield H-4 and H-6 and introduce H-F coupling.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reflect the electronic perturbations caused by the fluorine and nitro groups, including characteristic C-F couplings.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, ³JCF in Hz) |
| C-2 | ~125 | ~3 |
| C-3 | ~103 | ~4 |
| C-3a | ~128 | ~10 |
| C-4 | ~110 | ~25 |
| C-5 | ~158 | ~240 (d) |
| C-6 | ~115 | ~25 |
| C-7 | ~135 | ~5 |
| C-7a | ~130 | ~15 |
Rationale:
-
C-5: The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield.
-
C-4 and C-6: These carbons, ortho to the fluorine, will exhibit two-bond C-F coupling (²JCF).
-
C-7: The presence of the nitro group will cause a downfield shift.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 5-position. The chemical shift will be influenced by the electronic nature of the indole ring and the nitro group. The signal will likely be a doublet of doublets due to coupling with H-4 and H-6.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol
A standard protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory is as follows:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample on the crystal.
-
Apply pressure using the anvil.
-
Record the sample spectrum.
-
Clean the crystal after measurement.
Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch |
| ~3100 | Aromatic C-H stretch |
| ~1520 and ~1340 | Asymmetric and symmetric N-O stretching of the nitro group |
| ~1600-1450 | C=C stretching in the aromatic ring |
| ~1250 | C-F stretch |
Rationale:
-
The N-H stretching vibration of the indole ring is a key characteristic band.
-
The strong, distinct peaks for the nitro group are diagnostic. The presence of these bands would be a strong confirmation of the structure.[1][2]
-
The C-F stretch is typically found in the fingerprint region and can sometimes be difficult to assign definitively without comparative spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Experimental Protocol
A common method for analyzing a solid sample is Direct Insertion Probe-Electron Ionization (DIP-EI).
-
A small amount of the sample is placed in a capillary tube.
-
The tube is inserted into the mass spectrometer via the direct insertion probe.
-
The probe is heated to volatilize the sample into the ion source.
-
The sample is ionized by a beam of electrons (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular weight of 5-fluoro-7-nitro-1H-indole (C₈H₅FN₂O₂) is 194.14 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 194.
-
Major Fragmentation Pathways:
Diagram 3: Predicted MS Fragmentation of 5-fluoro-7-nitro-1H-indole
Key fragmentation pathways for 5-fluoro-7-nitro-1H-indole.
Rationale:
-
Loss of the nitro group (NO₂, 46 Da) is a common fragmentation pathway for nitroaromatic compounds, leading to a fragment at m/z 148.
-
Loss of hydrogen cyanide (HCN, 27 Da) from the pyrrole ring is characteristic of indoles, resulting in a fragment at m/z 167.
Conclusion
The predicted spectroscopic data presented in this guide provides a foundational framework for the characterization of 5-fluoro-7-nitro-1H-indole. The combined analysis of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data will allow for an unambiguous confirmation of its structure. The interpretations are grounded in established spectroscopic principles and data from related indole compounds. This comprehensive approach ensures a high degree of confidence in the structural assignment for this and other novel substituted indoles.
References
-
SpectraBase. 5-Fluoro-1H-indole. [Link]
-
National Institute of Standards and Technology. Indole. [Link]
-
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A Technical Guide to the Quantum Chemical Analysis of 5-fluoro-7-nitro-1H-indole: A Predictive Approach for Drug Discovery
This guide provides a comprehensive, in-depth technical framework for the quantum chemical analysis of 5-fluoro-7-nitro-1H-indole. In the realm of drug discovery, indole derivatives are a cornerstone scaffold, and the strategic introduction of fluorine and nitro groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] Understanding the precise electronic and structural consequences of these substitutions is paramount for rational drug design.
Due to the absence of extensive published experimental data for this specific molecule, this document serves as a predictive guide. It outlines the established computational methodologies and provides a robust framework for in silico characterization, offering insights that can steer future synthesis and experimental validation. The protocols described herein are grounded in widely accepted and benchmarked quantum chemical methods, ensuring a high degree of scientific integrity.[6][7][8]
Section 1: The Rationale - Why Computational Chemistry?
Before embarking on synthesis, a computational approach allows for a cost-effective and time-efficient exploration of a molecule's fundamental properties. For a novel compound like 5-fluoro-7-nitro-1H-indole, quantum chemical calculations can predict:
-
Geometric and Structural Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.
-
Electronic Properties: The distribution of electrons, which dictates reactivity, intermolecular interactions, and spectroscopic behavior.
-
Spectroscopic Signatures: Predicted NMR and UV-Vis spectra that can aid in the characterization of the synthesized compound.
-
Reactivity and Interaction Sites: Regions of the molecule that are susceptible to nucleophilic or electrophilic attack, and how it might interact with a biological target.
Density Functional Theory (DFT) has emerged as a powerful and widely used method in computational chemistry, offering a favorable balance between accuracy and computational cost for systems of this size.[9]
Section 2: Methodological Framework - A Self-Validating System
The trustworthiness of computational results hinges on a well-chosen and consistently applied theoretical framework. For 5-fluoro-7-nitro-1H-indole, a multi-faceted approach is recommended, where different calculations build upon and validate each other.
The Core: Geometry Optimization and Frequency Analysis
The foundational step for all subsequent calculations is determining the molecule's most stable three-dimensional structure.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Software: Gaussian 16 is a widely used software package for these calculations.[10][11][12][13][14]
-
Method Selection: The B3LYP hybrid functional is a robust and well-benchmarked choice for organic molecules.[9][15][16]
-
Basis Set Selection: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational efficiency for molecules containing second-row elements and heteroatoms. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in the presence of electronegative atoms like fluorine and the nitro group.
-
Input File Preparation: Construct a Gaussian input file specifying the initial coordinates of 5-fluoro-7-nitro-1H-indole, the chosen method (B3LYP/6-311++G(d,p)), and the keywords Opt (for optimization) and Freq (for frequency calculation).
-
Execution and Verification: Run the calculation. A successful optimization is confirmed by two criteria in the output file:
-
Convergence of the geometry optimization criteria.
-
The absence of imaginary frequencies in the frequency analysis, which confirms that the optimized structure is a true energy minimum.
-
The following Graphviz diagram illustrates this fundamental workflow.
Caption: Workflow for Geometry Optimization and Frequency Analysis.
Section 3: Unveiling Electronic Properties
With an optimized geometry, we can now probe the electronic landscape of the molecule.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): A smaller gap suggests higher reactivity and easier electronic excitation.
These are obtained from the optimization calculation output.
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that reveals the charge distribution on the molecule's surface. It is invaluable for predicting how the molecule will interact with other molecules, including biological targets.
Protocol 2: Molecular Electrostatic Potential (MEP) Analysis
-
Input: Use the optimized geometry from Protocol 1.
-
Calculation: Perform a single-point energy calculation using the same method and basis set (B3LYP/6-311++G(d,p)) with the keyword pop=full iop(6/33=2).
-
Visualization: Use software like GaussView to generate the MEP surface. Typically, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[17][18][19][20][21] It can quantify hyperconjugative interactions, which are crucial for understanding the influence of the fluorine and nitro substituents on the indole ring's aromaticity and reactivity.
Protocol 3: Natural Bond Orbital (NBO) Analysis
-
Input: Use the optimized geometry.
-
Calculation: Perform a single-point energy calculation with the pop=nbo keyword.
-
Interpretation: Analyze the NBO output for:
-
Natural Charges: A more robust measure of atomic charges than Mulliken charges.
-
Second-Order Perturbation Theory Analysis: This section quantifies the stabilization energies from donor-acceptor (hyperconjugative) interactions. For example, it will reveal the extent of electron delocalization from the indole ring's π-system to the antibonding orbitals of the nitro group.
-
The interplay of these electronic analyses is depicted below.
Caption: Interrelationship of Electronic Property Calculations.
Section 4: Predicting Spectroscopic Signatures
Quantum chemical calculations can predict spectroscopic data, which is invaluable for confirming the identity of a synthesized compound.
NMR Spectroscopy Simulation
The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[22][23][24][25]
Protocol 4: GIAO NMR Calculation
-
Input: Use the optimized geometry.
-
Calculation: Perform a calculation with the keyword NMR=GIAO at the B3LYP/6-311++G(d,p) level of theory.
-
Referencing: Calculate the isotropic shielding values for a reference compound (e.g., Tetramethylsilane, TMS) at the same level of theory. The chemical shift (δ) is then calculated as: δ = σ_ref - σ_sample.
-
Analysis: Compare the calculated ¹H and ¹³C NMR chemical shifts with expected values for similar structures.
UV-Vis Spectroscopy Simulation
Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and UV-Vis spectra.[16][26][27][28]
Protocol 5: TD-DFT UV-Vis Spectrum Calculation
-
Input: Use the optimized geometry.
-
Calculation: Perform a TD-DFT calculation (e.g., TD(NStates=10)) at the B3LYP/6-311++G(d,p) level. It is often beneficial to perform this calculation in a simulated solvent environment using a continuum model like the Polarizable Continuum Model (PCM).
-
Analysis: The output will provide the excitation energies (wavelengths) and oscillator strengths for the electronic transitions. This data can be used to generate a theoretical UV-Vis spectrum.
Section 5: Data Synthesis and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Predicted Structural and Electronic Properties of 5-fluoro-7-nitro-1H-indole
| Property | Predicted Value |
| Total Energy (Hartrees) | Illustrative Value |
| Dipole Moment (Debye) | Illustrative Value |
| HOMO Energy (eV) | Illustrative Value |
| LUMO Energy (eV) | Illustrative Value |
| HOMO-LUMO Gap (eV) | Illustrative Value |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| C2 | - | Illustrative Value |
| H2 | Illustrative Value | - |
| C3 | - | Illustrative Value |
| H3 | Illustrative Value | - |
| ... | ... | ... |
Table 3: Predicted Electronic Transitions (TD-DFT)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | Illustrative Value | Illustrative Value | HOMO → LUMO |
| S₀ → S₂ | Illustrative Value | Illustrative Value | HOMO-1 → LUMO |
| ... | ... | ... | ... |
Note: The values in these tables are illustrative and would be populated with the actual results from the calculations.
Section 6: Concluding Remarks and Future Directions
This guide has outlined a comprehensive and scientifically rigorous computational workflow for the in silico characterization of 5-fluoro-7-nitro-1H-indole. By systematically applying DFT, TD-DFT, and NBO analyses, researchers can gain significant predictive insights into the structural, electronic, and spectroscopic properties of this novel molecule.
The true power of this approach lies in its ability to inform and guide experimental work. The predicted data presented here should be used as a benchmark for the eventual synthesis and characterization of 5-fluoro-7-nitro-1H-indole. Any discrepancies between the predicted and experimental data can, in turn, provide deeper insights into the molecule's behavior and potentially refine the computational models used. This iterative process of prediction and validation is at the heart of modern, computationally-driven drug discovery.
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Computational TD-DFT results for a) indoles, b) benzothiazoles, c) benzimidazoles and d) quinolines. (n.d.). ResearchGate. [Link]
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GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. (2015). Moroccan Journal of Chemistry. [Link]
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Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (2023). ACS Publications. [Link]
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Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts. (2007). MDPI. [Link]
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NBO Analysis and the Hyperconjugation Effect in Gaussian Part-1 || Gaurav Jhaa. (2023). YouTube. [Link]
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Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2. (2025). YouTube. [Link]
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Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. (2022). MDPI. [Link]
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UVVis spectroscopy. (n.d.). FACCTs. [Link]
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Benchmarking density functional theory predictions of framework structures and properties in a chemically diverse test set of metal–organic frameworks. (2016). Royal Society of Chemistry. [Link]
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DFT benchmarking for adsorption energy in wastewater treatment. (2023). Munin. [Link]
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Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. (2014). Chemistry – A European Journal. [Link]
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A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. (2018). International Journal of Pharmacy & Therapeutics. [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). Bentham Science. [Link]
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Biomedical Importance of Indoles. (2013). Molecules. [Link]
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Machine learning prediction of UV–Vis spectra features of organic compounds related to photoreactive potential. (2021). Scientific Reports. [Link]
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A Guide to the Crystal Structure Analysis of 5-fluoro-7-nitro-1H-indole: From Synthesis to Structural Insights
This technical guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of 5-fluoro-7-nitro-1H-indole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations of single-crystal X-ray diffraction, offering a robust framework for understanding the solid-state architecture of this and similar heterocyclic compounds.
Introduction: The Significance of Structural Elucidation
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. The introduction of fluorine and a nitro group, as in 5-fluoro-7-nitro-1H-indole, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making it a person of interest for drug discovery programs.[1][2] Elucidating the precise three-dimensional arrangement of atoms within a crystal lattice through single-crystal X-ray diffraction provides invaluable information on molecular conformation, intermolecular interactions, and packing motifs.[3][4][5] This knowledge is critical for understanding structure-activity relationships (SAR), optimizing crystal forms for pharmaceutical development, and designing novel therapeutic agents.
While a specific crystal structure for 5-fluoro-7-nitro-1H-indole is not publicly available in crystallographic databases like the Cambridge Structural Database (CSD) as of the writing of this guide, this document will serve as a detailed, hypothetical case study outlining the complete workflow from synthesis to structural analysis.[6]
Synthesis and Crystallization: The Foundation of Quality Data
A robust crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction.
Proposed Synthetic Pathway
A plausible synthetic route to 5-fluoro-7-nitro-1H-indole can be envisioned starting from commercially available precursors, drawing upon established indole synthesis methodologies. The specific reagents and reaction conditions would require experimental optimization.
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. A variety of techniques should be systematically explored to induce crystallization. The choice of solvent is paramount and should be guided by the solubility profile of the compound.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by assessing the solubility of 5-fluoro-7-nitro-1H-indole in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly at a constant temperature. This method is effective for compounds that are stable and not overly volatile.
-
Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound. In the larger container, add a precipitant solvent in which the compound is poorly soluble but miscible with the primary solvent. The slow diffusion of the precipitant vapor into the solution can induce crystallization.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or cryostat. The decrease in solubility with temperature can lead to the formation of crystals.
The ideal crystal for single-crystal X-ray diffraction should be well-formed, transparent, and have dimensions typically in the range of 0.1 to 0.5 mm in all directions.
Single-Crystal X-ray Diffraction: Probing the Crystal Lattice
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the internal arrangement of atoms in a crystalline solid.[3][5]
Data Collection Workflow
The process involves mounting a suitable crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is recorded on a detector.[7][8]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection
-
Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Diffractometer Setup: The data is collected on a modern diffractometer equipped with a sensitive detector (e.g., CCD or CMOS). The X-ray source is typically a sealed tube or a microfocus source generating Cu-Kα (λ = 1.5418 Å) or Mo-Kα (λ = 0.71073 Å) radiation.
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern software automatically determines the optimal data collection strategy to ensure high completeness and redundancy of the data.
Structure Solution and Refinement: From Diffraction to a 3D Model
The collected diffraction data is a set of intensities and positions of Bragg reflections. The primary challenge is to determine the phases of these reflections to reconstruct the electron density map of the crystal.[9][10][11]
Structure Solution
For small molecules like 5-fluoro-7-nitro-1H-indole, direct methods are typically successful in solving the phase problem. These methods use statistical relationships between the intensities of the reflections to derive initial phase estimates.
Structure Refinement
Once an initial model of the structure is obtained, it is refined using a least-squares minimization process.[12] This involves adjusting the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the observed and calculated diffraction patterns. The quality of the refinement is monitored by the R-factor, which should ideally be as low as possible.
Analysis of the Hypothetical Crystal Structure of 5-fluoro-7-nitro-1H-indole
A thorough analysis of the crystal structure provides deep insights into the molecule's properties. The following is a presentation of hypothetical crystallographic data and a discussion of the key structural features that would be examined.
Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
| Chemical Formula | C₈H₅FN₂O₂ |
| Formula Weight | 180.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.50 |
| b (Å) | 12.20 |
| c (Å) | 8.30 |
| α (°) | 90 |
| β (°) | 105.5 |
| γ (°) | 90 |
| Volume (ų) | 732.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.632 |
| Absorption Coefficient (mm⁻¹) | 0.135 |
| F(000) | 368 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |
| Goodness-of-fit on F² | 1.05 |
Molecular Geometry
The analysis would begin with an examination of the intramolecular bond lengths, bond angles, and torsion angles. These would be compared to standard values for similar fragments to identify any unusual geometric features that might be indicative of electronic effects or strain.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of 5-fluoro-7-nitro-1H-indole, several types of interactions would be anticipated:
-
Hydrogen Bonding: The N-H group of the indole ring is a hydrogen bond donor, and the oxygen atoms of the nitro group are potential acceptors. These interactions would likely play a significant role in the crystal packing.
-
π-π Stacking: The planar indole ring system can participate in π-π stacking interactions with neighboring molecules. The geometry of these interactions (e.g., face-to-face or offset) would be analyzed.
-
Halogen Bonding: The fluorine atom could potentially act as a halogen bond acceptor.
Caption: Potential intermolecular interactions in the crystal structure.
Conclusion
The crystal structure analysis of 5-fluoro-7-nitro-1H-indole, as outlined in this guide, provides a roadmap for gaining a fundamental understanding of its solid-state properties. From the crucial first step of obtaining high-quality crystals to the detailed analysis of the three-dimensional structure, each stage yields critical information. This knowledge is not only of academic interest but also has profound implications for the rational design of new molecules with tailored properties for applications in materials science and pharmaceutical development.
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Dalpozzo, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(1), 133-142. [Link]
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Carleton University. (n.d.). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link]
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University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]
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Matmatch. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
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Gao, K., et al. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 630-636. [Link]
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Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]
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Drennan, C. L. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]
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Watkin, D. (2011). 13 Refinement of crystal structures. In Crystal Structure Analysis. Oxford University Press. [Link]
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ResearchGate. (n.d.). Structure refinement: Some background theory and practical strategies. Retrieved from [Link]
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American Chemical Society. (2026). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]
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Structure solution and refinement: introductory strategies. (n.d.). Retrieved from [Link]
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A Technical Guide to the Solubility and Stability of 5-Fluoro-7-Nitro-1H-Indole
Abstract
5-Fluoro-7-nitro-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry, embodying a scaffold ripe for derivatization in drug discovery programs.[1][2] The strategic placement of a fluorine atom and a nitro group on the indole core dramatically influences its physicochemical properties, which in turn govern its behavior in biological and pharmaceutical systems. Understanding the solubility and stability of this molecule is not merely a perfunctory step but a foundational pillar for its successful development, from initial screening to formulation. This guide provides a comprehensive overview of the theoretical considerations, practical experimental protocols, and data interpretation strategies necessary to fully characterize the solubility and stability profile of 5-fluoro-7-nitro-1H-indole.
Core Physicochemical & Structural Considerations
The solubility and stability of 5-fluoro-7-nitro-1H-indole are dictated by the interplay of its three core structural components: the indole ring, the electron-withdrawing nitro group, and the electronegative fluorine atom.
-
Indole Nucleus : The bicyclic aromatic indole system is inherently hydrophobic and susceptible to oxidation, particularly at the C3 position.
-
Nitro Group (-NO₂) : As a strong electron-withdrawing group, the nitro substituent at the C7 position significantly lowers the electron density of the aromatic system, potentially increasing its susceptibility to nucleophilic attack and influencing the pKa of the indole N-H proton. Its polarity may modestly enhance interactions with polar solvents.[3]
-
Fluorine Atom (-F) : The fluorine atom at the C5 position is highly electronegative and can alter the molecule's acidity, lipophilicity, and metabolic stability.[4] The inclusion of fluorine often enhances metabolic stability and binding affinity for target proteins by modifying the electronic properties and forming specific intermolecular interactions.[4][5]
Predicting the precise interplay of these functional groups is complex. While the nitro group adds polarity, the overall scaffold is expected to be largely lipophilic, suggesting limited aqueous solubility. The electron-withdrawing nature of both substituents may also impact the indole ring's stability compared to the parent molecule.
Table 1: Predicted Physicochemical Properties of 5-Fluoro-7-Nitro-1H-Indole
| Property | Predicted Value | Rationale & Significance |
| Molecular Formula | C₈H₅FN₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 180.14 g/mol | Essential for converting mass concentration (e.g., mg/mL) to molar concentration (e.g., µM). |
| pKa (N-H proton) | ~15-16 | The electron-withdrawing F and NO₂ groups will make the N-H proton more acidic than in unsubstituted indole (~17), influencing hydrogen bonding and solubility in basic media. |
| cLogP | ~2.5 - 3.0 | The hydrophobic indole core and fluorine atom are offset by the polar nitro group. A positive LogP indicates a preference for lipid environments and likely low aqueous solubility.[6] |
| Hydrogen Bond Donors | 1 (Indole N-H) | Influences interactions with protic solvents. |
| Hydrogen Bond Acceptors | 3 (Nitro O, F) | Influences interactions with protic solvents. |
Comprehensive Solubility Profiling
A thorough understanding of a compound's solubility in both aqueous and organic media is critical for its application in biological assays and formulation development. We present a robust protocol for determining kinetic aqueous solubility.
Theoretical Basis for Solubility
The compound's predicted cLogP suggests poor solubility in water.[3] Solubility is expected to be significantly higher in polar aprotic organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are commonly used for preparing stock solutions.[3] The solubility in aqueous buffers may exhibit some pH-dependency, potentially increasing slightly at higher pH values due to the deprotonation of the indole N-H.
Experimental Protocol: Kinetic Aqueous Solubility Determination
Objective: To determine the kinetic solubility of 5-fluoro-7-nitro-1H-indole in a pharmaceutically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
5-fluoro-7-nitro-1H-indole
-
Anhydrous DMSO (≥99.9%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (polypropylene for compound storage, filter plates for separation)
-
Automated liquid handler (optional, but recommended for precision)
-
Plate shaker
-
Centrifuge with plate rotor
-
HPLC-UV or LC-MS/MS system for quantification
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to create a standard curve for calibration.
-
Compound Addition: Add a small, precise volume of the 10 mM DMSO stock solution to a separate 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., 1-2%) to minimize co-solvent effects. This step initiates precipitation of the compound that is insoluble at that concentration.
-
Equilibration: Seal the plate and shake at room temperature (e.g., 300 RPM for 1-2 hours) to allow the solution to reach kinetic equilibrium.
-
Separation of Undissolved Compound: Separate the solid (precipitate) from the liquid (supernatant) by either:
-
Centrifugation: Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the undissolved solid.[7]
-
Filtration: Use a 96-well filter plate (e.g., 0.45 µm pore size) to filter out the precipitate.
-
-
Quantification: Carefully transfer the clear supernatant to a new analysis plate. Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV or LC-MS method, referencing the calibration curve prepared in Step 2.[7]
-
Calculation: The measured concentration in the supernatant represents the kinetic aqueous solubility of the compound, typically expressed in µM or µg/mL.
Visualization: Solubility Determination Workflow
Caption: Workflow for a comprehensive forced degradation study.
Analytical Methodologies
A robust, stability-indicating analytical method is required to separate the parent compound from any process impurities and degradation products.
Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid.
-
Gradient: A linear gradient from ~10% B to 95% B over 15-20 minutes is a good starting point to ensure elution of both polar degradants and the lipophilic parent compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength of maximum absorbance (λmax), likely in the 254-350 nm range due to the nitro-indole chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
System Suitability: Before analysis, inject a standard solution multiple times to ensure system precision (RSD < 2%), theoretical plates, and tailing factor are within acceptable limits.
Degradant Identification with LC-MS
For samples showing significant degradation, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial. By comparing the mass-to-charge (m/z) ratio of the degradant peaks with the parent compound, potential degradation pathways (e.g., hydroxylation, reduction of the nitro group, dimerization) can be postulated.
Visualization: Factors Influencing Stability
Caption: Key environmental factors and potential degradation pathways.
Data Interpretation & Reporting
All data should be tabulated clearly to allow for straightforward interpretation.
Table 2: Example Solubility Data Report
| Compound | Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 5-Fluoro-7-Nitro-1H-Indole | PBS, pH 7.4 (1% DMSO) | 25 | [Result] | [Result] |
| 5-Fluoro-7-Nitro-1H-Indole | Simulated Gastric Fluid | 37 | [Result] | [Result] |
| 5-Fluoro-7-Nitro-1H-Indole | Simulated Intestinal Fluid | 37 | [Result] | [Result] |
Table 3: Example Forced Degradation Data Summary
| Stress Condition | Time (h) | Parent Peak Area | % Parent Remaining | % Degradation | No. of Degradants >0.1% |
| Control | 48 | [Area] | 100 | 0 | 0 |
| 0.1 M HCl, 80°C | 48 | [Area] | [Result] | [Result] | [Result] |
| 0.1 M NaOH, 40°C | 48 | [Area] | [Result] | [Result] | [Result] |
| 3% H₂O₂, RT | 48 | [Area] | [Result] | [Result] | [Result] |
| Photolytic (ICH Q1B) | - | [Area] | [Result] | [Result] | [Result] |
Conclusion
The systematic evaluation of solubility and stability is an indispensable component of the research and development trajectory for novel chemical entities like 5-fluoro-7-nitro-1H-indole. The protocols and frameworks detailed in this guide provide a robust starting point for this characterization. The inherent properties conferred by the fluoro and nitro substitutions suggest that while this scaffold holds promise, careful consideration must be given to its limited aqueous solubility and potential susceptibility to oxidative and photolytic degradation. A thorough execution of these studies will generate critical data to guide formulation strategies, establish appropriate storage conditions, and ensure the overall quality and reliability of this compound in preclinical and clinical development.
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The Nitro-Functionalized Indole Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus, a privileged scaffold in medicinal chemistry, undergoes a profound transformation in its biological activity profile upon the introduction of a nitro functional group. This strategic modification fundamentally alters the electronic and steric properties of the indole ring, unlocking a diverse array of potent biological activities. This in-depth technical guide provides a comprehensive exploration of the anticancer, antimicrobial, antiviral, and anti-inflammatory potential of substituted nitroindoles. We will delve into the nuanced structure-activity relationships governed by the position of the nitro group and other substituents, elucidate the intricate mechanisms of action, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of the substituted nitroindole scaffold.
Introduction: The Indole Scaffold and the Impact of Nitro-Substitution
The indole ring system is a ubiquitous structural motif found in a vast number of natural products and synthetic molecules with significant pharmacological properties.[1] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, provides a versatile platform for molecular interactions with various biological targets. The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, dramatically alters the electron density distribution of the indole ring, influencing its reactivity and biological interactions.[2] This guide will systematically explore the biological consequences of this chemical modification, focusing on the therapeutic potential of substituted nitroindoles.
Anticancer Activities of Substituted Nitroindoles
Substituted nitroindoles have emerged as a promising class of anticancer agents, with their efficacy demonstrated against a broad spectrum of cancer cell lines.[3][4] The position of the nitro group on the indole ring, as well as the nature and position of other substituents, plays a crucial role in determining their potency and mechanism of action.
5-Nitroindoles: Targeting the c-Myc Oncogene
A significant body of research has focused on 5-nitroindole derivatives as potent anticancer agents that target the c-Myc oncogene.[3][5] The c-Myc protein is a key regulator of cell proliferation and is overexpressed in many human cancers. Certain 5-nitroindole derivatives have been shown to bind to and stabilize G-quadruplex DNA structures in the promoter region of the c-Myc gene, leading to the downregulation of its transcription.[3][6]
Mechanism of Action:
The anticancer activity of these 5-nitroindole derivatives is often multifaceted:
-
c-Myc Downregulation: By stabilizing the G-quadruplex in the c-Myc promoter, these compounds inhibit the transcription of the c-Myc gene, leading to decreased levels of the c-Myc protein.[3]
-
Cell Cycle Arrest: The reduction in c-Myc levels induces cell cycle arrest, primarily in the G1 phase, thereby inhibiting cancer cell proliferation.[3]
-
Induction of Oxidative Stress: Many of these compounds have been shown to increase the intracellular concentration of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis of cancer cells.[3]
Signaling Pathway: Anticancer Mechanism of 5-Nitroindole Derivatives
Caption: Anticancer mechanism of 5-nitroindole derivatives.
Structure-Activity Relationship (SAR) Insights:
-
Position of the Nitro Group: The presence of a nitro group at the 5-position of the indole core is often critical for binding to the c-Myc G-quadruplex.[3]
-
Substituents on the Indole Nitrogen: Protection of the indole nitrogen with various substituents can significantly enhance the G4 binding affinity.[3]
-
Side Chains: The nature of the side chain attached to the indole nucleus influences the compound's solubility, cell permeability, and overall anticancer potency. Pyrrolidine-substituted side chains have shown promising results.[3]
Quantitative Data: Anticancer Activity of 5-Nitroindole Derivatives
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 5 | c-Myc G-Quadruplex | HeLa | 5.08 ± 0.91 | [3] |
| Derivative 7 | c-Myc G-Quadruplex | HeLa | 5.89 ± 0.73 | [3] |
Other Substituted Nitroindoles in Cancer Therapy
While 5-nitroindoles have been extensively studied, other isomers also exhibit promising anticancer activities. For instance, derivatives of 6-nitroindole have been synthesized and evaluated for their therapeutic potential.[5] Further comparative studies are needed to fully elucidate the structure-activity relationships of different nitroindole isomers in cancer.[7]
Experimental Protocol: In Vitro Anticancer Activity Assessment
A multi-step approach is crucial for the comprehensive evaluation of the anticancer potential of novel substituted nitroindoles.
Experimental Workflow: Anticancer Activity Evaluation
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Methodology: Broth Microdilution Assay
-
Compound Dilution: Prepare a two-fold serial dilution of the nitroindole compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activities of Substituted Nitroindoles
The indole scaffold is present in several approved antiviral drugs, highlighting its importance in this therapeutic area. [8]While research on the antiviral properties of nitroindoles is less extensive compared to their other biological activities, preliminary findings suggest their potential as antiviral agents.
Potential Mechanisms of Antiviral Action
The antiviral mechanisms of indole derivatives are diverse and can target various stages of the viral life cycle, including:
-
Inhibition of Viral Entry and Fusion: Some indole derivatives can interfere with the binding of the virus to host cell receptors or inhibit the fusion of the viral envelope with the cell membrane. [8]* Inhibition of Viral Enzymes: Indole-based compounds can act as inhibitors of key viral enzymes such as reverse transcriptase, integrase, and protease, which are essential for viral replication. [8] While specific data on nitroindoles is limited, the presence of the nitro group could potentially enhance these activities or introduce novel mechanisms of action. For instance, some nitroaromatic compounds have shown activity against influenza virus. [2]
Future Directions in Antiviral Research
Further research is warranted to explore the antiviral potential of a broader range of substituted nitroindoles against clinically relevant viruses such as HIV, influenza, and herpesviruses. High-throughput screening of nitroindole libraries followed by mechanistic studies could lead to the discovery of novel antiviral lead compounds.
Anti-inflammatory Activities of Substituted Nitroindoles
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Substituted indoles have long been recognized for their anti-inflammatory properties, and the introduction of a nitro group can modulate this activity.
Inhibition of Inflammatory Mediators
Substituted nitroindoles may exert their anti-inflammatory effects through the inhibition of key inflammatory mediators and pathways:
-
Cyclooxygenase (COX) Inhibition: The indole scaffold is a key feature of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. It is hypothesized that 7-nitroindole derivatives could act as selective COX-2 inhibitors, offering a potentially safer alternative to traditional NSAIDs. [9]The electron-withdrawing nature of the nitro group can influence the binding of the molecule to the COX active site. [9]* Inhibition of Pro-inflammatory Cytokines: Some indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). [10][11]The nitro group may enhance these inhibitory effects.
Signaling Pathway: Potential Anti-inflammatory Mechanisms of Nitroindoles
Caption: Potential anti-inflammatory mechanisms of nitroindoles.
Structure-Activity Relationship in Anti-inflammatory Nitroindoles
The position of the nitro group and other substituents significantly influences the anti-inflammatory activity of indole derivatives. For example, studies on brominated indoles have shown that substitutions at certain positions can inhibit the production of nitric oxide (NO), TNF-α, and prostaglandin E2 (PGE2). [12]A systematic investigation of the SAR of different nitroindole isomers is crucial for the rational design of potent anti-inflammatory agents. [13][14]
Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of new compounds.
Step-by-Step Methodology: Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Acclimate the animals (e.g., rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the substituted nitroindole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally.
-
Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.
Synthesis of Biologically Active Substituted Nitroindoles
The synthesis of substituted nitroindoles is a critical aspect of their development as therapeutic agents. Various synthetic strategies have been developed to introduce the nitro group at different positions of the indole ring and to further functionalize the scaffold.
Synthesis of 5-Nitroindole Derivatives
A common route for the synthesis of 5-nitroindole involves the nitration of indole. However, direct nitration can lead to a mixture of products. A more controlled synthesis can be achieved using 2-sodium sulfonate-1-acetylindole as the starting material, followed by nitration and hydrolysis. [15]
Synthesis of 6-Nitroindole Derivatives
A regioselective synthesis of 6-nitroindole derivatives can be achieved through a Cs₂CO₃-promoted intermolecular annulation of dinitrobenzenes with β-enaminones. [3][15]Another approach involves the nitrosation of 6-nitroindole to form 6-nitro-1H-indazole-3-carbaldehyde, a versatile intermediate for further derivatization. [16] Detailed Synthetic Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde from 6-Nitroindole [16]
-
Preparation of Nitrosating Agent: Prepare a solution of sodium nitrite in deionized water at 0°C. Slowly add 2 N aqueous hydrochloric acid to the sodium nitrite solution at 0°C and keep the mixture under an argon atmosphere. Add N,N-dimethylformamide (DMF) to the mixture.
-
Reaction with 6-Nitroindole: In a separate flask, prepare a solution of 6-nitroindole in DMF. Add the solution of 6-nitroindole to the nitrosating agent mixture at 0°C.
-
Reaction Progression and Work-up: Heat the reaction mixture to 80°C and stir under an argon atmosphere for 6 hours. After completion, cool the mixture and extract with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 6-Nitro-1H-indazole-3-carbaldehyde.
Conclusion and Future Perspectives
Substituted nitroindoles represent a fascinating and promising class of compounds with a wide spectrum of biological activities. The strategic placement of the nitro group on the indole scaffold, coupled with further substitutions, provides a powerful tool for modulating their therapeutic properties. The anticancer activities of 5-nitroindoles, particularly their ability to target the c-Myc oncogene, have been well-documented. The antimicrobial and anti-inflammatory potential of various nitroindole derivatives is also gaining significant attention.
Future research in this field should focus on:
-
Comprehensive SAR Studies: Systematic investigations are needed to fully elucidate the structure-activity relationships for all positional isomers of nitroindole across a broad range of biological targets.
-
Elucidation of Mechanisms of Action: Deeper insights into the molecular mechanisms underlying the antiviral and anti-inflammatory activities of nitroindoles are required.
-
Development of Novel Synthetic Methodologies: The development of efficient and regioselective synthetic routes to access a wider diversity of substituted nitroindoles is crucial for drug discovery efforts.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By continuing to explore the rich chemical space of substituted nitroindoles, the scientific community is poised to unlock new and effective therapeutic agents for a variety of human diseases.
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The Strategic Incorporation of Fluorine in Indole Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Indole Scaffold and the Transformative Power of Fluorine
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1][2][3] Its versatile structure allows for diverse biological activities, from antiviral and anticancer to anti-inflammatory and CNS-active properties.[2][4] However, the ever-present challenges in drug development—namely optimizing potency, selectivity, and pharmacokinetic profiles—necessitate innovative strategies to fine-tune the properties of these privileged scaffolds. The introduction of fluorine into the indole ring system has emerged as a powerful and widely adopted approach to address these challenges.[5][6]
Approximately 20-25% of approved small-molecule pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom, a testament to the transformative impact of this unique element.[7] When incorporated into an indole framework, fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence the molecule's physicochemical and pharmacological properties.[6][8][9] These effects include:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes like cytochrome P450, a process that often deactivates drug molecules. Strategically placing a fluorine atom can block these "soft spots" for metabolism, thereby increasing the drug's half-life and bioavailability.[5][10]
-
Modulation of Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target. This is a critical factor for oral absorption and distribution within the body.[6][8][11]
-
Altered Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This modulation of a molecule's ionization state at physiological pH can impact its solubility, membrane permeability, and binding interactions with its biological target.[6][8][12]
-
Improved Binding Affinity: The introduction of fluorine can lead to more potent and selective binding to target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.[9][13]
This technical guide provides an in-depth exploration of fluorinated indole derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the key synthetic strategies for their preparation, analyze the structure-activity relationships that govern their biological effects, and present detailed protocols for their synthesis.
Part 1: Synthetic Strategies for Fluorinated Indoles
The synthesis of fluorinated indoles can be broadly categorized into two main approaches: direct fluorination of a pre-formed indole ring and the construction of the indole ring from fluorinated precursors. The choice of strategy is often dictated by the desired position of the fluorine atom(s), the complexity of the starting materials, and the desired scale of the synthesis.
Electrophilic Fluorination
Electrophilic fluorination is a common method for the direct introduction of fluorine onto the electron-rich indole nucleus. This approach utilizes reagents that deliver an electrophilic fluorine species ("F+").
Key Reagents:
-
Selectfluor® (F-TEDA-BF4): A versatile and relatively safe electrophilic fluorinating agent.[14]
-
N-Fluorobenzenesulfonimide (NFSI): Another widely used reagent with a broad substrate scope.[15]
Mechanism and Regioselectivity:
The indole ring is most susceptible to electrophilic attack at the C3 position. However, the regioselectivity of fluorination can be influenced by the reaction conditions and the presence of substituents on the indole ring. For instance, N-protected indoles can favor fluorination at other positions. Challenges in electrophilic fluorination include controlling the degree of fluorination (mono- vs. di-fluorination) and preventing side reactions.[16]
Experimental Protocol: Electrophilic Difluorohydroxylation of Indole using Selectfluor®
This protocol describes the synthesis of 3,3-difluoroindolin-2-ols from substituted indoles.[14]
-
Reaction Setup: To a solution of the substituted indole (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL), add Selectfluor® (2.5 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Nucleophilic Fluorination
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F-). This method is typically used when the indole ring is substituted with a suitable leaving group, such as a halogen or a nitro group.
Key Reagents:
-
Potassium Fluoride (KF) and Cesium Fluoride (CsF): Common and cost-effective fluoride sources.[17]
-
Tetrabutylammonium Fluoride (TBAF): A more soluble and reactive fluoride source.
Mechanism and Considerations:
Nucleophilic aromatic substitution (SNAr) on an indole ring can be challenging due to the ring's electron-rich nature. Therefore, this method is often employed on indole precursors that are activated towards nucleophilic attack.
"Late-Stage" Fluorination
Late-stage fluorination refers to the introduction of a fluorine atom into a complex, pre-functionalized molecule, often in the final steps of a synthetic sequence.[1][18][19][20][21] This strategy is highly valuable in drug discovery as it allows for the rapid generation of fluorinated analogs of a lead compound for structure-activity relationship studies. Both electrophilic and nucleophilic fluorination methods can be adapted for late-stage functionalization.[1][20]
Synthesis from Fluorinated Precursors
Building the indole ring from already fluorinated starting materials is a robust strategy that offers excellent control over the position of the fluorine atom.
Common Synthetic Routes:
-
Fischer Indole Synthesis: A classic method involving the reaction of a fluorinated phenylhydrazine with an aldehyde or ketone under acidic conditions.[22]
-
Leimgruber-Batcho Indole Synthesis: A milder, two-step alternative to the Fischer synthesis, particularly useful for preparing indoles that are unsubstituted at the C2 and C3 positions.[23][24]
Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Fluoroindole [23]
This protocol outlines a two-step synthesis of 5-fluoroindole.
Step 1: Enamine Formation
-
To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents) and pyrrolidine (0.1 equivalents).
-
Heat the mixture to 100-110 °C and stir for 3-4 hours.
-
Monitor the reaction by TLC. Upon completion, the intermediate enamine can be used directly in the next step.
Step 2: Reductive Cyclization
-
Suspend the crude enamine from the previous step in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas (50-100 psi) and heat to 60-80 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the catalyst and concentrate the filtrate to obtain crude 5-fluoroindole.
-
Purify by column chromatography.
Part 2: The Impact of Fluorination on Biological Activity: Structure-Activity Relationships
The position and number of fluorine atoms on the indole ring have a profound impact on the biological activity of the resulting derivative. Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective drug candidates.
Fluorinated Indoles as Antiviral Agents
Fluorinated indoles have shown remarkable efficacy as antiviral agents, particularly against HIV.[3][25]
Case Study: Anti-HIV Activity
A series of fluorinated indole-carboxamide derivatives have been reported as potent inhibitors of HIV-1 replication.[25] For example, compounds with a 4-fluoroindole core and various carboxamide substitutions at the C7 position have demonstrated extraordinary antiviral activity, with EC50 values in the picomolar range.[25] The 4-fluorine substituent is thought to enhance the binding affinity of these molecules to the HIV-1 non-nucleoside reverse transcriptase (NNRT) enzyme.[25]
Table 1: Antiviral Activity of Selected Fluorinated Indole Derivatives against HIV-1 [25]
| Compound | Fluorine Position | Substitution | EC50 (nM) |
| 19a-e | 4- or 5- | Carboxamide | 2.0 - 4.6 |
| 22 | 4- | C7-primary amide | 0.14 |
| 23l-n, p | 4- | C7-heteroaryl-carboxamide | 0.0058 - 0.057 |
Fluorinated Indoles as Anticancer Agents (Kinase Inhibitors)
The indole scaffold is a common feature in many kinase inhibitors used in cancer therapy.[2][26] Fluorination of these indole-based kinase inhibitors can lead to improved potency, selectivity, and pharmacokinetic properties.[5][27]
Case Study: Sunitinib
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[27] Its synthesis starts from 5-fluoroindolin-2-one, highlighting the successful application of a fluorinated indole building block in the development of a clinically important anticancer drug.[5][27] The 5-fluoro substituent in Sunitinib is believed to contribute to its favorable pharmacokinetic profile and potent inhibition of multiple kinases.
Part 3: Visualizing Synthetic and Mechanistic Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Diagram 1: General Synthetic Strategies for Fluorinated Indoles
Caption: Overview of the main synthetic routes to fluorinated indoles.
Diagram 2: Workflow for Electrophilic Fluorination
Caption: A typical experimental workflow for electrophilic fluorination.
Diagram 3: Impact of Fluorination on Drug Properties
Caption: The causal chain from fluorine substitution to improved drug properties.
Conclusion
The strategic incorporation of fluorine into the indole scaffold is a powerful and proven strategy in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can rationally design and synthesize novel indole derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. A thorough understanding of the available synthetic methodologies and the underlying structure-activity relationships is paramount for the successful development of the next generation of indole-based therapeutics. This guide has provided a comprehensive overview of these key aspects, offering both theoretical insights and practical protocols to aid researchers in this exciting and impactful field.
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An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. [Link]
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Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides: identification of 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyl indol- 3-yl]methyl]-3-methoxy-. PubMed. [Link]
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Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]
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Electrophilic Fluorination. Bryn Mawr College. [Link]
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Selective Fluorination of Complex Molecules: Late-Stage Functionalization. ResearchGate. [Link]
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Indole synthesis via cyclization of fluorinated o‐(sulfonamido)styrenes. ResearchGate. [Link]
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Synthesis of Fluorinated Indoles as RNA Analogues. PubMed. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
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Selective Fluorination of Complex Molecules: Late-Stage Functionalization. ACS Publications. [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
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Recent advances in late-stage monofluorination of natural products and their derivatives. [Link]
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Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles. RSC Publishing. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
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Selective Fluorination of Complex Molecules: Late-Stage Functionalization. PubMed. [Link]
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FDA-Approved Fluorinated Anti-Viral Drugs. ResearchGate. [Link]
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Structures of some bioactive fluorinated indole derivatives. ResearchGate. [Link]
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Fluorine in drug discovery: Role, design and case studies. [Link]
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Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PubMed Central. [Link]
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Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. PubMed Central. [Link]
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A review on recent developments of indole-containing antiviral agents. PubMed Central. [Link]
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Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]
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Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. YouTube. [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. [Link]
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Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters. [Link]
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Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Fluoro-7-Nitro-1H-Indole via Fischer Indole Synthesis
Introduction: Navigating the Challenges of Electron-Deficient Indole Synthesis
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The Fischer indole synthesis, a classic and versatile reaction, has been a primary tool for the construction of this privileged heterocycle for over a century.[2][3] This method involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2][4] While powerful, the Fischer indole synthesis is not without its challenges, particularly when the arylhydrazine precursor is substituted with electron-withdrawing groups.[5] These groups can deactivate the aromatic ring, hindering the key[4][4]-sigmatropic rearrangement step of the reaction mechanism.[5][6]
This application note provides a detailed guide for the synthesis of 5-fluoro-7-nitro-1H-indole, a molecule of interest for drug discovery due to the unique properties conferred by the fluorine and nitro substituents. The presence of two potent electron-withdrawing groups makes this a challenging Fischer indole synthesis, requiring careful optimization of reaction conditions. We will dissect the synthetic strategy, from the preparation of the requisite (4-fluoro-2-nitrophenyl)hydrazine to the final cyclization, offering insights into the rationale behind the chosen protocol and addressing potential pitfalls.
Mechanistic Considerations for Electron-Deficient Substrates
The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine and a carbonyl compound to form a phenylhydrazone.[2][4]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[2][4]
-
[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[4][4]-sigmatropic rearrangement, forming a new carbon-carbon bond. This is often the rate-determining step.[2]
-
Rearomatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the aromatic indole ring.[2][4]
Electron-withdrawing groups on the phenylhydrazine ring decrease the electron density of the aromatic system, which disfavors the crucial[4][4]-sigmatropic rearrangement, thereby slowing down the reaction rate.[5] Consequently, harsher reaction conditions, such as stronger acids and higher temperatures, are often necessary to drive the reaction to completion. The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being employed.[2][4][7]
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 5-fluoro-7-nitro-1H-indole.
Experimental Protocols
Part 1: Synthesis of (4-Fluoro-2-nitrophenyl)hydrazine
The synthesis of the key phenylhydrazine intermediate can be achieved through the nucleophilic aromatic substitution of a di-substituted benzene.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 2,4-Difluoronitrobenzene | 446-35-5 | 159.09 g/mol | 1.59 g (10 mmol) |
| Hydrazine hydrate (64%) | 7803-57-8 | 50.06 g/mol | 1.0 mL (~20 mmol) |
| Ethanol | 64-17-5 | 46.07 g/mol | 20 mL |
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-difluoronitrobenzene (1.59 g, 10 mmol) in ethanol (20 mL).
-
To the stirred solution, add hydrazine hydrate (1.0 mL, ~20 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to yield (4-fluoro-2-nitrophenyl)hydrazine as a solid.
Part 2: Synthesis of 5-Fluoro-7-nitro-1H-indole
This step involves the formation of the hydrazone in situ, followed by the acid-catalyzed cyclization. Due to the deactivating nature of the fluoro and nitro groups, a strong acid catalyst such as polyphosphoric acid (PPA) is recommended.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| (4-Fluoro-2-nitrophenyl)hydrazine | - | 171.12 g/mol | 1.71 g (10 mmol) |
| Acetaldehyde | 75-07-0 | 44.05 g/mol | 0.53 mL (12 mmol) |
| Polyphosphoric acid (PPA) | 8017-16-1 | - | 15 g |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL |
| Brine | - | - | 20 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | - |
Procedure:
-
In a 100 mL round-bottom flask, add polyphosphoric acid (15 g) and heat to 80-90 °C with stirring.
-
In a separate flask, dissolve (4-fluoro-2-nitrophenyl)hydrazine (1.71 g, 10 mmol) in a minimal amount of a suitable solvent like ethanol or acetic acid.
-
Add the acetaldehyde (0.53 mL, 12 mmol) to the hydrazine solution and stir for 15 minutes at room temperature to form the hydrazone.
-
Carefully add the hydrazone solution dropwise to the preheated polyphosphoric acid with vigorous stirring.
-
Increase the temperature to 100-120 °C and maintain for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (~50 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 5-fluoro-7-nitro-1H-indole by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to deactivation by electron-withdrawing groups. | Increase reaction temperature and/or time. Consider a stronger Lewis acid catalyst such as ZnCl₂ or BF₃·OEt₂.[4] |
| Decomposition of starting material or product under harsh acidic conditions. | Monitor the reaction closely and avoid prolonged heating. Consider a milder acid catalyst if possible, though this may require longer reaction times. | |
| Side Product Formation | Competing side reactions. | Ensure the purity of starting materials. Optimize the reaction temperature to favor the desired reaction pathway. |
| Difficult Purification | Presence of unreacted starting materials and polymeric byproducts. | Careful neutralization and workup are crucial. Column chromatography may require careful selection of the eluent to achieve good separation. |
Alternative Synthetic Routes
Given the potential challenges of the Fischer indole synthesis with this substrate, alternative methods could be considered:
-
Leimgruber-Batcho Indole Synthesis: This two-step method involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.[8] It is particularly useful for synthesizing indoles that are unsubstituted at the 2- and 3-positions and often proceeds under milder conditions.[8]
-
Gassman Indole Synthesis: This one-pot reaction can be used to produce 3-thioalkoxyindoles from anilines, which can then be desulfurized.[9]
Conclusion
The synthesis of 5-fluoro-7-nitro-1H-indole via the Fischer indole synthesis presents a formidable challenge due to the presence of two deactivating groups on the phenylhydrazine precursor. However, with careful control of reaction parameters, particularly the choice of a strong acid catalyst and elevated temperatures, the synthesis is achievable. The protocols and insights provided in this application note offer a robust starting point for researchers aiming to synthesize this and other electron-deficient indole derivatives. Should the Fischer route prove to be low-yielding, alternative synthetic strategies such as the Leimgruber-Batcho or Gassman syntheses should be explored.
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Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 52852-52887. [Link]
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Application Note & Protocol: Leimgruber-Batcho Synthesis of 5-Fluoro-7-Nitro-1H-Indole
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 5-fluoro-7-nitro-1H-indole, a key building block in modern medicinal chemistry, utilizing the robust and efficient Leimgruber-Batcho indole synthesis. The protocol details the two-step process commencing with the condensation of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the target indole. This application note elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines the necessary characterization techniques to ensure the synthesis of a high-purity final product. The advantages of this method, including its high yields, mild reaction conditions, and the ready availability of starting materials, make it a superior choice over classical methods like the Fischer indole synthesis for this particular scaffold.[1]
Introduction: The Significance of Fluorinated and Nitrated Indoles
The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of pharmacologically active compounds. The strategic introduction of fluorine atoms and nitro groups into the indole ring can significantly modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group can serve as a versatile handle for further chemical transformations or as a key pharmacophore itself. 5-Fluoro-7-nitro-1H-indole, in particular, is a valuable intermediate for the synthesis of various therapeutic agents, including kinase inhibitors and central nervous system drugs.
The Leimgruber-Batcho synthesis offers a distinct advantage for preparing such substituted indoles. It circumvents the often harsh conditions and potential for unwanted side reactions associated with other methods, providing a reliable route to 2,3-unsubstituted indoles.[2] The reaction proceeds in high chemical yield under relatively mild conditions, making it highly amenable to industrial-scale production.[1][2]
Reaction Mechanism and Rationale
The Leimgruber-Batcho synthesis is a two-stage process: enamine formation followed by reductive cyclization.
Step 1: Enamine Formation
The synthesis begins with the reaction of an o-nitrotoluene derivative, in this case, 4-fluoro-2-methyl-1-nitrobenzene, with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine.[1] The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated under the reaction conditions, forming a carbanion.[1][3] This carbanion then attacks the electrophilic carbon of the formamide acetal. Subsequent elimination of methanol yields the corresponding enamine, a β-dialkylamino-2-nitrostyrene.[1][4] The use of pyrrolidine can accelerate the reaction by forming a more reactive enamine intermediate.[1] The extended conjugation in these enamine intermediates, involving the electron-donating amino group and the electron-withdrawing nitro group, often results in intensely colored compounds, typically red.[1]
Step 2: Reductive Cyclization
The second step involves the reduction of the nitro group of the enamine to an amine, which then undergoes an intramolecular cyclization. A variety of reducing agents can be employed for this transformation.[1] Common choices include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as chemical reducing agents like stannous chloride, sodium hydrosulfite, or iron in acetic acid.[1][2] The resulting aminoenamine rapidly cyclizes to form a 2-aminoindoline intermediate.[3] The final step is the elimination of the dialkylamine to afford the desired indole product.[3][4]
Reaction Pathway Diagram
Sources
Application Notes & Protocols for the Purification of 5-fluoro-7-nitro-1H-indole
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details robust methodologies for the purification of 5-fluoro-7-nitro-1H-indole, a critical building block in contemporary medicinal chemistry. Recognizing the stringent purity requirements for downstream applications, this document provides not only step-by-step protocols for column chromatography and recrystallization but also delves into the underlying chemical principles that govern these separation techniques. Furthermore, a proactive troubleshooting section addresses common challenges encountered during the purification of nitroindole derivatives, ensuring a higher probability of success. The protocols are designed to be self-validating, with an emphasis on achieving high purity and yield.
Introduction: The Significance of Purity for 5-fluoro-7-nitro-1H-indole
5-fluoro-7-nitro-1H-indole is a heterocyclic compound of significant interest in drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile handle for further chemical transformations.[1] Given its role as a key intermediate, the purity of 5-fluoro-7-nitro-1H-indole is paramount. Impurities, such as regioisomers or byproducts from synthesis, can lead to undesired side reactions, complicate reaction monitoring, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient.[2][3] This guide, therefore, provides experimentally grounded protocols to achieve the high degree of purity required for demanding applications.
Core Purification Strategy: A Multi-faceted Approach
The purification of 5-fluoro-7-nitro-1H-indole typically involves a primary chromatographic step followed by a final polishing step of recrystallization. The choice of methods is dictated by the physicochemical properties of the target compound and the nature of the expected impurities. Nitroindoles are generally crystalline solids with moderate to high polarity, making them amenable to both silica gel chromatography and crystallization from common organic solvents.[4]
Logical Workflow for Purification
Sources
The Strategic Application of 5-Fluoro-7-Nitro-1H-Indole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Rationale for a Dually-Substituted Indole Scaffold
In the landscape of medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in numerous natural products and synthetic drugs.[1][2] Its inherent bioactivity and synthetic tractability have made it a cornerstone of drug discovery.[3] This guide focuses on a specifically substituted indole, 5-fluoro-7-nitro-1H-indole, a molecule strategically designed to leverage the synergistic effects of its distinct functional groups. The strategic placement of a fluorine atom at the 5-position and a nitro group at the 7-position imbues this scaffold with unique physicochemical properties, making it a compelling starting point for the development of novel therapeutics.
The fluorine atom, the most electronegative element, is a powerful tool in drug design. Its introduction can significantly enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and increase membrane permeability and bioavailability.[4][5][6] The 5-position of the indole ring is a common site for substitution, often leading to potent biological activity.[7]
Conversely, the nitro group at the 7-position is a strong electron-withdrawing group. This electronic feature can modulate the reactivity of the indole ring and serve as a key interaction point with biological targets. Furthermore, the nitro group can be chemically reduced to an amine, providing a versatile synthetic handle for further derivatization and library synthesis.[8][9] This dual substitution pattern, therefore, presents a unique opportunity to explore novel chemical space and develop drug candidates with improved pharmacological profiles.
Synthetic Strategy: A Plausible Route to 5-Fluoro-7-Nitro-1H-Indole
A proposed retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis for 5-fluoro-7-nitro-1H-indole.
Protocol 1: Proposed Synthesis of 5-Fluoro-7-Nitro-1H-Indole
Objective: To synthesize 5-fluoro-7-nitro-1H-indole from a commercially available starting material.
Materials:
-
4-Fluoro-2,6-dinitrotoluene
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas or a hydrogen source (e.g., ammonium formate)
-
Iron powder
-
Acetic acid
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Formation of the Enamine Intermediate.
-
In a round-bottom flask, dissolve 4-fluoro-2,6-dinitrotoluene (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq) to the solution.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine intermediate. This intermediate can be used in the next step without further purification.
-
-
Step 2: Reductive Cyclization.
-
Method A (Catalytic Hydrogenation):
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as ethyl acetate or methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC).
-
-
Method B (Chemical Reduction):
-
Dissolve the crude enamine in a mixture of acetic acid and ethanol.
-
Add iron powder (excess, e.g., 5-10 eq) portion-wise, as the reaction can be exothermic.
-
Heat the mixture to reflux for 1-2 hours.
-
-
-
Step 3: Work-up and Purification.
-
After the reaction is complete, filter the reaction mixture through a pad of celite to remove the catalyst (for Method A) or excess iron (for Method B).
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure 5-fluoro-7-nitro-1H-indole.
-
Self-Validation: The structure of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The presence of the fluorine atom can be unequivocally confirmed by ¹⁹F NMR, and the substitution pattern can be determined by the coupling patterns in the ¹H NMR spectrum.
Medicinal Chemistry Applications: A Scaffold for Diverse Biological Targets
The unique electronic and steric properties of 5-fluoro-7-nitro-1H-indole make it a promising scaffold for targeting a variety of biological systems implicated in disease.
As a Fragment for Kinase Inhibitor Development
The indole and azaindole scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[2][10][11] The nitrogen atom of the indole ring can act as a hydrogen bond donor, and the aromatic system can participate in π-stacking interactions within the ATP-binding pocket of kinases. The 5-fluoro and 7-nitro substituents can be exploited to enhance potency and selectivity.
Caption: Potential interactions of the 5-fluoro-7-nitro-1H-indole scaffold within a kinase ATP binding pocket.
Modulators of Protein-Protein Interactions (PPIs)
Targeting protein-protein interactions (PPIs) is a rapidly growing area of drug discovery.[12][13][14] The flat, aromatic surface of the indole ring is well-suited to disrupt the often large and shallow interfaces of PPIs. The substituents on the 5-fluoro-7-nitro-1H-indole scaffold can be further elaborated to create larger molecules with the necessary three-dimensional architecture to effectively modulate these challenging targets.
Development of Anticancer Agents Targeting G-Quadruplex DNA
Recent studies have highlighted the potential of 5-nitroindole derivatives as binders of G-quadruplex (G4) DNA structures, which are implicated in the regulation of oncogenes such as c-Myc.[8][9][15][16] The planar indole core can stack on the terminal G-quartets, while the substituents can interact with the grooves and loops of the G4 structure. The 5-fluoro-7-nitro-1H-indole scaffold represents a novel starting point for the design of potent and selective G4 ligands with potential anticancer activity.
Experimental Protocols for Biological Evaluation
Protocol 2: Kinase Inhibition Assay (Generic)
Objective: To determine the in vitro inhibitory activity of a 5-fluoro-7-nitro-1H-indole derivative against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
5-fluoro-7-nitro-1H-indole derivative (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and staurosporine in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound or control to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence, fluorescence, or radioactivity) and calculate the percent inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative X | Kinase A | 50 |
| Derivative Y | Kinase A | 150 |
| Staurosporine | Kinase A | 5 |
Protocol 3: G-Quadruplex DNA Binding Assay (Fluorescence Resonance Energy Transfer - FRET)
Objective: To assess the binding affinity of a 5-fluoro-7-nitro-1H-indole derivative to a specific G-quadruplex DNA sequence.
Materials:
-
Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., FAM-c-Myc-TAMRA)
-
Assay buffer (e.g., potassium phosphate buffer with KCl)
-
5-fluoro-7-nitro-1H-indole derivative (test compound)
-
Known G-quadruplex ligand (positive control)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Oligonucleotide Annealing: Anneal the fluorescently labeled oligonucleotide in the assay buffer by heating to 95 °C for 5 minutes and then slowly cooling to room temperature to form the G-quadruplex structure.
-
Compound Dilution: Prepare a serial dilution of the test compound and the positive control in the assay buffer.
-
Binding Reaction: In a 96-well plate, mix the annealed oligonucleotide with the serially diluted compounds.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence of the donor (FAM) and acceptor (TAMRA) fluorophores.
-
Data Analysis: Calculate the FRET efficiency at each compound concentration. The change in FRET upon ligand binding indicates an interaction. Determine the binding affinity (e.g., K_d) by fitting the data to a suitable binding model.
Caption: Workflow for a FRET-based G-quadruplex binding assay.
Conclusion and Future Perspectives
The 5-fluoro-7-nitro-1H-indole scaffold represents a strategically designed molecular framework with significant potential in medicinal chemistry. Its unique combination of a fluorine atom for enhanced drug-like properties and a versatile nitro group for directed interactions and further chemical modification makes it an attractive starting point for the development of novel therapeutics. The protocols outlined in this guide provide a roadmap for the synthesis and biological evaluation of derivatives based on this promising scaffold. Future work should focus on the synthesis of a diverse library of 5-fluoro-7-nitro-1H-indole analogues and their screening against a wide range of biological targets, including kinases, protein-protein interactions, and nucleic acid structures. Such efforts are poised to unlock the full therapeutic potential of this intriguing and underexplored chemical entity.
References
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Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
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Sarkar D, Amin A, Qadir T, Sharma P. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Open Med Chem J, 15, 1-23. [Link]
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Nimbarte, V. D., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
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Eriksson, F. (2018). Synthesis of 5-Fluoroindole-5-13C. DiVA portal. [Link]
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Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]
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Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-214. (Note: The year appears to be a future date in the source, but the content is relevant). [Link]
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Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(19), 7792-7806. [Link]
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Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
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El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 10(49), 29393-29421. [Link]
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Kumar, V., & Aggarwal, S. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Pharmaceutical Sciences Asia, 49(1), 1-21. [Link]
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da Silva, G. G., et al. (2025). Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2470110. [Link]
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Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(10), 1359. [Link]
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Scott, J. S., et al. (2023). Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry, 66(15), 10456-10471. [Link]
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Tang, W., et al. (2021). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. STAR protocols, 2(3), 100804. [Link]
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Radi, M. (2016). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]
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Kumar, A., et al. (2021). Azaindole Therapeutic Agents. Current Organic Chemistry, 25(1), 1-18. [Link]
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Al-Rashida, M., et al. (2019). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Advances, 9(43), 25056-25069. [Link]
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Introduction: The Rationale and Potential of Novel Indole Scaffolds
An In-Depth Guide to Evaluating the Anticancer Activity of 5-Fluoro-7-Nitro-1H-Indole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural and synthetic bioactive compounds, including several established anticancer agents like vincristine and vinblastine.[1][2] This has spurred extensive research into novel indole derivatives as promising therapeutic candidates.[3] This guide focuses specifically on 5-fluoro-7-nitro-1H-indole derivatives, a class of compounds rationally designed to enhance anticancer efficacy.
The strategic placement of substituents on the indole ring is critical for modulating pharmacological activity. The introduction of a fluorine atom at the 5-position, a common strategy in drug design exemplified by the widely used chemotherapeutic 5-Fluorouracil, can enhance metabolic stability, improve binding affinity to target proteins, and alter electronic properties.[4][5][6] Concurrently, the 7-nitro group can participate in key hydrogen bonding interactions within target active sites or potentially undergo bioreductive activation in the hypoxic microenvironment of tumors, leading to selective cytotoxicity. Several 5-nitroindole derivatives have demonstrated significant anticancer activity, validating this chemical moiety as a valuable component in drug design.[7][8]
This document serves as a comprehensive application guide for researchers, scientists, and drug development professionals. It provides a structured framework and detailed, field-proven protocols for the systematic evaluation of the anticancer potential of 5-fluoro-7-nitro-1H-indole derivatives, from initial synthesis and in vitro screening to mechanistic elucidation and in vivo validation.
PART 1: General Synthetic Approach
The synthesis of 5-fluoro-7-nitro-1H-indole derivatives can be approached through various established organic chemistry methodologies. The specific route will depend on the availability of starting materials and the desired complexity of further substitutions. A generalized, representative synthetic scheme is presented below. This scheme is illustrative; optimization of reagents and reaction conditions is essential for achieving desired yields and purity.
Caption: A representative synthetic workflow for 5-fluoro-7-nitro-1H-indole derivatives.
PART 2: In Vitro Evaluation of Anticancer Activity
The initial phase of evaluation involves a battery of in vitro assays to determine the cytotoxic and mechanistic effects of the synthesized compounds on cancer cells.[9][10]
Initial Cytotoxicity Screening
The primary goal is to determine the concentration-dependent cytotoxic effect of the derivatives across a panel of human cancer cell lines. This is quantified by the half-maximal inhibitory concentration (IC₅₀), the compound concentration required to inhibit 50% of cell growth or metabolic activity.[10] The MTT and XTT assays are robust, colorimetric methods widely used for this purpose.[11][12]
Workflow for In Vitro Cytotoxicity Screening
Caption: Standard experimental workflow for MTT/XTT cytotoxicity assays.
Protocol 2.1.1: MTT Cell Viability Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13]
-
Materials:
-
Human cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon)
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
96-well flat-bottom plates
-
5-fluoro-7-nitro-1H-indole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[15]
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Replace the medium in each well with 100 µL of medium containing the desired compound concentrations. Include a vehicle control (DMSO concentration matched to the highest compound dose, typically <0.5%).[12]
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of solubilization solution to each well and mix thoroughly (e.g., on an orbital shaker for 15 minutes) to dissolve the formazan.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values using non-linear regression analysis.
-
Protocol 2.1.2: XTT Cell Viability Assay
The XTT assay is a second-generation alternative where the tetrazolium salt is reduced to a water-soluble orange formazan product, eliminating the solubilization step.[12]
-
Materials:
-
Same as MTT, except for the reagent.
-
XTT labeling mixture (prepared fresh by mixing XTT reagent and an electron-coupling agent, as per manufacturer's instructions).
-
-
Procedure:
-
Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[11]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Incubation time should be optimized based on cell type and density.[11]
-
Absorbance Measurement: Gently shake the plate and measure the absorbance between 450 and 500 nm.[12]
-
Data Analysis: Calculate cell viability and IC₅₀ values as described for the MTT assay.
-
Data Presentation: Cytotoxicity of Indole Derivatives
Summarize the calculated IC₅₀ values in a clear, structured table.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) after 48h |
| Control (e.g., Doxorubicin) | A549 | Value |
| MCF-7 | Value | |
| HCT116 | Value | |
| Derivative 1 | A549 | Value |
| MCF-7 | Value | |
| HCT116 | Value | |
| Derivative 2 | A549 | Value |
| MCF-7 | Value | |
| HCT116 | Value |
Elucidating the Mechanism of Cell Death: Apoptosis
Compounds that exhibit potent cytotoxicity are further investigated to determine if they induce apoptosis (programmed cell death), a preferred mechanism for anticancer drugs.
Principle of Apoptosis Detection via Annexin V/PI Staining
Caption: Differentiating cell populations based on Annexin V and PI staining.
Protocol 2.2.1: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[16] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[17] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[16]
-
Materials:
-
Flow cytometer
-
FITC Annexin V / Propidium Iodide Apoptosis Detection Kit
-
6-well plates
-
Binding Buffer (provided in kit)
-
Cold PBS
-
-
Procedure:
-
Cell Treatment: Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates. After 24h, treat with the indole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[18]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[18] Four populations will be resolved: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
Protocol 2.2.2: Western Blot for Apoptosis Markers
Western blotting provides molecular confirmation of apoptosis by detecting the cleavage of key proteins in the apoptotic cascade, such as caspases (e.g., caspase-3, caspase-9) and Poly (ADP-ribose) polymerase-1 (PARP-1).
-
Materials:
-
Protein lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Cleaved Caspase-3, anti-PARP, anti-Cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Protein Extraction: Treat cells as in the apoptosis assay. Lyse cells in ice-cold lysis buffer and quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved forms of caspase-3 and PARP confirms the induction of apoptosis.
-
Investigating Effects on Cell Proliferation: Cell Cycle Analysis
Many anticancer agents exert their effect by disrupting the normal progression of the cell cycle, causing arrest at specific phases (G0/G1, S, or G2/M).[19][20]
Workflow for Cell Cycle Analysis by Flow Cytometry
Caption: A step-by-step workflow for preparing cells for cell cycle analysis.
Protocol 2.3.1: Cell Cycle Analysis by Propidium Iodide Staining
This technique uses the fluorescent dye Propidium Iodide (PI) to stain cellular DNA.[19] The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry can then distinguish cells in G0/G1 phase (2n DNA), S phase (between 2n and 4n DNA), and G2/M phase (4n DNA).[21]
-
Materials:
-
Flow cytometer
-
PI/RNase A staining solution
-
Ice-cold 70% ethanol
-
PBS
-
-
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells (approx. 1 x 10⁶ per sample) as described in previous protocols.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cells for fixation. Incubate for at least 2 hours at 4°C (cells can be stored for weeks at this stage).[22][23]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the samples on a flow cytometer. The resulting DNA content histogram is analyzed using cell cycle modeling software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
-
PART 3: Molecular Target & Pathway Investigation
Identifying the molecular targets and signaling pathways modulated by the lead compounds is a critical step. Indole derivatives are known to target various pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR and MAPK pathways.[9][13][24]
Representative Signaling Pathway Targeted by Indole Derivatives
Caption: Potential inhibition points of indole derivatives in the PI3K/Akt pathway.
Protocol 3.1: Western Blot for Signaling Pathway Analysis
This protocol uses Western blotting to assess changes in the phosphorylation status (activation) or total expression of key proteins within a target pathway.
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the indole derivative for various time points (e.g., 0, 1, 6, 24 hours). Lyse cells using a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting: Perform Western blotting as described in Protocol 2.2.2.
-
Antibody Probing: Use a panel of primary antibodies to probe for both the phosphorylated (active) and total forms of key signaling proteins.
-
Analysis: A decrease in the ratio of phosphorylated protein to total protein upon treatment indicates inhibition of the signaling pathway.
-
PART 4: In Vivo Efficacy Evaluation
Promising candidates from in vitro studies must be tested in living organisms to evaluate their efficacy, pharmacokinetics, and toxicity in a more complex biological system.[25][26] The human tumor xenograft model in immunocompromised mice is a standard preclinical model.[27][28]
Workflow for In Vivo Xenograft Study
Caption: Key stages of a preclinical xenograft model for testing anticancer agents.
Protocol 4.1: Subcutaneous Xenograft Mouse Model
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Nude mice)[28]
-
Human cancer cells
-
Matrigel (optional, to support tumor formation)
-
Calipers for tumor measurement
-
Indole derivative formulated in an appropriate vehicle (e.g., 0.5% CMC, 5% DMSO in saline)
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10⁶ cells in PBS, often mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor mice regularly until tumors reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Randomize mice into treatment groups (typically n=8-10 per group), including a vehicle control group and one or more compound dose groups.
-
Dosing: Administer the compound and vehicle according to the planned schedule (e.g., once daily via oral gavage or intraperitoneal injection).
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: Conclude the study after a predetermined period (e.g., 21 days) or when tumors in the control group reach a specified maximum size. Euthanize the mice, excise the tumors, and record their final weights.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI), typically expressed as a percentage, using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100.
-
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) & Schedule | Mean Final Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | N/A | Value | 0 | Value |
| Derivative 1 | 25 mg/kg, QD | Value | Value | Value |
| Derivative 1 | 50 mg/kg, QD | Value | Value | Value |
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Antiviral Applications of Fluorinated Indoles: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Advantage of Fluorination in Indole-Based Antiviral Agents
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] In the realm of antiviral drug discovery, indole derivatives have demonstrated significant potential by targeting various stages of the viral life cycle.[2] The strategic incorporation of fluorine atoms into the indole core has emerged as a powerful strategy to enhance the therapeutic profile of these molecules. Fluorination can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to viral protein targets, often leading to improved potency and pharmacokinetic profiles.[3][4]
This technical guide provides an in-depth exploration of the antiviral applications of fluorinated indoles, offering detailed application notes for specific viral targets and comprehensive, step-by-step protocols for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel antiviral therapies.
I. Fluorinated Indoles as Potent Inhibitors of Viral Enzymes
A primary mechanism through which fluorinated indoles exert their antiviral effects is the inhibition of key viral enzymes essential for replication. The unique electronic properties of fluorine can enhance binding interactions within the active sites of these enzymes, leading to potent inhibition.
A. Targeting HIV-1 Reverse Transcriptase
Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme that converts the viral RNA genome into DNA, a pivotal step in the viral life cycle.[5] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a major class of antiretroviral drugs that bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity.[6] Fluorinated indole derivatives have been extensively investigated as highly potent NNRTIs.[7]
For instance, a series of benzenesulfonyl fluorinated-indolecarboxamide derivatives have shown potent activity against wild-type HIV-1.[7] The presence of fluorine can enhance the binding affinity of these compounds to the hydrophobic NNRTI binding pocket.
Application Note 1: Evaluation of a Novel 5-Fluoroindole Derivative as an HIV-1 Reverse Transcriptase Inhibitor
Objective: To determine the in vitro inhibitory activity of a novel 5-fluoroindole derivative against HIV-1 reverse transcriptase.
Methodology Summary: A commercially available HIV-1 RT assay kit can be utilized.[2] This assay is typically a non-radioactive, colorimetric ELISA-based method that measures the incorporation of digoxigenin-labeled dUTP into a DNA strand synthesized by the RT enzyme. The amount of incorporated dUTP is then detected using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction. The inhibitory effect of the test compound is quantified by the reduction in the colorimetric signal.
Expected Outcome: The 5-fluoroindole derivative is expected to exhibit a dose-dependent inhibition of HIV-1 RT activity, from which a 50% inhibitory concentration (IC50) value can be determined. This value provides a quantitative measure of the compound's potency as an RT inhibitor.
B. Inhibiting Influenza Virus Neuraminidase
Influenza virus neuraminidase (NA) is a surface glycoprotein that plays a crucial role in the release of progeny virions from infected cells by cleaving sialic acid residues.[8] Inhibition of NA leads to the aggregation of newly formed virus particles on the cell surface, preventing their spread.[9] Fluorinated indole derivatives have been designed and synthesized as potential NA inhibitors.[8]
Application Note 2: Screening of Fluorinated Indolinone Derivatives against Influenza A Neuraminidase
Objective: To assess the inhibitory potential of a library of synthesized fluorinated 3-indolinone derivatives against influenza A neuraminidase.
Methodology Summary: A fluorescence-based neuraminidase inhibition assay is a standard method for this evaluation.[10] This assay utilizes a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by NA, releases a fluorescent product (4-methylumbelliferone). The reduction in fluorescence in the presence of the test compounds corresponds to the inhibition of NA activity.
Expected Outcome: Active fluorinated indolinone derivatives will reduce the fluorescence signal in a concentration-dependent manner. IC50 values can be calculated to compare the potency of the different derivatives and identify lead compounds for further development.
C. Targeting Hepatitis C Virus (HCV) NS3-NS4A Protease
The Hepatitis C virus (HCV) NS3-NS4A protease is a serine protease essential for the cleavage of the viral polyprotein, a process required for the maturation of functional viral proteins.[7][11] Inhibition of this protease blocks viral replication. Fluorinated isoindoline derivatives, structurally related to indoles, have shown promising inhibitory activity against HCV NS3-NS4A protease.[7]
Application Note 3: Characterization of a Fluorinated Isoindoline as an HCV NS3-NS4A Protease Inhibitor
Objective: To determine the inhibitory activity and mechanism of a novel fluorinated isoindoline derivative against HCV NS3-NS4A protease.
Methodology Summary: A fluorescence resonance energy transfer (FRET)-based assay is commonly employed to measure NS3-NS4A protease activity.[12] A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The inhibitory effect of the test compound is measured as a decrease in the rate of fluorescence increase.
Expected Outcome: The fluorinated isoindoline derivative is anticipated to inhibit the HCV NS3-NS4A protease, leading to a dose-dependent reduction in the fluorescence signal. Kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).
II. Fluorinated Indoles as Viral Entry Inhibitors
Blocking the initial stages of viral infection, such as attachment and entry into host cells, is a highly effective antiviral strategy. Some fluorinated indole derivatives have been shown to interfere with these processes.
A. Broad-Spectrum Antiviral Activity by Inhibiting Viral Entry
The well-known indole derivative Arbidol (Umifenovir) is a broad-spectrum antiviral agent that inhibits the fusion of the viral envelope with the host cell membrane.[13][14] This mechanism is effective against a range of enveloped viruses, including influenza and coronaviruses. While Arbidol itself contains a bromine atom, the principle of targeting viral entry with indole-based scaffolds is well-established and can be extended to fluorinated analogues.
Application Note 4: Evaluation of a 5-Fluoroindole Derivative for Inhibition of Viral Entry using a Plaque Reduction Assay
Objective: To determine if a novel 5-fluoroindole derivative can inhibit viral infection at the entry stage.
Methodology Summary: A plaque reduction assay is the gold standard for quantifying the inhibition of viral infectivity.[15] Confluent monolayers of susceptible host cells are infected with a known amount of virus in the presence of varying concentrations of the test compound. The cells are then overlaid with a semi-solid medium to restrict the spread of the virus, leading to the formation of localized zones of cell death (plaques). The number of plaques is counted, and the concentration of the compound that reduces the plaque number by 50% (EC50) is determined. To specifically assess entry inhibition, the compound can be added to the cells only during the viral adsorption period and then washed away.
Expected Outcome: A 5-fluoroindole derivative that inhibits viral entry will cause a dose-dependent reduction in the number of plaques formed. A significant reduction in plaque formation, even when the compound is only present during the initial infection phase, would strongly suggest a mechanism targeting viral entry.
III. Experimental Protocols
The following section provides detailed, step-by-step protocols for the key experiments described in the application notes. These protocols are intended as a guide and may require optimization based on the specific cell lines, virus strains, and compounds being tested.
A. Protocol 1: Cytotoxicity Assay (MTT Assay)
Rationale: Before evaluating the antiviral activity of a compound, it is crucial to determine its cytotoxicity to the host cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[14] This allows for the differentiation between a true antiviral effect and cell death caused by the compound's toxicity.
Materials:
-
Host cells (e.g., MDCK for influenza, Vero for HSV, Huh-7 for HCV)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Fluorinated indole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of the fluorinated indole compound in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a "no drug" control (medium with the same concentration of DMSO as the test wells).
-
Treatment: After 24 hours, remove the old medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
B. Protocol 2: Plaque Reduction Assay
Rationale: This assay quantifies the ability of a compound to inhibit the infectivity of a lytic virus.[13] It is a functional assay that measures the reduction in the number of infectious virus particles.
Materials:
-
Confluent monolayers of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Fluorinated indole compound
-
Infection medium (serum-free medium)
-
Overlay medium (e.g., 2x MEM containing 1% low-melting-point agarose or carboxymethyl cellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS) for cell fixation
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of the fluorinated indole compound in infection medium. Dilute the virus stock in infection medium to a concentration that will yield 50-100 plaques per well.
-
Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with the virus dilution (containing the test compound or vehicle control) and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, aspirate the virus inoculum and add the overlay medium containing the same concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.
C. Protocol 3: HIV-1 Reverse Transcriptase Inhibition Assay
Rationale: This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 reverse transcriptase.[2]
Materials:
-
HIV-1 Reverse Transcriptase Assay Kit (e.g., from XpressBio)[2]
-
Recombinant HIV-1 Reverse Transcriptase
-
Fluorinated indole compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions in the assay kit. This typically includes the reaction buffer, template/primer, dNTP mix (containing digoxigenin-dUTP), and the HRP-conjugated anti-digoxigenin antibody.
-
Compound Dilution: Prepare serial dilutions of the fluorinated indole compound in the appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, template/primer, dNTP mix, and the test compound or vehicle control.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 1-2 hours).
-
Detection: Stop the reaction and follow the kit's instructions for the detection of the incorporated digoxigenin-dUTP. This usually involves binding the reaction product to the streptavidin-coated plate, adding the HRP-conjugated antibody, and then adding a colorimetric substrate (e.g., ABTS).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
IV. Data Presentation and Visualization
Clear and concise presentation of data is essential for the interpretation of experimental results.
Table 1: Antiviral Activity and Cytotoxicity of Representative Fluorinated Indoles
| Compound ID | Virus Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| F-Indole-1 | HIV-1 (Wild Type) | CEM | 0.002 - 0.0046 | > 25 | > 5435 - 12500 | [7] |
| F-Indole-2 | Influenza A (H1N1) | MDCK | 0.19 | 2 | 10.5 | [16][17] |
| F-Indole-3 | Hepatitis C Virus | Huh-7 | 1.02 | 46.47 | 45.56 | [7][18] |
| F-Indole-4 | Coxsackievirus B4 | Vero | 0.4 - 2.1 | > 20 | > 9.5 - 50 | [3] |
Note: The data presented in this table are representative examples compiled from the literature and are intended for illustrative purposes.
Diagrams and Workflows
Visual representations of experimental workflows and logical relationships can greatly enhance understanding.
Caption: General workflow for the synthesis and antiviral evaluation of fluorinated indole derivatives.
Caption: Inhibition of key viral lifecycle stages by different classes of fluorinated indoles.
V. Conclusion and Future Perspectives
Fluorinated indoles represent a highly promising class of antiviral agents with demonstrated activity against a diverse range of viruses. The strategic incorporation of fluorine can significantly enhance their potency and drug-like properties. The protocols and application notes provided in this guide offer a framework for the systematic evaluation of novel fluorinated indole derivatives. Future research in this area should focus on exploring novel fluorination patterns, expanding the scope of viral targets, and optimizing the pharmacokinetic and safety profiles of lead compounds to accelerate their translation into clinical candidates.
VI. References
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Al-Malki, J. (2023). (PDF) Indole-based compounds as potential drug candidates for SARS-CoV-2. ResearchGate. [Link]
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El-Sayed, M. E., & Al-Ostoot, F. H. (2023). Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. Virology Journal, 20(1), 18. [Link]
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von Itzstein, M. (2007). Design of aromatic inhibitors of influenza virus neuraminidase. Current Medicinal Chemistry, 14(2), 139–150. [Link]
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Wang, Z., & Wang, Y. (2015). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry, 97, 473–508. [Link]
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Chen, Y. W., & Li, C. M. (2021). Identification of Filovirus Entry Inhibitors from Marine Fungus-Derived Indole Alkaloids. Marine Drugs, 19(10), 549. [Link]
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Zhou, Y., & Liu, X. (2014). Synthesis and SARs of Indole-based α-Amino Acids as Potent HIV-1 Non-Nucleoside Reversed Transcriptase Inhibitors. Organic & Biomolecular Chemistry, 12(40), 8308–8317. [Link]
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Application Notes & Protocols for the In Vitro Evaluation of 5-Fluoro-7-Nitro-1H-Indole
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1][2] The strategic addition of functional groups, such as nitro and fluoro moieties, can modulate the pharmacological profile of the indole core, potentially enhancing efficacy and metabolic stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of novel substituted indoles, using 5-fluoro-7-nitro-1H-indole as a representative example. The following protocols detail essential procedures for compound handling, cytotoxicity assessment, and cell cycle analysis, establishing a foundational framework for evaluating its potential as a therapeutic agent.
Introduction: The Rationale for Investigating Substituted Indoles
Indole derivatives have consistently demonstrated a broad spectrum of biological activities.[3] In oncology, compounds featuring the indole scaffold have been shown to act as tubulin polymerization inhibitors, inducers of cell cycle arrest, and modulators of key signaling pathways.[2][4] Specifically, 5-nitroindole derivatives have been identified as promising anticancer agents that can bind to G-quadruplex DNA structures in oncogene promoters like c-Myc, leading to transcriptional repression, cell cycle arrest, and induction of apoptosis.[5][6][7]
Fluorination is a widely used strategy in drug design to improve key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity.[8] The combination of a nitro group, known for its electron-withdrawing and potential bio-reductive properties, with a fluorine atom on the indole ring presents a compelling strategy for the development of novel therapeutic candidates.
These application notes provide a robust set of protocols to begin the systematic evaluation of 5-fluoro-7-nitro-1H-indole or similar novel derivatives in a cell culture setting.
Compound Handling and Stock Solution Preparation
2.1. Safety Precautions
Core Safety Guidelines:
-
Handle the compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Avoid inhalation of dust and direct contact with skin and eyes.[10]
-
In case of contact, wash the affected area thoroughly with water.[9]
2.2. Solubility and Stock Solution Protocol
Based on the properties of related compounds like 5-nitroindole, 5-fluoro-7-nitro-1H-indole is predicted to have low aqueous solubility but should be soluble in polar organic solvents.[12] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for cell-based assays.
Protocol for 10 mM Stock Solution:
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 1-5 mg of 5-fluoro-7-nitro-1H-indole (Molecular Weight: 180.14 g/mol [13]) into the tube.
-
Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration. For example, to 1.80 mg of the compound, add 1.0 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C to aid dissolution. Ensure no particulates are visible.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
| Parameter | Recommendation | Rationale |
| Compound | 5-fluoro-7-nitro-1H-indole | Novel substituted indole for evaluation. |
| Solvent | Anhydrous DMSO | Excellent solvating power for many organic molecules; miscible with cell culture media.[12] |
| Stock Concentration | 10 mM | Standard concentration for initial screening; allows for wide range of final dilutions. |
| Storage Temp. | -20°C to -80°C | Prevents degradation of the compound. |
Foundational Assay: Determining Cytotoxicity
The first crucial step in evaluating a new compound is to determine its effect on cell viability and establish its half-maximal inhibitory concentration (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.[3] It measures the metabolic activity of cells, which is an indicator of cell viability.[3]
3.1. Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity.
3.2. Detailed Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for indole derivatives.[3]
Materials:
-
Selected cancer cell lines (e.g., HeLa, MCF-7, HepG2)[1] and a non-cancerous control line (e.g., HEK293).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
5-fluoro-7-nitro-1H-indole 10 mM stock in DMSO.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., pure DMSO).
-
Sterile 96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Dilution: Prepare a series of dilutions of the compound in complete medium from the 10 mM DMSO stock. A typical concentration range for initial screening might be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Remember to include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Also include wells with medium only (blank) and cells with medium containing DMSO vehicle (negative control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
Mechanistic Insight: Cell Cycle Analysis
Several indole derivatives are known to exert their anticancer effects by inducing cell cycle arrest.[4] Flow cytometry analysis of DNA content using propidium iodide (PI) is the gold standard for determining the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant increase in the population of cells in a specific phase after treatment suggests compound-induced cell cycle arrest.
4.1. Protocol for Cell Cycle Analysis via Flow Cytometry
This protocol is based on established methods for analyzing the effects of indole compounds on the cell cycle.[4]
Materials:
-
Cells cultured in 6-well plates.
-
5-fluoro-7-nitro-1H-indole.
-
Phosphate-Buffered Saline (PBS).
-
Ice-cold 70% ethanol.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the compound at its predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at low speed (e.g., 300 x g) for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C overnight or for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI/RNase staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the amount of DNA.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases.
Caption: Protocol for cell cycle analysis.
Conclusion and Future Directions
The protocols outlined in these application notes provide a critical starting point for the in vitro evaluation of 5-fluoro-7-nitro-1H-indole. By first establishing a safe handling procedure and a reliable method for solubilization, researchers can proceed to determine the compound's cytotoxic potential across various cell lines. The subsequent analysis of its impact on the cell cycle can offer initial mechanistic insights. Positive results from these foundational assays would warrant further investigation into specific molecular targets, apoptosis induction, and ultimately, progression into more complex in vivo models.
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Introduction: Rationale for the Biological Evaluation of 5-fluoro-7-nitro-1H-indole
An Application Guide for the In Vitro Evaluation of 5-fluoro-7-nitro-1H-indole
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast array of biological activities.[1][2] The unique structure of 5-fluoro-7-nitro-1H-indole incorporates three key pharmacophoric features that justify a thorough in vitro investigation:
-
The Indole Core: This electron-rich heterocyclic system is known to interact with a multitude of biological targets, leading to anticancer, antimicrobial, and anti-inflammatory effects, among others.[2][3]
-
The 7-Nitro Group: Nitroaromatic compounds are recognized for their potent bioactivity, often driven by the strong electron-withdrawing nature of the nitro group.[4] In some contexts, this moiety can be bioreduced by nitroreductase enzymes to form reactive radical species, a mechanism exploited in certain antimicrobial and anticancer agents.[5] Substituted 5-nitroindoles, for instance, have demonstrated significant anticancer activity by binding to G-quadruplex DNA and inducing cell cycle arrest.[6][7]
-
The 5-Fluoro Group: Fluorine substitution is a cornerstone of modern drug design. Its introduction can profoundly modulate a molecule's physicochemical properties, enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[8]
This combination of a proven biological scaffold with potent electronic and metabolic modifiers makes 5-fluoro-7-nitro-1H-indole a compelling candidate for discovery screening. This document provides a structured, multi-tiered approach to its initial in vitro characterization, focusing on cytotoxicity, anticancer mechanisms, and antimicrobial activity. The protocols herein are designed to be robust, self-validating, and serve as a foundational blueprint for researchers in drug discovery.
Section 1: Physicochemical Characterization and Compound Handling
A prerequisite for reliable in vitro testing is the correct handling and solubilization of the test compound. The properties of 5-fluoro-7-nitro-1H-indole are predicted based on its structural components.
1.1 Solubility and Stock Solution Preparation
Based on related structures like 5-nitro-1H-indole, the compound is expected to have low aqueous solubility but good solubility in polar organic solvents.[9]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing high-concentration primary stock solutions.
-
Protocol for 10 mM Stock Solution:
-
Accurately weigh 1.80 mg of 5-fluoro-7-nitro-1H-indole (M.W. = 180.14 g/mol ).
-
Add 1.0 mL of sterile, anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect for any particulates. The solution should be clear.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Causality Behind Experimental Choice: DMSO is used because it is a powerful, water-miscible solvent compatible with most in vitro assays at low final concentrations (typically ≤0.5% v/v). High concentrations of DMSO can be toxic to cells, so a vehicle control is mandatory in all experiments.
1.2 Compound Stability and Safety
-
Stability: Nitroaromatic compounds can be sensitive to light and degradation in aqueous media with high organic content over time.[4][10] It is recommended to prepare fresh dilutions from the frozen DMSO stock for each experiment.
-
Safety: Nitroaromatic compounds should be handled with caution as they can be toxic and potentially mutagenic.[4][11] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and handle the compound in a chemical fume hood.
Section 2: Foundational Cytotoxicity Profiling
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This establishes a dose-response relationship and calculates the IC50 (half-maximal inhibitory concentration), a key measure of potency.[12] We recommend a dual-assay approach to distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects.
2.1 Protocol: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases, which is indicative of the metabolic activity of viable cells.[13][14]
-
Materials:
-
Human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer).[14]
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well flat-bottom plates.
-
5-fluoro-7-nitro-1H-indole DMSO stock.
-
MTT reagent (5 mg/mL in PBS).
-
DMSO (for formazan dissolution).
-
Positive control (e.g., Doxorubicin).[12]
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of 5-fluoro-7-nitro-1H-indole in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound solutions.
-
Controls (Self-Validation):
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used in the experiment.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
2.2 Protocol: LDH Release Assay for Membrane Integrity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[12][15]
-
Methodology:
-
Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-4).
-
Controls (Self-Validation):
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in commercial kits).
-
Vehicle Control: As above.
-
-
Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (from a commercial kit) to each well.
-
Incubation & Measurement: Incubate as per the manufacturer's instructions and measure the absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.
-
Determine the EC50 value (concentration causing 50% of maximum LDH release).
-
Data Presentation: Summarizing Cytotoxicity
| Cell Line | Assay | Incubation Time | IC50 / EC50 (µM) [Mean ± SD] |
| HeLa | MTT | 48h | [Insert Data] |
| HeLa | LDH | 48h | [Insert Data] |
| MCF-7 | MTT | 48h | [Insert Data] |
| MCF-7 | LDH | 48h | [Insert Data] |
| Normal Cell Line (e.g., HEK293) | MTT | 48h | [Insert Data] |
A comparison with a non-cancerous cell line is crucial for determining a preliminary selectivity index.[14][16]
Section 3: Mechanistic Insight - Cell Cycle Analysis
Given that 5-nitroindole derivatives are known to induce cell cycle arrest[6][7], investigating this mechanism is a logical next step if significant cytotoxicity is observed.
3.1 Rationale for Cell Cycle Analysis
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) and subsequent apoptosis.[17] Flow cytometry using propidium iodide (PI) staining is the gold standard for this analysis.
3.2 Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for Cell Cycle Analysis via Propidium Iodide Staining.
3.3 Protocol: Cell Cycle Analysis by Flow Cytometry
-
Materials:
-
6-well plates.
-
Propidium Iodide (PI) staining solution with RNase A.[17]
-
Ice-cold 70% ethanol.
-
Phosphate-buffered saline (PBS).
-
-
Step-by-Step Methodology:
-
Seeding & Treatment: Seed cells in 6-well plates. After 24h, treat with 5-fluoro-7-nitro-1H-indole at concentrations around its IC50 value (e.g., 1x and 2x IC50) for 24 hours. Include a vehicle control.
-
Harvesting: Collect both adherent and floating cells. Centrifuge, discard the supernatant, and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight or for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Model the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation in any phase compared to the control suggests cell cycle arrest.
-
Section 4: Antimicrobial Activity Screening
The indole scaffold is a prolific source of antimicrobial agents, and nitro compounds also possess known antimicrobial properties.[3][5][18] Therefore, screening 5-fluoro-7-nitro-1H-indole for antibacterial and antifungal activity is highly warranted.
4.1 Protocol: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]
-
Materials:
-
Bacterial strains (e.g., Gram-positive Staphylococcus aureus ATCC 29213, Gram-negative Escherichia coli ATCC 25922).[19]
-
Fungal strain (e.g., Candida albicans ATCC 10231).[3]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
-
Sterile 96-well U-bottom plates.
-
Bacterial/fungal inocula adjusted to the 0.5 McFarland standard.
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[18]
-
-
Step-by-Step Methodology:
-
Compound Dilution: Add 50 µL of appropriate broth to all wells of a 96-well plate. Add 50 µL of a 2x concentrated starting solution of the test compound to the first column. Perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Dilute the 0.5 McFarland standard suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL for bacteria or ~2.5 x 10³ CFU/mL for fungi in the wells.
-
Inoculation: Add 50 µL of the prepared inoculum to each well.
-
Controls (Self-Validation):
-
Growth Control: Wells with inoculum and broth only (no compound).
-
Sterility Control: Wells with broth only (no inoculum).
-
Positive Control: A row with a standard antibiotic/antifungal.
-
Vehicle Control: A row testing the effect of the highest DMSO concentration.
-
-
Incubation: Incubate plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
-
Data Presentation: Summarizing MIC Values
| Microorganism | Type | MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus | Gram-positive | [Insert Data] | Ciprofloxacin: [Value] |
| E. coli | Gram-negative | [Insert Data] | Ciprofloxacin: [Value] |
| C. albicans | Fungus | [Insert Data] | Fluconazole: [Value] |
Section 5: Exploratory Target-Based Screening - Enzyme Inhibition
Indole derivatives are known to inhibit a wide range of enzymes, including cyclooxygenases (COX), kinases, and tyrosinase.[1][20][21] If resources permit, exploring a relevant enzyme target can provide valuable mechanistic information.
5.1 Principle of Enzyme Inhibition Assays
Caption: General Principle of a Competitive Enzyme Inhibition Assay.
5.2 Example Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
-
Rationale: Some indole derivatives show anti-inflammatory activity by inhibiting COX enzymes.[21][22] This assay can reveal potential anti-inflammatory properties.
-
Methodology: This is typically performed using a commercial kit (e.g., colorimetric or fluorescent).
-
The test compound (inhibitor) is pre-incubated with purified COX-1 or COX-2 enzyme.
-
Arachidonic acid (the substrate) is added to initiate the reaction.
-
The kit's probe detects the production of Prostaglandin G₂, a downstream product.
-
The signal is measured (absorbance or fluorescence) and compared to a control reaction without the inhibitor.
-
The IC50 for enzyme inhibition can be calculated, and selectivity for COX-2 over COX-1 can be determined.
-
Conclusion
The application notes and protocols detailed above provide a comprehensive, tiered strategy for the initial in vitro characterization of 5-fluoro-7-nitro-1H-indole. By systematically evaluating its cytotoxicity, potential anticancer mechanisms, and antimicrobial spectrum, researchers can efficiently generate a foundational dataset. This data is critical for making informed decisions about the compound's therapeutic potential and guiding future lead optimization efforts. The inclusion of rigorous, self-validating controls in each protocol is paramount for ensuring data integrity and reproducibility.
References
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
- BenchChem. (2025). Cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. BenchChem.
-
Moghadam, S. E., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]
- BenchChem. (2025).
-
Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. [Link]
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. PDF.
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Yıldırım, S., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 134-140. [Link]
-
ASM Journals. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. [Link]
-
MDPI. (2021). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules. [Link]
-
MDPI. (2023). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences. [Link]
-
MDPI. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. Molecules. [Link]
- BenchChem. (2025).
-
PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjugates. PLOS ONE. [Link]
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Nishino, S. F., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
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MDPI. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. [Link]
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ResearchGate. (2022). Indole based cyclooxygenase inhibitors: Synthesis, biological evaluation, docking and NMR screening. Request PDF. [Link]
-
Solubility of Things. (n.d.). 5-Nitroindole. [Link]
-
MDPI. (2022). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences. [Link]
-
Douglas, T. A., et al. (2009). A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature. Chemosphere. [Link]
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-7-Nitro-1H-Indole
Welcome to the dedicated technical support guide for the synthesis of 5-fluoro-7-nitro-1H-indole. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this challenging synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing the specific hurdles you are likely to encounter.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the synthesis, providing the foundational knowledge needed to troubleshoot effectively.
Q1: What makes the synthesis of 5-fluoro-7-nitro-1H-indole particularly challenging?
The primary difficulty lies in achieving the desired regioselectivity . The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The most nucleophilic position is C3 on the pyrrole ring, which is the default site for most electrophilic additions, including nitration under non-acidic conditions.[1][2] Furthermore, the indole ring is notoriously sensitive to strong acids, which can trigger acid-catalyzed polymerization, leading to the formation of intractable tars and significantly reducing yields.[1][3] The challenge is therefore twofold: bypassing the electronically favored C3 position and nitrating the sterically hindered C7 position without degrading the starting material.
Q2: How does the fluorine atom at the C5 position influence the nitration reaction?
The fluorine atom at C5 is an electron-withdrawing group via induction but a weak ortho-, para-director via resonance. Its presence deactivates the benzene ring to some extent compared to unsubstituted indole. However, its primary influence is electronic, affecting the relative reactivity of the C4, C6, and C7 positions. Standard electrophilic aromatic substitution rules would suggest that nitration might be directed towards the C6 position (para to the fluorine). This electronic influence further complicates the selective targeting of the C7 position, which is neither electronically nor sterically favored.
Q3: What are the most common byproducts I should expect to see during this synthesis?
Without careful control, you will likely encounter a mixture of isomers and degradation products. The most common byproducts include:
-
5-Fluoro-3-nitro-1H-indole: The product of kinetically favored attack at the C3 position.[3]
-
5-Fluoro-6-nitro-1H-indole: A potential regioisomer due to the directing effects of both the indole nitrogen and the C5-fluoro substituent.
-
Dinitrated Products: If the reaction conditions are too harsh or the stoichiometry of the nitrating agent is excessive, dinitration can occur.[1]
-
Polymeric Tars: Dark, insoluble materials resulting from the acid-catalyzed degradation of the indole starting material.[1][3]
Troubleshooting Guide: Common Experimental Issues
This guide provides direct answers and actionable solutions to problems encountered during the synthesis.
Problem: My reaction yields are extremely low, and the main product is a dark, insoluble tar.
-
Probable Cause: You are likely experiencing acid-catalyzed polymerization of the 5-fluoroindole starting material. This is a classic issue when using strong, uncontrolled nitrating conditions like a standard nitric acid/sulfuric acid mixture at elevated temperatures.[1][3]
-
Solution:
-
Temperature Control is Critical: The reaction must be performed at very low temperatures (e.g., -20 °C to 0 °C) to minimize the rate of polymerization.[3]
-
Avoid Strong Protic Acids: Move away from traditional mixed-acid systems. Employ milder, non-acidic nitrating agents that do not require a strong acid co-reagent. Reagents like acetyl nitrate or benzoyl nitrate, generated in situ, are much less aggressive.[3]
-
Reagent Purity: Ensure your starting material and solvents are pure and dry. Impurities can initiate or accelerate decomposition pathways.
-
Problem: I am isolating a product, but spectroscopic analysis (NMR, MS) confirms it is the 5-fluoro-3-nitro-1H-indole isomer, not the desired 7-nitro product.
-
Probable Cause: Your reaction conditions favor the kinetically preferred electrophilic attack at the C3 position. This is the expected outcome of direct nitration without a strategy to control regioselectivity.[3]
-
Solution: Implement an N-Protection Strategy. The most reliable method to achieve C7 nitration is to temporarily protect the indole nitrogen. This fundamentally alters the electronics of the ring system and sterically blocks unwanted side reactions. A bulky protecting group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) is highly effective.
-
The Causality: Protecting the nitrogen atom withdraws electron density from the pyrrole ring, reducing the nucleophilicity of C3. This deactivation of the heterocyclic portion of the molecule makes the benzene ring the more favorable site for electrophilic attack. The bulky protecting group can also sterically hinder attack at adjacent positions, further guiding the electrophile to the C7 position.
-
Below is a workflow diagram illustrating this crucial strategy.
Caption: Workflow for achieving C7-nitration via an N-protection strategy.
Problem: My purification is very difficult due to the presence of multiple nitro-isomers.
-
Probable Cause: The reaction conditions are not selective enough, leading to a mixture of C6-nitro and C7-nitro isomers, and potentially dinitrated species. This can happen even with a protection strategy if conditions are not optimized.
-
Solution:
-
Precise Stoichiometry: Carefully control the amount of nitrating agent used. Use a minimal excess (e.g., 1.05-1.1 equivalents) to favor mono-nitration.
-
Slow Addition: Add the nitrating agent dropwise to the cooled solution of your N-protected indole. This maintains a low instantaneous concentration of the electrophile, enhancing selectivity.[3]
-
Chromatographic Separation: These isomers often have very similar polarities. Effective separation typically requires careful column chromatography. A shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the percentage of ethyl acetate) is often necessary. Monitor fractions closely with TLC.
-
Data Presentation: Comparison of Nitrating Conditions
The choice of nitrating agent and conditions is paramount for success. The following table summarizes expected outcomes for the nitration of a generic N-protected indole, providing a clear rationale for selecting an optimized protocol.
| Nitrating System | Typical Temperature | Key Advantages | Major Drawbacks & Common Byproducts |
| HNO₃ / H₂SO₄ | 0 to 25 °C | Inexpensive, powerful nitrating agent. | Extremely harsh; high risk of polymerization and charring; poor regioselectivity.[1] |
| Acetyl Nitrate (HNO₃ in Ac₂O) | -10 to 5 °C | Milder than mixed acid; good for many substrates.[3] | Can still lead to mixtures of isomers (C6/C7); potential for C3-nitration if N-protection is absent. |
| Benzoyl Nitrate | -20 to 0 °C | Generally mild and selective. | Reagent preparation required; can be less reactive than other options. |
| Trifluoroacetyl Nitrate | 0 to 5 °C | Highly reactive electrophilic nitrating agent.[4][5] | Can be aggressive; requires careful temperature control to avoid side reactions. |
Experimental Protocol: Recommended Synthesis via N-Protection
This protocol represents a robust, self-validating method for synthesizing 5-fluoro-7-nitro-1H-indole with enhanced regioselectivity.
Part 1: Synthesis of N-Tosyl-5-fluoro-1H-indole
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-fluoro-1H-indole (1.0 eq.) in a suitable anhydrous solvent like Tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir for 30 minutes at 0 °C to allow for complete deprotonation.
-
Protection: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield N-Tosyl-5-fluoro-1H-indole.
Part 2: Nitration of N-Tosyl-5-fluoro-1H-indole
-
Reaction Setup: Dissolve the purified N-Tosyl-5-fluoro-1H-indole (1.0 eq.) in acetic anhydride (Ac₂O) in a flask equipped with a dropping funnel. Cool the solution to 0 °C.
-
Nitrating Agent: Slowly add fuming nitric acid (HNO₃, ~1.1 eq.) dropwise to the solution, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring progress by TLC.
-
Quenching & Isolation: Once the reaction is complete, carefully pour the mixture onto crushed ice. A precipitate should form. Filter the solid, wash thoroughly with cold water and then with cold ethanol to remove impurities.
-
Product: The isolated solid is the N-Tosyl-5-fluoro-7-nitro-1H-indole intermediate.
Part 3: Deprotection to 5-Fluoro-7-nitro-1H-indole
-
Reaction Setup: Suspend the N-Tosyl intermediate in a mixture of THF and methanol.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, excess) and heat the mixture to reflux for 2-4 hours.
-
Work-up: After cooling, neutralize the mixture with aqueous HCl. Extract the product into ethyl acetate.
-
Purification: Wash the organic layer, dry it, and concentrate it. The final product, 5-fluoro-7-nitro-1H-indole, can be purified by recrystallization or column chromatography.
The following decision tree can help diagnose issues during this workflow.
Caption: A troubleshooting decision tree for the nitration step.
References
- BenchChem. (2025).
- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
- BenchChem. (2025).
- BenchChem. (2025).
- Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.
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- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Nitration of 5-Fluoro-1H-indole
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the nitration of 5-fluoro-1H-indole. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this reaction and mitigate the formation of unwanted side products.
Introduction
The introduction of a nitro group onto the indole scaffold is a critical transformation in medicinal chemistry, as nitroindoles are versatile intermediates for the synthesis of a wide range of biologically active compounds.[1][2] However, the nitration of indoles, particularly substituted indoles like 5-fluoro-1H-indole, is fraught with challenges. The high electron density of the indole nucleus makes it susceptible to harsh reaction conditions, often leading to a variety of side reactions that can significantly lower the yield of the desired product and complicate purification.[1][3]
This guide provides in-depth technical insights into the common side reactions encountered during the nitration of 5-fluoro-1H-indole and offers practical, field-proven strategies to control them.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the nitration of 5-fluoro-1H-indole?
The primary side products in the nitration of 5-fluoro-1H-indole arise from a lack of regioselectivity and over-reaction. These include:
-
** undesired Regioisomers:** Besides the desired 3-nitro-5-fluoro-1H-indole, nitration can occur at other positions on the indole ring, leading to the formation of 4-nitro, 6-nitro, and 7-nitro isomers.[4] The distribution of these isomers is highly dependent on the reaction conditions.
-
Di-nitrated Products: Over-nitration can lead to the formation of dinitro-5-fluoro-1H-indole derivatives.[4]
-
Polymerization and Tar Formation: The acidic conditions often employed for nitration can cause the acid-sensitive indole ring to polymerize, resulting in the formation of insoluble, dark-colored tars.[3][5]
-
Oxidation Products: Under certain conditions, the indole ring can be oxidized, leading to products like 5-fluoroisatin.
Q2: Why is controlling regioselectivity in the nitration of 5-fluoro-1H-indole so challenging?
The indole ring has multiple nucleophilic centers. While the C3 position is generally the most electron-rich and favored for electrophilic attack under non-acidic conditions, the regioselectivity can be influenced by several factors.[3][6][7] The fluorine atom at the C5 position is an ortho, para-directing deactivator, which can influence the electron density distribution in the benzene portion of the indole ring. Under strongly acidic conditions, protonation of the indole nitrogen or the C3 position can occur, which deactivates the pyrrole ring and can favor nitration on the benzene ring, leading to a mixture of isomers.[3][8]
Q3: How do reaction conditions affect the formation of side products?
Reaction conditions play a pivotal role in determining the outcome of the nitration reaction. Key parameters include:
-
Nitrating Agent: Strong nitrating agents, such as a mixture of nitric acid and sulfuric acid ("mixed acid"), are highly reactive and can lead to over-nitration and polymerization.[5] Milder nitrating agents, like acetyl nitrate or benzoyl nitrate, offer better control and selectivity.[5][8]
-
Temperature: Higher temperatures generally decrease selectivity and increase the rate of side reactions, including polymerization and dinitration.[3][5] Performing the reaction at low temperatures is crucial for minimizing these unwanted pathways.
-
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction outcome.
-
Acidity: As discussed, strong acidity can lead to polymerization and alter the regioselectivity of the reaction.[3][5]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the nitration of 5-fluoro-1H-indole.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 3-nitro-5-fluoro-1H-indole with significant formation of dark, insoluble tar. | Acid-catalyzed polymerization of the 5-fluoro-1H-indole starting material due to harsh reaction conditions (e.g., use of strong acids like H₂SO₄).[3][5] | - Employ milder, non-acidic nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or benzoyl nitrate.[6][8] - Perform the reaction at low temperatures (e.g., -20°C to 0°C) to minimize polymerization.[5] - Consider using a protecting group on the indole nitrogen (e.g., Boc or Tosyl) to increase stability, though this may alter regioselectivity.[9] |
| Formation of multiple mono-nitro isomers (e.g., 4-nitro, 6-nitro, 7-nitro) in significant quantities. | - Reaction conditions are not optimized for regioselectivity. - Protonation at C3 under strongly acidic conditions deactivates the pyrrole ring, leading to nitration on the benzene ring.[3][9] - The chosen nitrating agent exhibits low selectivity. | - For preferential C3 nitration, utilize non-acidic or mildly acidic conditions and low temperatures.[9][10] - The use of nitrating agents like trifluoroacetyl nitrate, generated in situ, has been shown to be highly regioselective for the 3-position.[10][11] - If a different isomer is the target, reaction conditions must be specifically tailored. For example, nitration in strong acid can sometimes favor C5 (or C6 in this case due to the fluoro substituent) nitration.[8] |
| Significant formation of di-nitrated products. | - Use of a highly reactive nitrating agent (e.g., mixed acid). - An excess of the nitrating agent was used. - Elevated reaction temperature or prolonged reaction time. | - Switch to a milder nitrating agent to have better control over the reaction. - Carefully control the stoichiometry of the nitrating agent, using only a slight excess (e.g., 1.05-1.1 equivalents).[5] - Maintain a low reaction temperature and monitor the reaction progress closely using techniques like TLC or LC-MS to quench the reaction upon completion of the mono-nitration.[5] |
| Presence of 5-fluoroisatin or other oxidation byproducts. | The nitrating agent or reaction conditions are too oxidative. | - Use a less oxidative nitrating agent. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway and the major side reactions in the nitration of 5-fluoro-1H-indole.
Caption: Reaction pathways in the nitration of 5-fluoro-1H-indole.
Recommended Experimental Protocol: Regioselective Synthesis of 3-Nitro-5-fluoro-1H-indole
This protocol is designed to maximize the yield of the desired 3-nitro isomer while minimizing side reactions. It utilizes a mild nitrating agent generated in situ.
Materials:
-
5-Fluoro-1H-indole
-
Acetic anhydride
-
Fuming nitric acid (≥90%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Ice-salt bath or cryocooler
Procedure:
-
Preparation of the Nitrating Agent (Acetyl Nitrate):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirring bar, a dropping funnel, and a nitrogen inlet, add acetic anhydride (5 equivalents).
-
Cool the flask to -10°C to -5°C using an ice-salt bath.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred acetic anhydride via the dropping funnel. Caution: This addition is exothermic. Maintain the temperature below 0°C throughout the addition.
-
After the addition is complete, stir the mixture at -10°C for an additional 15-20 minutes to ensure the complete formation of acetyl nitrate.
-
-
Nitration Reaction:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirring bar, a thermometer, and a nitrogen inlet, dissolve 5-fluoro-1H-indole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -20°C.
-
Slowly add the pre-cooled acetyl nitrate solution dropwise to the stirred solution of 5-fluoro-1H-indole. Maintain the reaction temperature at or below -15°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 3-nitro-5-fluoro-1H-indole.
-
Troubleshooting Workflow
The following flowchart provides a systematic approach to troubleshooting suboptimal results in the nitration of 5-fluoro-1H-indole.
Caption: A step-by-step workflow for troubleshooting the nitration of 5-fluoro-1H-indole.
References
-
Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70–76. [Link]
-
Fernández, G. Electrophilic substitution at the indole. Química Orgánica. [Link]
-
Zhang, H., Su, R.-C., Qin, Y.-L., Wang, X.-J., Chen, D., Liu, X.-R., Jiang, Y.-X., & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26765–26769. [Link]
-
Kushwaha, D. Synthesis and Chemistry of Indole. [Link]
-
Jiang, Z., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. [Link]
-
Silva, F. V. M., et al. (2018). Proposed reaction mechanism for the nitration/nitrosation of indoles. ResearchGate. [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
National Center for Biotechnology Information. 5-Fluoro-3-(1H-indol-3-ylmethyl)indole. PubChem. [Link]
-
Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. [Link]
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Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz, 3-Dinitroindoles1. The Journal of Organic Chemistry. [Link]
-
Knowledge Expert. (2021, January 7). Nitration of Indole - Sulphonation of Indole- Formylation of Indole - Reactions of Indole [Video]. YouTube. [Link]
-
Ma, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics. [Link]
-
Iwamoto, T., et al. (2001). Production of 3-Nitrosoindole Derivatives by Escherichia coli during Anaerobic Growth. Applied and Environmental Microbiology. [Link]
-
Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
-
Noland, W. E., & Rieke, R. D. (1966). Nitration of Indoles. II. The Mononitration of Methylindoles1. The Journal of Organic Chemistry. [Link]
- Smith, L. R. (1960). The Nitration of Indoles. University of Minnesota.
-
TSI Journals. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic CHEMISTRY. [Link]
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Thesis Example. (2021, May 11). Nitrite and Indole Reaction: Spectrophotometric Study. [Link]
-
Banerji, J., et al. (2001). Electrophilic substitution reactions of indole : Part XX - Use of montmorillonite clay K-lOt. Indian Journal of Chemistry - Section B. [Link]
-
Stack Exchange. (2020, August 1). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. [Link]
-
Liu, Z., et al. (2010). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition. [Link]
-
Rzepa, H. (2013, March 3). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
-
ResearchGate. Electrophilic Substitution Reactions of Indoles. [Link]
-
Chen, Z., et al. (2018). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton. [Link]
-
National Center for Biotechnology Information. 5-Fluoroisatin. PubChem. [Link]
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Frontiers. (2024, May 15). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. [Link]
-
Loakes, D., & Brown, D. M. (1994). 5-Nitroindole as an universal base analogue. Nucleic Acids Research. [Link]
-
Glen Research. (1995). New Universal and Degenerate Bases. Glen Report 8.11. [Link]
-
Haider, S., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem. [Link]
Sources
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- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. experts.umn.edu [experts.umn.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrophilic substitution at the indole [quimicaorganica.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Chromatography Purification of 5-fluoro-7-nitro-1H-indole
Welcome to the technical support center for the chromatographic purification of 5-fluoro-7-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges that may arise during the purification of this and structurally similar compounds. By understanding the underlying principles of the separation and anticipating potential issues, you can significantly improve the efficiency and success of your purification workflow.
Introduction: The Challenge of Purifying 5-fluoro-7-nitro-1H-indole
5-fluoro-7-nitro-1H-indole is a heterocyclic compound with distinct polarity characteristics imparted by the electron-withdrawing nitro group and the electronegative fluorine atom. These functional groups, while crucial for its desired biological activity, can introduce complexities during purification by chromatography. Common issues include poor solubility, peak tailing, and on-column degradation. This guide provides a structured, question-and-answer approach to troubleshoot these problems effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of 5-fluoro-7-nitro-1H-indole.
Issue 1: Poor resolution and co-elution of impurities.
Q: I'm observing broad peaks and my target compound is co-eluting with impurities. How can I improve the separation?
A: Poor resolution is a common challenge, often stemming from an inappropriate choice of mobile phase or stationary phase.
-
Mobile Phase Optimization: The polarity of your eluent system is critical. For a polar compound like 5-fluoro-7-nitro-1H-indole, a simple hexane/ethyl acetate system may not provide sufficient resolution.[1]
-
Strategy 1: Increase Mobile Phase Polarity. Systematically increase the polarity of your mobile phase. A gradient elution is often more effective than an isocratic one. Consider solvent systems like dichloromethane (DCM)/methanol or ethyl acetate/methanol.[2] For instance, some 5-nitroindole derivatives have been successfully purified using a methanol/DCM mixture.[3]
-
Strategy 2: Introduce a Modifier. Small amounts of an acidic or basic modifier can significantly improve peak shape and resolution. For acidic compounds, adding a small amount of acetic acid or formic acid to the mobile phase can suppress the ionization of silanol groups on the silica surface, reducing peak tailing.[4]
-
-
Stationary Phase Selection:
-
Normal Phase (Silica Gel): Standard silica gel is acidic and can sometimes lead to the degradation of sensitive compounds.[3] If you suspect on-column degradation, consider using deactivated silica gel or an alternative stationary phase like alumina (basic or neutral).[2]
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., using a C18 column) can be a powerful alternative.[5] In this technique, polar compounds elute earlier. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[5]
-
Experimental Protocol: Mobile Phase Screening using Thin Layer Chromatography (TLC)
Before committing to a column run, efficiently screen for an optimal solvent system using TLC.[2][6]
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or acetone).
-
On a silica gel TLC plate, spot your crude mixture.
-
Develop the TLC plate in a chamber with a pre-selected solvent system (e.g., start with 9:1 Hexane:Ethyl Acetate and incrementally increase the polarity).
-
Visualize the spots under UV light.
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.35, with good separation from impurities.[7]
Issue 2: Significant peak tailing is affecting my fraction purity.
Q: My peaks are showing significant tailing, making it difficult to collect pure fractions. What is causing this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between your compound and the stationary phase, or by issues with the column packing.
-
Analyte-Stationary Phase Interactions: The acidic silanol groups on the surface of silica gel can strongly interact with polar functional groups on your molecule, leading to tailing.
-
Solution 1: Use a Mobile Phase Modifier. As mentioned previously, adding a small amount of a competitive agent like triethylamine (for basic compounds) or an acid (for acidic compounds) can mask these active sites and improve peak shape.
-
Solution 2: Employ End-Capped Columns. In HPLC, using an end-capped column, where the residual silanol groups are derivatized, can significantly reduce tailing for polar analytes.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak broadening and tailing.
-
Solution: Reduce the amount of sample loaded onto the column. As a rule of thumb, for a standard silica gel column, the sample load should be about 1-5% of the mass of the stationary phase.
-
-
Poor Column Packing: Voids or channels in the column bed can disrupt the flow path and cause peak distortion.
-
Solution: Ensure your column is packed uniformly. A well-packed column is crucial for good separation.
-
Issue 3: I suspect my compound is degrading on the silica gel column.
Q: I'm getting a lower than expected yield and see new, unexpected spots on my TLC analysis of the collected fractions. Could my compound be unstable on silica?
A: Yes, nitro-containing aromatic compounds can be sensitive to the acidic nature of silica gel.[3]
-
Confirming Instability:
-
2D TLC Analysis: Spot your crude material on a TLC plate and run it in a specific solvent system. After the run, rotate the plate 90 degrees and run it again in the same solvent system. If your compound is stable, the spot will migrate to a new position along the diagonal. If it degrades, you will see new spots off the diagonal.
-
-
Solutions for Unstable Compounds:
-
Deactivated Silica: Use silica gel that has been treated with a reagent to neutralize its acidity. You can prepare this by washing the silica with a dilute solution of triethylamine in your non-polar solvent before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like Florisil® or alumina.[2] A small-scale test run is advisable to check for compatibility and separation.
-
Reversed-Phase Chromatography: As this technique uses a non-polar stationary phase and polar mobile phases, it can be a milder alternative for acid-sensitive compounds.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for the purification of 5-fluoro-7-nitro-1H-indole on a silica gel column?
A1: A good starting point would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.[1] Given the polarity of the nitro and fluoro groups, you will likely need to progress to more polar systems, such as dichloromethane/methanol.[2] Always optimize with TLC first.[6]
Q2: How should I load my sample onto the column?
A2: Proper sample loading is crucial for a good separation. There are two main methods:
-
Wet Loading: Dissolve your crude product in a minimal amount of the initial, least polar mobile phase. Use a pipette to carefully apply the concentrated solution to the top of the column bed.[7]
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, dissolve it in a more volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[5] This method often leads to sharper bands and better separation.
Q3: My compound won't elute from the column, even with a highly polar mobile phase. What should I do?
A3: If your compound is irreversibly adsorbed onto the column, it could be due to very strong interactions with the stationary phase or decomposition.
-
Check for Decomposition: First, ensure the compound is not degrading on the column (see Issue 3).
-
Drastic Polarity Increase: If the compound is stable, you can try to "flush" the column with a very polar solvent system, such as 10% methanol in dichloromethane.[2]
-
Consider an Alternative Technique: If the compound still doesn't elute, normal-phase chromatography on silica may not be the appropriate method. Consider switching to reversed-phase chromatography or another purification technique like recrystallization.
Visualizing the Workflow
A logical approach to troubleshooting is key. The following diagram outlines a decision-making workflow for optimizing your purification.
Caption: A decision tree for troubleshooting the purification of 5-fluoro-7-nitro-1H-indole.
Data Summary Table
| Issue | Potential Cause | Recommended Action | Starting Solvent System (TLC) |
| Poor Resolution | Inappropriate mobile phase polarity | Optimize solvent system; use a gradient | Hexane/Ethyl Acetate (9:1 to 1:1) |
| Strong analyte-stationary phase interaction | Add a mobile phase modifier (e.g., 0.1% acetic acid) | Dichloromethane/Methanol (99:1 to 9:1) | |
| Peak Tailing | Secondary interactions with silica | Add a mobile phase modifier | As optimized for resolution |
| Column overload | Reduce sample load | As optimized for resolution | |
| Compound Degradation | Acidity of silica gel | Use deactivated silica or an alternative stationary phase (alumina) | Test on a small scale with the chosen stationary phase |
| No Elution | Strong irreversible adsorption | Flush with a highly polar solvent (e.g., 10% MeOH in DCM) | N/A |
| Compound decomposition | Verify stability with 2D TLC | N/A |
References
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor.
-
University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. Retrieved from [Link]
- Yadav, R. R., Battini, N., Mudududdla, R., Bharate, J. B., Muparappu, N., Bharate, S. B., & Vishwakarma, R. A. (2012). A novel and efficient method for the deformylation of electron-rich aromatic aldehydes. Tetrahedron Letters, 53(17), 2222–2225.
-
Membrane Solutions. (n.d.). Column Chromatography. Retrieved from [Link]
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
-
ResearchGate. (2021, January). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 5). When To Use TLC Vs Column Chromatography? [Video]. YouTube. Retrieved from [Link]
-
J. O. C. (n.d.). Thin-Layer Chromatography (TLC) [Video]. YouTube. Retrieved from [Link]
-
Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
Sources
- 1. Column Chromatography - Membrane Solutions [membrane-solutions.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]
"stability issues of 5-fluoro-7-nitro-1H-indole in solution"
Introduction: Understanding the Chemistry of 5-Fluoro-7-Nitro-1H-Indole
Welcome to the technical support guide for 5-fluoro-7-nitro-1H-indole. This molecule is a specialized heterocyclic compound of interest in medicinal chemistry and drug development. Its unique structure, featuring an indole core substituted with a fluorine atom and a nitro group, confers specific chemical properties that researchers must understand to ensure experimental success. The indole nucleus is electron-rich, while the nitro and fluoro groups are strongly electron-withdrawing. This electronic arrangement makes the molecule susceptible to specific degradation pathways. The electron-withdrawing nature of the nitro group, combined with the inherent reactivity of the indole ring, makes this class of compounds particularly sensitive to environmental conditions such as light, pH, and reactive solvents.[1]
This guide is designed to provide practical, field-tested advice for handling, storing, and troubleshooting common stability issues encountered when working with 5-fluoro-7-nitro-1H-indole in solution. Our goal is to explain the causality behind these issues and provide you with self-validating protocols to maintain the integrity of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Question 1: My solution of 5-fluoro-7-nitro-1H-indole has turned yellow/brown. What is causing the color change and is my compound degraded?
Answer: This is the most common issue reported and almost always indicates compound degradation. The color change is typically due to the formation of polymeric or oxidized species and alteration of the nitroaromatic system.
Probable Causes:
-
Photodegradation: Nitroaromatic compounds are notoriously sensitive to light, particularly in the UV spectrum.[2][3] Exposure to ambient lab lighting or sunlight can initiate photochemical reactions, leading to the formation of colored byproducts. The energy from light can promote the nitro group to an excited state, making it more reactive.[4]
-
pH Instability: The indole N-H proton is weakly acidic. In the presence of a strong base, it can be deprotonated. The resulting anion is more susceptible to oxidation. Conversely, strongly acidic conditions can also promote degradation, though the mechanisms may differ. For related indole compounds, stability has been shown to be highly pH-dependent.[5][6]
-
Solvent Reactivity: Protic solvents or solvents containing nucleophilic impurities (e.g., water, amines) can potentially react with the molecule, especially under non-neutral pH or upon light exposure.
Immediate Actions & Solutions:
-
Protect from Light: Immediately wrap your sample vial in aluminum foil or use an amber vial. All future work with the compound and its solutions should be performed under subdued lighting.
-
Use High-Purity, Anhydrous Solvents: Switch to freshly opened, anhydrous grade solvents (e.g., DMSO, DMF, Acetonitrile). Water is a common impurity that can accelerate degradation.
-
Buffer Your System: If your experimental conditions allow, use a buffered solution to maintain a stable, near-neutral pH (pH 6-7.5). Avoid strongly acidic or basic conditions unless required by the reaction chemistry.
-
Analytical Confirmation: Confirm degradation using an appropriate analytical method like HPLC-UV or LC-MS. You will likely observe a decrease in the peak area of the parent compound and the appearance of one or more new peaks corresponding to degradation products.
Question 2: I'm observing multiple peaks in my LC-MS analysis besides my parent compound, even with a freshly prepared solution. What could they be?
Answer: The appearance of extraneous peaks suggests either the presence of impurities in the starting material or rapid degradation upon dissolution.
Probable Causes:
-
Rapid On-Vial Degradation: The compound may be degrading immediately upon contact with your chosen solvent. For example, dissolving in unbuffered methanol could create a slightly acidic environment that promotes degradation for some molecules.
-
Photodegradation during Sample Prep: Exposure to light during weighing, dissolution, and transfer to the autosampler can be sufficient to cause detectable degradation. Nitroaromatic compounds can undergo photoreduction or other complex reactions under irradiation.[3][4]
-
In-Source Degradation (Mass Spectrometry): The high energy of the electrospray ionization (ESI) source in a mass spectrometer can sometimes cause fragile molecules to fragment. This is less common but possible.
-
Impurity in Starting Material: The solid compound may contain impurities from its synthesis. Always check the certificate of analysis (CoA) from the supplier.
Troubleshooting Steps:
-
Perform a Time-Zero Analysis: Prepare a solution and immediately inject it into the LC-MS system. Minimize light exposure during this process. This will help you differentiate between pre-existing impurities and rapid degradation.
-
Solvent Screening: Prepare small-scale solutions in different high-purity solvents (e.g., Acetonitrile, DMSO, THF) and analyze them immediately. This can help identify a solvent in which the compound is more stable.
-
Optimize MS Conditions: If in-source fragmentation is suspected, try using a "softer" ionization method or reducing the fragmentor/cone voltage.
-
Workflow Diagram for Troubleshooting Unexpected Peaks:
Caption: Workflow for diagnosing the source of unexpected analytical peaks.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for making a stock solution?
A: For long-term storage, Dimethyl sulfoxide (DMSO) is commonly used due to its high solvating power. However, it is crucial to use anhydrous, high-purity grade DMSO, as it is hygroscopic and absorbed water can compromise stability. For immediate use in aqueous buffers, a concentrated stock in DMSO or DMF can be prepared and then diluted into the final buffer, ensuring the final organic solvent concentration is compatible with your assay.
| Solvent | Recommended Use | Potential Issues & Mitigation |
| DMSO | Long-term stock solutions (-20°C or -80°C) | Hygroscopic. Use anhydrous grade, aliquot to minimize freeze-thaw cycles. |
| DMF | Long-term stock solutions (-20°C or -80°C) | Can contain amine impurities which are basic. Use high-purity grade. |
| Acetonitrile | Intermediate dilutions, HPLC mobile phase | Generally less reactive than DMSO/DMF. Good for short-term stability checks. |
| Methanol/Ethanol | Short-term use, some assays | Protic nature may be detrimental. Potential for esterification if acidic impurities are present. |
Q: How should I store the solid compound and its solutions?
A: Proper storage is critical to extending the shelf-life of 5-fluoro-7-nitro-1H-indole.
| Form | Temperature | Atmosphere | Light Condition |
| Solid | 2-8°C (Short-term)-20°C (Long-term) | Inert gas (Argon or Nitrogen) is recommended. | Protect from light (store in opaque container). |
| Solution | -20°C or -80°C | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. | Protect from light (use amber vials or wrap in foil). |
Q: Is this compound sensitive to temperature?
A: While photodegradation and pH are often the primary concerns, elevated temperatures will accelerate any underlying degradation pathway. Fluorinated compounds can be susceptible to thermal decomposition at very high temperatures, potentially eliminating HF.[7][8] For solution-based lab experiments, follow the Arrhenius principle: every 10°C increase in temperature can roughly double the rate of degradation. Therefore, keep solutions on ice during benchtop use and store long-term at -20°C or -80°C.
Protocol: Standardized Stability Assessment in Solution
As stability is highly dependent on the specific solution composition, we recommend this protocol to validate the stability of 5-fluoro-7-nitro-1H-indole under your experimental conditions. This protocol is a self-validating system to ensure data integrity.
Objective: To determine the rate of degradation of 5-fluoro-7-nitro-1H-indole in a specific solvent or buffer over time.
Materials:
-
5-fluoro-7-nitro-1H-indole
-
High-purity, anhydrous solvent (e.g., DMSO)
-
Experimental buffer/medium
-
HPLC or UPLC system with UV-Vis (DAD/PDA) or MS detector
-
Amber HPLC vials
Workflow Diagram:
Caption: Experimental workflow for assessing compound stability in solution.
Step-by-Step Methodology:
-
Develop an Analytical Method:
-
Establish an HPLC method that gives a sharp, symmetrical peak for the parent compound. A C18 column is a good starting point.
-
The mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Use a UV-Vis detector set to a wavelength of maximum absorbance for the compound (a full UV scan using a DAD/PDA detector is recommended to identify the optimal wavelength).
-
-
Prepare Solutions:
-
Prepare a concentrated stock solution (e.g., 10 mM) in high-purity anhydrous DMSO.
-
Dilute this stock to your final experimental concentration (e.g., 100 µM) in your test buffer (e.g., PBS, cell culture media). Prepare enough volume for all time points.
-
-
Set Up Time Points:
-
Aliquot the final solution into separate, clearly labeled amber vials for each time point (e.g., 0, 1h, 4h, 8h, 24h).
-
Immediately inject the "Time 0" sample into the HPLC. This is your 100% reference.
-
-
Incubate Samples:
-
Store the remaining vials under your intended experimental conditions (e.g., protected from light at 25°C or 37°C).
-
-
Analyze and Quantify:
-
At each designated time point, remove one vial and inject it into the HPLC.
-
Record the peak area for the parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the Time 0 sample: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
Interpret Results:
-
Plot "% Remaining" versus time. A loss of >10% over the course of your experiment typically indicates significant instability that may impact your results.
-
Examine the chromatograms for the appearance and growth of new peaks, which are indicative of degradation products.
-
This empirical data will provide a definitive answer regarding the stability of 5-fluoro-7-nitro-1H-indole in your specific experimental system.
References
-
Gorelik, J., et al. (1991). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. Available at: [Link]
-
IARC Scientific Publications. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. IARC Publications. Available at: [Link]
-
Lipczynska-Kochany, E. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences. Available at: [Link]
-
Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]
-
Lipczynska-Kochany, E. (2006). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available at: [Link]
-
Ju, J., et al. (2014). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
DiVA Portal. (2019). Synthesis of 5-Fluoroindole-5-13C. DiVA. Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available at: [Link]
-
Lee, D., et al. (2019). Thermal plasma decomposition of fluorinated greenhouse gases. ResearchGate. Available at: [Link]
-
Purdue University. (2019). Thermal Decomposition of Lower-GWP Refrigerants. Purdue e-Pubs. Available at: [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. "Thermal Decomposition of Lower-GWP Refrigerants" by Makoto Ito, Chaobin Dang et al. [docs.lib.purdue.edu]
Technical Support Center: Degradation Pathways of Nitroindole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of nitroindole compound degradation. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting for the experimental challenges you may encounter. Our goal is to equip you with the knowledge to not only execute protocols but also to understand the underlying chemical and biological principles, ensuring the integrity and success of your research.
Section 1: Understanding the Core Degradation Pathways
Nitroindole compounds, critical scaffolds in pharmaceuticals and other industrial applications, can undergo degradation through several key mechanisms. A foundational understanding of these pathways is essential for designing robust stability studies and interpreting experimental outcomes. The primary routes of degradation are enzymatic, chemical, and photochemical.
Enzymatic Degradation: The Role of Nitroreductases
Many microorganisms have evolved enzymatic systems to transform or mineralize nitroaromatic compounds.[1] The most prominent enzymes in this process are nitroreductases, which are NAD(P)H-dependent flavoenzymes that catalyze the reduction of the nitro group.[2]
The reduction can proceed through two main mechanisms, distinguished by their sensitivity to oxygen:
-
Oxygen-Insensitive (Type I) Nitroreductases: These enzymes catalyze the reduction of the nitro group via the addition of an electron pair, leading to the formation of nitroso, hydroxylamino, and finally, amino derivatives. This pathway is significant as the intermediates, particularly the nitroso and hydroxylamino species, are highly reactive and can be responsible for the toxic and carcinogenic properties attributed to some nitroaromatic compounds.[3]
-
Oxygen-Sensitive (Type II) Nitroreductases: This mechanism involves the single-electron reduction of the nitro group to form a nitro anion radical. In the presence of oxygen, this radical can transfer the electron to oxygen, creating a superoxide anion and regenerating the parent nitroaromatic compound in a futile cycle.
The ultimate product of nitroreductase activity is often the corresponding aminoindole, a more versatile intermediate for further synthetic modifications but also a compound with its own stability concerns.[4]
Diagram: Enzymatic Reduction of a Nitroindole Compound
Caption: Generalized pathway for the enzymatic reduction of a nitroindole.
Chemical Degradation: Oxidation, Hydrolysis, and Photodegradation
The electron-withdrawing nature of the nitro group generally makes the aromatic ring of nitroindoles resistant to oxidative degradation.[1] However, under specific conditions, such as the presence of strong oxidizing agents like those generated in Fenton reactions (hydroxyl radicals), oxidation can occur.[3][5] This can lead to hydroxylation of the indole ring and subsequent ring cleavage. For instance, the oxidation of indoles can yield 2-oxindoles and spirooxindoles.[3][6]
Hydrolysis is a key factor in the degradation of many pharmaceutical compounds. While the indole ring itself is relatively stable to hydrolysis, substituents on the ring can be susceptible. The stability of nitroindoles can be influenced by pH, with extreme pH conditions potentially leading to degradation.[7]
Exposure to light, particularly UV radiation, can induce photodegradation of nitroaromatic compounds.[7] This process can lead to the formation of various photoproducts through complex reaction pathways, including the generation of reactive oxygen species that can further degrade the parent compound.[8]
Section 2: Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.
Enzymatic Degradation Experiments
Issue 1: Low or No Nitroreductase Activity Observed
-
Question: I am incubating my nitroindole compound with a purified nitroreductase (or a cell lysate), but I'm not seeing any significant degradation of the parent compound when analyzing by HPLC. What could be the problem?
-
Answer & Troubleshooting Steps:
-
Cofactor Limitation (Critical): Nitroreductases are NAD(P)H-dependent. Ensure that you have an adequate supply of the appropriate cofactor (NADH or NADPH) in your reaction mixture. For prolonged reactions, consider implementing a cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose.[9]
-
Oxygen Inhibition (for Oxygen-Sensitive Enzymes): If you are working with a Type II (oxygen-sensitive) nitroreductase, the presence of oxygen will lead to a futile cycle and inhibit the net reduction of your compound. Conduct your experiments under anaerobic conditions. This can be achieved by working in an anaerobic chamber or by thoroughly degassing your buffers and sealing your reaction vessels.[9]
-
Incorrect pH or Temperature: Enzyme activity is highly dependent on pH and temperature. Verify that your buffer pH is optimal for the specific nitroreductase you are using (typically around pH 7.0-7.5).[9] Also, confirm that the incubation temperature is appropriate.
-
Substrate Inhibition: At high concentrations, your nitroindole compound might be inhibiting the enzyme. Perform a substrate concentration curve to determine if you are working within the optimal concentration range.
-
Enzyme Inactivation: Ensure your enzyme is active. If it has been stored for a long time or subjected to freeze-thaw cycles, its activity may have diminished. Run a positive control with a known substrate for your enzyme to confirm its activity.
-
Diagram: Troubleshooting Workflow for Low Nitroreductase Activity
Caption: A systematic approach to troubleshooting low nitroreductase activity.
Chemical Degradation Experiments (Fenton Oxidation)
Issue 2: Inconsistent or Low Degradation Efficiency in Fenton Reactions
-
Question: I am trying to degrade a nitroindole compound using the Fenton reagent (Fe²⁺ + H₂O₂), but my results are not reproducible, and the degradation efficiency is low. What factors should I investigate?
-
Answer & Troubleshooting Steps:
-
Suboptimal pH (Most Common Cause): The efficiency of the Fenton reaction is highly pH-dependent. The optimal pH range for hydroxyl radical production is typically between 3 and 4. At higher pH values, ferric ions (Fe³⁺) precipitate as ferric hydroxide, which reduces the catalyst's effectiveness.[5]
-
Incorrect Fe²⁺:H₂O₂ Ratio: The molar ratio of Fe²⁺ to H₂O₂ is crucial. A common starting point is a 1:10 ratio, but this may require optimization for your specific compound and reaction conditions.[5]
-
Variability in Reagent Quality: Use high-purity reagents. It is highly recommended to standardize your hydrogen peroxide solution before each set of experiments, as it can decompose over time.
-
Temperature Fluctuations: Fenton reactions can be exothermic. Perform your experiments in a temperature-controlled environment to ensure reproducibility.
-
Insufficient Reaction Time: Monitor the degradation of your nitroindole compound over time to determine the optimal reaction duration.
-
Analytical Troubleshooting (HPLC & GC-MS)
Issue 3: Poor Peak Shape (Tailing) in HPLC Analysis
-
Question: My nitroindole and its aminoindole metabolite are showing significant peak tailing in my reversed-phase HPLC chromatogram. How can I improve the peak shape?
-
Answer & Troubleshooting Steps:
-
Silanol Interactions: Peak tailing for basic compounds like aminoindoles is often due to interactions with acidic silanol groups on the silica-based column packing.[10]
-
Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using a phosphate buffer at pH 3) can suppress the ionization of these silanol groups, thus reducing tailing.[10]
-
Use a Modern Column: Consider using a column with high-purity silica ("Type-B") which has fewer and less acidic silanol groups.[10] Polar-embedded columns can also shield analytes from residual silanols.[10]
-
Add an Amine Modifier: Adding a small amount of a competing base, such as triethylamine, to the mobile phase can block the active silanol sites.[10]
-
-
Issue 4: Inconsistent Retention Times in HPLC
-
Question: I am observing a drift in the retention times of my nitroindole compound during a series of HPLC runs. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Ensure your column is in a thermostatted compartment.[7]
-
Mobile Phase Composition: If you are preparing your mobile phase manually, ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to retention time drift.[11]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient elution methods.[11]
-
Issue 5: Suspected Matrix Effects in LC-MS/MS Analysis
-
Question: I am analyzing nitroindole degradation in a complex biological matrix (e.g., cell culture media, microbial broth) and I suspect matrix effects are impacting my quantification. How can I confirm and mitigate this?
-
Answer & Troubleshooting Steps:
-
Understanding Matrix Effects: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[12][13][14] This can lead to ion suppression or enhancement, causing inaccurate quantification.[12]
-
Confirmation:
-
Post-column Infusion: Infuse a constant flow of your analyte standard into the MS source while injecting a blank matrix extract. Dips or peaks in the analyte's signal at the retention time of interest indicate matrix effects.
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in the same matrix as your samples to compensate for matrix effects.[12]
-
-
Mitigation:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC method to chromatographically separate your analyte from the interfering matrix components.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte is the most effective way to correct for matrix effects.
-
-
Section 3: Experimental Protocols
Protocol: Microbial Degradation of a Nitroindole Compound
-
Prepare the Culture Medium: Prepare a suitable minimal salt medium. The carbon source can be omitted if the nitroindole is to be the sole carbon source.
-
Inoculation: Inoculate the medium with a pre-cultured microbial strain known or suspected to degrade nitroaromatic compounds.[15]
-
Addition of Nitroindole: Add a stock solution of the nitroindole compound (dissolved in a suitable solvent like DMSO or ethanol) to the culture to a final desired concentration.
-
Incubation: Incubate the culture under appropriate conditions (e.g., 30°C, 150 rpm).
-
Sampling: At regular time intervals, withdraw aliquots of the culture.
-
Sample Preparation: Centrifuge the aliquots to pellet the cells. Filter the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the remaining nitroindole and identify any degradation products.
Protocol: Photodegradation Study
-
Prepare the Solution: Prepare an aqueous solution of the nitroindole compound of a known concentration.
-
Experimental Setup: Place the solution in a quartz reactor vessel. Use a suitable light source, such as a medium-pressure mercury lamp or a UV-A lamp.[16][17] To prevent thermal degradation, the lamp can be placed in a cooling well with a circulating coolant.[17]
-
Irradiation: Stir the solution continuously while irradiating.
-
Sampling: At specific time points, take samples from the reactor.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to monitor the decrease in the parent compound concentration and the formation of photoproducts.
Table 1: Summary of Experimental Conditions for Degradation Studies
| Parameter | Enzymatic Degradation (Nitroreductase) | Chemical Degradation (Fenton) | Photodegradation |
| Key Reagents | Nitroreductase, NAD(P)H, Buffer | FeSO₄·7H₂O, H₂O₂ | None (catalyst can be added) |
| Typical pH | 7.0 - 7.5[9] | 3.0 - 4.0[5] | Varies (often near neutral) |
| Temperature | 25 - 37°C | Room Temperature (controlled) | Controlled (e.g., 10-25°C)[17] |
| Atmosphere | Anaerobic (for O₂-sensitive enzymes) | Aerobic | Aerobic |
| Analytical Method | HPLC, LC-MS, Spectrophotometry | HPLC, LC-MS, GC-MS | HPLC, LC-MS, GC-MS |
Section 4: Frequently Asked Questions (FAQs)
-
Q1: What are the expected primary metabolites from the enzymatic reduction of a 5-nitroindole?
-
A1: The expected pathway would be the sequential reduction of the nitro group to form 5-nitrosoindole, then 5-hydroxylaminoindole, and finally 5-aminoindole.[3] The stability of these intermediates can vary, and 5-aminoindole is often the most readily detectable final product.
-
-
Q2: My 3-aminoindole product seems to be disappearing after I purify it. Why?
-
A2: Unprotected 3-aminoindoles are known to be unstable. They are sensitive to air and light and can undergo oxidative dimerization or decomposition. It is often best to use 3-aminoindole in situ for subsequent reactions or to protect the amino group immediately after its formation.[4]
-
-
Q3: Can I use GC-MS to analyze nitroindole degradation products?
-
A3: Yes, but derivatization may be necessary. Polar degradation products, such as hydroxylated or aminated indoles, can exhibit poor peak shape in GC due to their polarity. Derivatization, for example, with a silylating agent like BSTFA, can improve their volatility and chromatographic behavior.[18]
-
-
Q4: My degradation reaction does not follow simple first or second-order kinetics. Is this normal?
-
A4: Yes, this is quite common. Degradation pathways, especially in biological or complex chemical systems, often involve multiple sequential and parallel reactions. The overall observed kinetics can be complex and may not fit a simple model.
-
References
-
Enhancement of the Photocatalytic Activity of MIL-53 Metal–Organic Frameworks Through the Addition of Reduced Graphene Oxide for Improved Degradation of Organic Dye Pollutants in Water Treatment Applications. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Tong, R., et al. (2021). Fenton chemistry enables the catalytic oxidative rearrangement of indoles using hydrogen peroxide. Green Chemistry. [Link]
-
Experimental setup for photocatalytic degradation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- BenchChem. (2025).
-
Sustainable Photocatalytic Degradation of Methylene Blue Using Biochar-LDH Nanocomposite. (2023, February 28). YouTube. [Link]
-
The design of an innovative experiment on the photocatalytic degradation of organic dyes in water. (2025, September 7). ResearchGate. [Link]
-
Pathways of Electrochemical Oxidation of Indolic Compounds. (n.d.). SciSpace. [Link]
-
Li, W., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]
-
Advances in photocatalytic degradation of organic pollutants in wastewaters: harnessing the power of phthalocyanines and phthalocyanine-containing materials. (2023, November 20). RSC Publishing. [Link]
-
5 Common HPLC Troubleshooting Mistakes and What to Do Instead. (2023, February 11). YouTube. [Link]
-
Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services. [Link]
-
What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. [Link]
-
Degradation pathway of indole by electroFenton. (n.d.). ResearchGate. [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). ResearchGate. [Link]
-
Matuszewski, B. K. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. CORE. [Link]
-
Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. (2021, February 19). National Institutes of Health. [Link]
-
Importance of matrix effects in LC-MS/MS bioanalysis. (n.d.). Bioanalysis Zone. [Link]
-
Informing Efforts to Develop Nitroreductase for Amine Production. (2018, January 24). National Institutes of Health. [Link]
-
Matrix effects and selectivity issues in LC-MS-MS. (2025, August 7). ResearchGate. [Link]
-
Evaluation of Matrix Effects in Metabolite Profiling Based on Capillary Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. (2025, August 6). ResearchGate. [Link]
-
Biodegradation of Nitroaromatics by Microbes. (n.d.). Springer Nature Experiments. [Link]
-
Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS. (2020, November 19). MDPI. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. (n.d.). Frontiers. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem.
-
How to Troubleshoot and Improve your GC/MS. (2022, April 10). YouTube. [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.). National Institutes of Health. [Link]
-
Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. (n.d.). ChemRxiv. [Link]
-
Highly polar metabolites of nitroaromatic compounds in ammunition wastewater. (n.d.). PubMed. [Link]
-
Trends and Challenges in Nitrosamine Testing: Part Two. (2025, March 12). The Analytical Scientist. [Link]
-
Nitroaromatic compounds, from synthesis to biodegradation. (n.d.). PubMed. [Link]
-
Microbial biodegradation of nitrophenols and their derivatives: A Review. (2022, August 30). Journal of Experimental Biology and Agricultural Sciences. [Link]
-
Oxidation of indoles to 2-oxindoles. a Our method for oxidation of... (n.d.). ResearchGate. [Link]
-
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. (2023, December 6). National Institutes of Health. [Link]
-
GC Troubleshooting*. (n.d.). Agilent. [Link]
-
GC Troubleshooting: Common Issues & How to Fix Them. (2025, November 27). Lab Manager. [Link]
- BenchChem. (2025).
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018, November 1). National Institutes of Health. [Link]
-
Special Issue: Nitroreductases and Nitro-Reduction. (n.d.). MDPI. [Link]
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Technical Support Center: 5-Fluoro-7-nitro-1H-indole
A Guide for Researchers and Drug Development Professionals
Section 1: Compound Properties & Quick Reference
For ease of use, the core physical and chemical properties of 5-fluoro-7-nitro-1H-indole are summarized below.
| Property | Data | Rationale & Expert Insight |
| CAS Number | 1202463-82-8[1] | The unique identifier for this specific chemical entity. Always verify this number when ordering. |
| Molecular Formula | C₈H₅FN₂O₂[1] | Essential for calculating molarity and confirming mass spectrometry data. |
| Molecular Weight | 180.14 g/mol [1] | Use this precise value for accurate reagent measurements. |
| Appearance | Typically a yellow or beige solid powder.[2][3] | The color is characteristic of many nitroaromatic compounds. Significant darkening may indicate degradation. |
| Recommended Storage | 2-8°C, in a dry, dark environment.[1] | Refrigeration slows potential degradation pathways. Protection from light and moisture is critical for long-term stability. |
| Common Solvents | Soluble in DMSO, DMF, and ethanol; poorly soluble in water.[4] | The molecule's polarity, driven by the nitro group and N-H bond, favors polar organic solvents over water. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the procurement, storage, and use of 5-fluoro-7-nitro-1H-indole.
Question 1: What are the essential safety precautions for handling this compound?
Answer: As a nitroaromatic heterocyclic compound, 5-fluoro-7-nitro-1H-indole requires careful handling. While specific toxicity data is limited, the precautionary principles for related chemicals should be strictly followed.
-
Engineering Controls: Always handle the solid powder in a certified chemical fume hood to prevent inhalation of fine dust.[5][6]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[7] Direct contact may cause skin and eye irritation.[8]
-
Avoid Dust Formation: When weighing or transferring the compound, do so carefully to minimize the generation of airborne dust.[5][8]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] If irritation occurs, seek medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes.[8] If irritation persists, seek medical advice.[5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]
-
Question 2: What are the optimal long-term storage conditions and why?
Answer: The long-term stability of 5-fluoro-7-nitro-1H-indole is paramount for achieving reproducible experimental results. The optimal storage conditions are driven by its chemical structure.
-
Temperature: Store at 2-8°C (refrigerated).[1] Low temperatures reduce the kinetic rate of potential decomposition reactions.
-
Atmosphere: Keep the container tightly closed.[5][8] For maximum stability, especially after the container has been opened, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect against slow oxidation.[2]
-
Light: Store in an amber vial or in a dark location. Aromatic nitro compounds can be light-sensitive, and UV exposure can lead to degradation.
-
Moisture: Store in a dry environment, preferably in a desiccator, especially after opening. The indole N-H group can be hygroscopic, and moisture can interfere with certain reactions.
Question 3: My compound is not dissolving properly for my experiment. What should I do?
Answer: Solubility issues are a common hurdle. Based on its structure, 5-fluoro-7-nitro-1H-indole is poorly soluble in water but should dissolve in common polar organic solvents.[4]
-
Confirm Solvent Choice: The recommended starting solvents are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol.
-
Increase Solvation Energy: If solubility is slow, you can gently warm the mixture (e.g., to 30-40°C) or use a sonicator bath. This provides the energy needed to break down the crystal lattice.
-
Check for Purity: If the compound still fails to dissolve, especially if a significant amount of insoluble material remains, it may indicate an issue with purity. Consider analyzing a small sample by ¹H NMR or LC-MS to confirm its identity before proceeding.
Question 4: What chemical incompatibilities should I be aware of?
Answer: To prevent hazardous reactions or experimental failure, avoid mixing 5-fluoro-7-nitro-1H-indole with the following:
-
Strong Oxidizing Agents: These can react with the electron-rich indole ring, leading to uncontrolled oxidation and degradation.[7][8]
-
Strong Bases: Strong bases can deprotonate the indole N-H, which may lead to unwanted side reactions or instability.[3]
-
Strong Reducing Agents (Uncontrolled): While the reduction of the nitro group is a common and useful transformation, it should be done under controlled conditions. Uncontrolled addition of strong reducing agents can lead to vigorous, potentially hazardous reactions.
Question 5: How should I dispose of waste containing 5-fluoro-7-nitro-1H-indole?
Answer: All waste, including pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.[10]
-
Collection: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.[11]
-
Labeling: The label must include the full chemical name, "5-fluoro-7-nitro-1H-indole," and an approximate concentration.
-
Disposal: Do not dispose of this chemical down the drain or in the regular trash.[7] Follow all local, state, and institutional regulations for hazardous waste disposal.[10] Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[11]
Section 3: Troubleshooting Experimental Issues
This guide provides solutions to specific problems that may arise during experimentation.
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Low or No Reaction Yield | 1. Degraded Starting Material: The compound may have degraded due to improper storage. 2. Reaction Incompatibility: The nitro group or indole ring may be participating in an unintended side reaction. 3. Suboptimal Conditions: Incorrect temperature, solvent, or reaction time. | Solution: 1. Verify Purity: Before starting, run a quick quality control check (e.g., ¹H NMR or LC-MS) on the starting material to ensure its integrity. 2. Protect Functional Groups: If side reactions are suspected, consider protecting the indole N-H before proceeding. 3. Optimize Reaction: Systematically vary the reaction conditions. The Fischer indole synthesis, for example, is known to be sensitive to the choice of acid catalyst and temperature.[12] |
| Compound Discoloration (Darkening in Storage) | 1. Oxidation: Exposure to air over time. 2. Light Exposure: Degradation caused by UV or ambient light. | Solution: 1. Re-evaluate Storage: Ensure the container is tightly sealed and consider flushing with an inert gas like argon after each use. 2. Purification: If the discoloration is significant, the compound may need to be repurified (e.g., by column chromatography or recrystallization) before use to remove impurities that could affect your experiment. |
| Inconsistent Analytical Data (e.g., NMR, LC-MS) | 1. Presence of Impurities: Residual solvents or degradation byproducts. 2. Incomplete Reaction: The previous synthetic step may not have gone to completion. 3. Compound Instability: The compound may be degrading in the analytical solvent (e.g., in CDCl₃ over time). | Solution: 1. Use High-Purity Solvents: Ensure all solvents for both reaction and analysis are of appropriate grade. 2. Acquire Data Promptly: For NMR, acquire the spectrum immediately after dissolving the sample, especially in deuterated chloroform. Using a more inert solvent like DMSO-d₆ can sometimes prevent on-instrument degradation. |
Section 4: Key Experimental Protocol
A common and critical application for this compound is the reduction of the nitro group to an amine, which opens up a vast array of subsequent chemical transformations.
Protocol: Catalytic Hydrogenation to Synthesize 7-Amino-5-fluoro-1H-indole
This protocol is a self-validating system, incorporating in-process checks to ensure success.
Objective: To selectively reduce the 7-nitro group to a 7-amino group using palladium-catalyzed hydrogenation.[13][14]
Materials:
-
5-fluoro-7-nitro-1H-indole
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite™
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Procedure:
-
Preparation: In a round-bottom flask, dissolve 5-fluoro-7-nitro-1H-indole (1 equivalent) in a suitable solvent (e.g., EtOH or EtOAc) to a concentration of approximately 0.1 M.
-
Inerting: Carefully add 10% Pd/C catalyst (approx. 0.1 weight equivalent of the starting material). Seal the flask and purge the atmosphere by evacuating and backfilling with an inert gas (like argon or nitrogen) three times.
-
Hydrogenation: Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.
-
Reaction Monitoring (Self-Validation): Stir the reaction vigorously at room temperature. The progress can be monitored by TLC. Prepare a sample by taking a small aliquot, filtering it through a small plug of Celite™ to remove the Pd/C catalyst, and spotting it on a TLC plate. The product (amine) should have a different Rf value than the starting material (nitro). The reaction is complete when the starting material spot is no longer visible.
-
Workup: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with additional solvent (EtOH or EtOAc) to recover all the product. Causality Note: The Celite™ pad is crucial because fine Pd/C particles can be pyrophoric upon drying in the air; keeping the pad wet during filtration minimizes this risk.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 7-amino-5-fluoro-1H-indole can be purified by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitro group signals and the appearance of an amino group signal will confirm the transformation.
Section 5: Visual Guides & Workflows
Diagram 1: Safe Handling Workflow
This flowchart outlines the critical decision points and actions from receiving the compound to its final disposal, ensuring safety and integrity at every step.
Caption: Workflow for safe handling and storage of 5-fluoro-7-nitro-1H-indole.
Diagram 2: Stability & Incompatibility Profile
This diagram visually summarizes the key chemical and environmental factors that can compromise the integrity of 5-fluoro-7-nitro-1H-indole.
Caption: Key factors affecting the stability of 5-fluoro-7-nitro-1H-indole.
References
-
5-Fluoro-7-nitro-1H-indole. MySkinRecipes.[Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PMC - PubMed Central.[Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). Frontiers in Microbiology.[Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). Journal of Medicinal Chemistry.[Link]
-
5-Nitroindole | Solubility of Things. Solubility of Things.[Link]
-
Fluorine in drug discovery: Role, design and case studies. (2024). World Journal of Advanced Research and Reviews.[Link]
-
Hazardous Waste Disposal Guide. (2023). Northwestern University.[Link]
-
Hazardous Waste Disposal Guide. Dartmouth College.[Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI.[Link]
-
Why Do Some Fischer Indolizations Fail? (2011). PMC - NIH.[Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). Chemistry Europe.[Link]
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- 12. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
Technical Support Center: Scale-Up Synthesis of 5-Fluoro-7-Nitro-1H-Indole
Prepared by the Senior Application Scientist Team
This guide is intended for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-fluoro-7-nitro-1H-indole. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and safety practices.
Introduction: The Challenge of Selective Nitration on an Indole Scaffold
5-Fluoro-7-nitro-1H-indole is a valuable building block in medicinal chemistry, with the fluoro and nitro substituents serving as key handles for further functionalization. While the synthesis appears straightforward—a simple electrophilic nitration of 5-fluoro-1H-indole—the reality of scaling this process presents significant challenges. The indole nucleus is highly reactive and sensitive to the harsh acidic conditions typically used for nitration, leading to potential side reactions like polymerization and the formation of multiple regioisomers.[1]
This document serves as a comprehensive support guide to navigate these complexities, ensuring a safe, efficient, and reproducible scale-up synthesis.
CRITICAL SAFETY PROTOCOL: Managing Nitration Hazards
Nitration reactions are notoriously energetic and require stringent safety protocols, especially during scale-up.[2] The primary hazards stem from the use of highly corrosive and oxidizing strong acids and the potential for thermal runaway.[2][3][4][5]
Core Hazards:
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[3][5][6]
-
Exothermic Reaction: Nitration is a highly exothermic process.[2] Without precise temperature control, heat can accumulate, leading to a dangerous, self-accelerating reaction known as thermal runaway, which can result in violent decomposition or explosion.[4]
-
Toxic Fumes: The reaction can release toxic nitrogen dioxide (NO₂) gas and nitric acid fumes, which are harmful if inhaled.[3][6]
-
Reactivity: Nitric acid is a powerful oxidizer and can react violently with organic materials, reducing agents, and bases.[6][7]
Mandatory Safety Measures
| Control Measure | Specification & Rationale |
| Engineering Controls | Fume Hood: All operations must be conducted in a certified chemical fume hood with sufficient ventilation. Jacketed Reactor: Use a jacketed reactor with an external cooling system (chiller) for precise temperature control. Emergency Services: Ensure immediate access to an emergency shower and eyewash station.[3][5] |
| Personal Protective Equipment (PPE) | Gloves: Wear acid-resistant gloves (e.g., butyl rubber or Viton®). Eye Protection: Use chemical safety goggles and a full-face shield.[3] Lab Coat: A chemical-resistant lab coat or apron is required.[3] |
| Procedural Controls | Controlled Addition: The nitrating agent must be added slowly and subsurface to the cooled substrate solution to manage the exotherm. Constant Monitoring: The internal reaction temperature must be continuously monitored with a calibrated thermometer. Quenching Strategy: Have a pre-chilled quenching medium (e.g., ice water) ready for immediate use. |
| Waste Disposal | Segregation: Nitric acid waste must never be mixed with organic solvent waste or other waste streams.[7] Neutralization: Acidic waste should be carefully neutralized before disposal according to institutional guidelines. |
Synthetic Strategy & Workflow
The most common route to 5-fluoro-7-nitro-1H-indole involves the direct, regioselective nitration of 5-fluoro-1H-indole. The key challenge is to favor nitration at the C7 position of the benzene ring while avoiding the more electronically favored C3 position of the pyrrole ring and subsequent side reactions.[1]
General Synthesis Workflow
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example. Optimization is necessary for specific scales and equipment.
Materials:
-
5-Fluoro-1H-indole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Acetic Anhydride
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Substrate: In a jacketed reactor cooled to 0 °C, dissolve 5-fluoro-1H-indole (1.0 equivalent) in acetic anhydride (10 volumes). Stir until fully dissolved.
-
Cooling: Cool the solution to an internal temperature of -10 °C.
-
Preparation of Nitrating Mixture: In a separate, dry flask, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath. The temperature should be maintained below 10 °C.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the indole solution over 1-2 hours. CRITICAL: Ensure the internal temperature of the reactor does not exceed -5 °C during the addition.[1]
-
Reaction Monitoring: Stir the reaction at -10 °C to -5 °C for an additional 1-2 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or HPLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a vigorously stirred vessel containing crushed ice/water (20 volumes).
-
Neutralization & Extraction: The resulting precipitate can be filtered, or the mixture can be neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Indole Polymerization: The reaction became too acidic or the temperature was too high, causing acid-catalyzed polymerization of the indole.[1] 2. Incomplete Reaction: Insufficient reaction time or nitrating agent. | 1. Temperature Control: Strictly maintain the temperature below -5 °C. Ensure slow, controlled addition of the nitrating agent. 2. Milder Reagents: Consider using a milder nitrating agent like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) which can reduce polymerization.[1] 3. Monitoring: Monitor the reaction closely by TLC/HPLC and only quench after the starting material is consumed. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Wrong Nitrating Conditions: The conditions used may not favor C7 nitration, leading to a mixture of 3-, 4-, and 6-nitro isomers.[1] 2. Over-Nitration: Dinitrated products may form if excess nitrating agent is used or the reaction temperature is too high.[8] | 1. Optimize Reagent: Nitration in a mixture of nitric and sulfuric acid often provides the thermodynamic product (C7-nitro). The use of acetyl nitrate may favor the kinetic C3-nitro product.[1] Careful optimization is key. 2. Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents). 3. Low Temperature: Maintain low temperatures to disfavor the second nitration step. |
| Reaction Exotherm / Thermal Runaway | 1. Addition Rate Too Fast: The nitrating agent was added too quickly, generating heat faster than the cooling system could remove it.[9] 2. Inadequate Cooling: The cooling capacity of the reactor is insufficient for the scale of the reaction. | 1. Slow Addition: Reduce the addition rate of the nitrating agent immediately. 2. Emergency Cooling: If temperature rises uncontrollably, be prepared to add a pre-chilled, inert solvent or carefully quench the reaction. 3. Scale-Up Calculation: Before scaling, perform a reaction calorimetry study to understand the heat flow and ensure your equipment can handle the thermal load.[4] |
| Difficult Purification | 1. Product Decomposition on Silica Gel: Some nitroindoles can be sensitive to the acidic nature of standard silica gel.[9] 2. Co-elution of Isomers: Regioisomers may have very similar polarities, making chromatographic separation difficult. | 1. Neutralized Silica: Use silica gel that has been pre-treated with a base like triethylamine (e.g., 1% TEA in the eluent).[9] 2. Alternative Stationary Phase: Consider using neutral alumina for chromatography. 3. Recrystallization: If isomers are the issue, recrystallization can be a highly effective method to isolate the desired major product. Experiment with different solvent systems. |
Frequently Asked Questions (FAQs)
Q1: Why is the nitration performed at such a low temperature? A: There are two primary reasons. First, the reaction is highly exothermic, and low temperatures help control the rate of heat generation, preventing thermal runaway.[2] Second, indole and its derivatives are prone to acid-catalyzed polymerization and other side reactions under harsh conditions; low temperatures minimize these degradation pathways, improving yield and purity.[1]
Q2: Can I use a different solvent instead of acetic anhydride? A: Yes, other solvents like sulfolane or even dichloromethane can be used.[10] However, acetic anhydride is often chosen because it can react with nitric acid to form acetyl nitrate, which can be a milder and more selective nitrating agent for sensitive substrates like indole.[1] The choice of solvent can significantly impact regioselectivity and must be optimized.
Q3: My starting 5-fluoro-1H-indole is dark and looks impure. Will this affect the reaction? A: Absolutely. The purity of the starting material is critical. Impurities can lead to unexpected side reactions and lower yields. It is highly recommended to purify the 5-fluoro-1H-indole (e.g., by recrystallization or chromatography) before proceeding with the nitration step.[11]
Q4: How can I confirm the regiochemistry and be sure I have the 7-nitro isomer? A: The definitive method for structure confirmation is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the connectivity and spatial relationships between the nitro group and the protons on the indole ring, confirming its position at C7.
Q5: What are the key considerations when moving from a 10g scale to a 1kg scale? A: The primary consideration is heat management.[9] The surface-area-to-volume ratio decreases significantly on scale-up, making heat dissipation less efficient. This requires:
-
Slower Addition: The addition time for the nitrating agent must be extended.
-
Enhanced Cooling: A more powerful reactor cooling system is necessary.
-
Mixing Efficiency: Ensure the reactor's agitation is sufficient to maintain a homogenous temperature and prevent localized "hot spots."
-
Safety Review: A thorough Process Hazard Analysis (PHA) is mandatory before performing the reaction at a large scale.
References
- Nitration reaction safety. (2024). YouTube.
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
- BenchChem Technical Support Team. (2025). Synthesis and characterization of 5-fluoroindole derivatives. Benchchem.
- ChemicalBook. (n.d.). 5-FLUORO-2,3-DIHYDRO-(1H)-INDOLE synthesis.
- University of California, Santa Barbara - Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY.
- BenchChem. (n.d.). Technical Support Center: Optimization of One-Pot, Three-Component Indole Synthesis.
- ChemicalBook. (n.d.). 5-Fluoroindole synthesis.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- BenchChem. (n.d.). Overcoming challenges in the synthesis of 4-fluoroindoles.
- Reddit. (2023). Di-nitration troubleshooting. r/Chempros.
- Unknown Author. (n.d.). NITRATION.
- Unknown Author. (n.d.). Nitration Using Fuming HNO3 in Sulfolane: Synthesis of 6-Nitrovanillin in Flow Mode.
- BenchChem. (n.d.). common side products in the nitration of 1H-indole.
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Technical Support Center: Synthesis of 5-Fluoro-7-Nitro-1H-Indole
Welcome to the technical support resource for the synthesis of 5-fluoro-7-nitro-1H-indole. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed protocols to navigate the complexities of this synthesis and minimize impurity formation.
I. Introduction to the Synthetic Challenge
The synthesis of 5-fluoro-7-nitro-1H-indole is a critical process in the development of various pharmaceutical agents. The introduction of both a fluorine and a nitro group into the indole scaffold presents unique challenges in controlling regioselectivity and preventing the formation of unwanted byproducts. This guide will focus on the common synthetic routes and provide actionable advice to ensure high purity of the final product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering explanations and corrective actions.
Question 1: My reaction is producing a mixture of nitro-isomers, primarily the 5-fluoro-3-nitro-1H-indole. How can I improve the selectivity for the 7-nitro product?
Root Cause Analysis: The direct nitration of 5-fluoro-1H-indole is challenging due to the high reactivity of the indole nucleus. The C-3 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack under many conditions.[1][2][3][4] Strong acidic conditions, often used for nitration, can also lead to protonation at C-3, which deactivates the pyrrole ring and directs nitration to the benzene ring, but not always with the desired regioselectivity for the 7-position.[2][5]
Recommended Solutions:
-
Strategic Synthesis Route: Instead of direct nitration of 5-fluoro-1H-indole, a more reliable approach is to start with a precursor that already has the nitro group in the correct position. The Bartoli indole synthesis is a highly effective method for preparing 7-substituted indoles.[6][7][8][9] This reaction utilizes an ortho-substituted nitroarene, in this case, a derivative of 4-fluoro-2-nitroaniline, and a vinyl Grignard reagent to construct the indole ring.
-
Protecting Group Strategy: If direct nitration is unavoidable, consider protecting the indole nitrogen with a bulky group like a tosyl (Ts) or tert-butyloxycarbonyl (Boc) group. This can alter the electronic properties and steric environment of the indole ring, potentially influencing the regioselectivity of the nitration.
Question 2: I'm observing the formation of significant amounts of di-nitrated products. What are the key parameters to control to avoid over-nitration?
Root Cause Analysis: Over-nitration, leading to di-nitroindole impurities, typically occurs when the reaction conditions are too harsh or the stoichiometry of the nitrating agent is not carefully controlled.[1] Elevated temperatures and prolonged reaction times can also contribute to this side reaction.
Recommended Solutions:
-
Milder Nitrating Agents: Employ milder nitrating agents such as acetyl nitrate or benzoyl nitrate, which are less aggressive than the standard nitric acid/sulfuric acid mixture.[1]
-
Stoichiometric Control: Carefully control the amount of the nitrating agent used, aiming for a slight excess (e.g., 1.05-1.1 equivalents).
-
Low-Temperature Reaction: Conduct the reaction at low temperatures (e.g., -20 °C to 0 °C) to slow down the reaction rate and improve selectivity for the mono-nitrated product.[1]
-
Reaction Monitoring: Closely monitor the progress of the reaction using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent further nitration.
Question 3: My reaction mixture is turning into a dark, insoluble tar. What is causing this polymerization and how can I prevent it?
Root Cause Analysis: Indoles are highly susceptible to acid-catalyzed polymerization.[1][10] The use of strong acids like sulfuric acid can protonate the indole ring, generating a reactive intermediate that can attack another indole molecule, leading to the formation of polymeric tars.[1]
Recommended Solutions:
-
Avoid Strong Acids: Whenever possible, avoid the use of strong, non-oxidizing acids. If an acid is necessary as a catalyst, consider using a Lewis acid or a milder Brønsted acid.[11][12]
-
Non-Acidic Nitrating Agents: Utilize nitrating agents that do not require strongly acidic conditions, such as benzoyl nitrate or tetramethylammonium nitrate with trifluoroacetic anhydride.[10][13]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can also contribute to the formation of colored impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to obtain high-purity 5-fluoro-7-nitro-1H-indole?
The Leimgruber-Batcho indole synthesis starting from 5-fluoro-2-nitrotoluene is a highly recommended and scalable method.[14][15] This two-step process involves the formation of an enamine followed by a reductive cyclization, which generally provides good yields and high purity of the desired product.[15]
Q2: How can I effectively purify the final 5-fluoro-7-nitro-1H-indole product?
Standard purification techniques such as column chromatography on silica gel are typically effective. A solvent system of ethyl acetate and hexanes is often a good starting point for elution. Recrystallization from a suitable solvent system can also be employed to further enhance the purity of the final product.
Q3: What analytical techniques are recommended for assessing the purity of 5-fluoro-7-nitro-1H-indole?
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product and quantifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any isomeric impurities. 19F NMR can also be a valuable tool for fluorine-containing compounds.[14]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can help in the identification of byproducts.
IV. Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of 5-Fluoro-1H-indole from 5-Fluoro-2-nitrotoluene
This protocol outlines the synthesis of the precursor 5-fluoro-1H-indole, which can then be nitrated.
Step 1: Enamine Formation
-
To a solution of 5-fluoro-2-nitrotoluene in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst (e.g., pyrrolidine).[15]
-
Heat the reaction mixture and monitor the progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent (e.g., acetic acid).
-
Add a reducing agent, such as iron powder or perform catalytic hydrogenation with a catalyst like Pd/C.[15]
-
Heat the reaction mixture and monitor by TLC.
-
Once the reaction is complete, filter the mixture to remove the catalyst or any insoluble material.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography to obtain 5-fluoro-1H-indole.
Protocol 2: Nitration of 5-Fluoro-1H-indole (with caution for regioselectivity)
Note: This is a general procedure and requires careful optimization to favor the 7-nitro isomer.
-
Dissolve 5-fluoro-1H-indole in a suitable solvent (e.g., acetic anhydride) and cool the solution to a low temperature (e.g., -10 °C).
-
Slowly add a pre-cooled solution of a nitrating agent (e.g., acetyl nitrate, prepared from nitric acid and acetic anhydride) to the indole solution while maintaining the low temperature.
-
Stir the reaction mixture at the low temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with ice-water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography to separate the isomers.
V. Visualizations
Diagram 1: Key Synthetic Pathways
Caption: Comparison of Leimgruber-Batcho and direct nitration routes.
Diagram 2: Troubleshooting Workflow for Impurity Formation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Electrophilic substitution at the indole [quimicaorganica.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. name-reaction.com [name-reaction.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Definitive Guide to the Structural Validation of 5-Fluoro-7-Nitro-1H-Indole using ¹⁹F NMR Spectroscopy
In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is paramount. For fluorinated heterocyclic compounds such as 5-fluoro-7-nitro-1H-indole, a molecule with significant potential in medicinal chemistry, this task demands a sophisticated analytical approach. The presence of multiple positional isomers necessitates a technique that is exquisitely sensitive to subtle changes in the electronic environment of the fluorine atom. This guide provides an in-depth comparison of analytical methodologies, with a primary focus on the utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for the unambiguous structural validation of 5-fluoro-7-nitro-1H-indole. We will explore the theoretical underpinnings, present a detailed experimental protocol, and compare the expected ¹⁹F NMR data with that of other analytical techniques, supported by data from closely related analogs.
The Challenge of Isomeric Ambiguity
The synthesis of 5-fluoro-7-nitro-1H-indole can potentially yield several positional isomers, including but not limited to 7-fluoro-5-nitro-1H-indole, 5-fluoro-4-nitro-1H-indole, and 5-fluoro-6-nitro-1H-indole. Differentiating these isomers using conventional techniques like ¹H NMR or mass spectrometry alone can be challenging due to subtle differences in their spectroscopic signatures. This is where the power of ¹⁹F NMR comes to the forefront. The ¹⁹F nucleus is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe.[1] Its chemical shift is exceptionally responsive to the local electronic environment, spanning a range of over 400 ppm.[2] This sensitivity allows for the clear differentiation of isomers based on the unique chemical shift of the fluorine atom.
¹⁹F NMR as the Definitive Validation Tool
The chemical shift of the ¹⁹F nucleus in 5-fluoro-7-nitro-1H-indole is influenced by the through-bond and through-space electronic effects of the nitro group and the indole ring system. The strongly electron-withdrawing nature of the nitro group will significantly deshield the fluorine atom, resulting in a downfield chemical shift. The position of this signal in the ¹⁹F NMR spectrum, along with its coupling patterns to neighboring protons, provides a unique fingerprint for the correct isomer.
Experimental Protocol: Acquiring a High-Quality ¹⁹F NMR Spectrum
The following protocol outlines the key steps for obtaining a definitive ¹⁹F NMR spectrum of 5-fluoro-7-nitro-1H-indole.
1. Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe tunable to the ¹⁹F frequency.
-
Tune and match the probe for the ¹⁹F channel to ensure optimal sensitivity and pulse performance.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
3. Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient for a simple ¹⁹F spectrum.
-
Spectral Width: Set a wide spectral width (e.g., -200 to 0 ppm) to ensure the signal is captured, as the chemical shift of aromatic fluorides can vary significantly.[3]
-
Transmitter Offset: Center the transmitter offset in the expected region of the aromatic C-F signal.
-
Acquisition Time: An acquisition time of at least 1-2 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally adequate for quantitative measurements.
-
Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
¹H Decoupling: For a simple ¹⁹F spectrum, broadband proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a single sharp peak for the fluorine atom. To observe these informative couplings, a ¹⁹F spectrum without ¹H decoupling should also be acquired.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Reference the spectrum using an external standard such as CFCl₃ (δ = 0 ppm) or an internal standard.
-
Integrate the signal to determine the relative number of fluorine atoms.
Visualizing the Validation Workflow
Caption: Workflow for the synthesis and structural validation of 5-fluoro-7-nitro-1H-indole.
Comparative Analysis: ¹⁹F NMR vs. Other Techniques
To truly appreciate the power of ¹⁹F NMR, it's essential to compare its capabilities with other common analytical techniques used for structural elucidation.
| Analytical Technique | Strengths for Validating 5-Fluoro-7-Nitro-1H-Indole | Limitations for Isomer Differentiation |
| ¹⁹F NMR | - Highly sensitive to the local electronic environment, providing a unique chemical shift for the fluorine in each isomer.- ¹H-¹⁹F coupling patterns provide definitive information about the proximity of protons to the fluorine atom. | - Requires a spectrometer with ¹⁹F capabilities.- Chemical shifts can be solvent-dependent. |
| ¹H NMR | - Provides information on the number and connectivity of protons in the molecule.- Can show coupling between protons and the fluorine atom. | - Proton chemical shifts for different isomers may be very similar and overlap, making unambiguous assignment difficult. |
| ¹³C NMR | - Provides information on the carbon skeleton.- ¹³C-¹⁹F coupling constants can aid in assignment. | - Differences in carbon chemical shifts between isomers can be small.- Lower sensitivity compared to ¹H and ¹⁹F NMR. |
| Mass Spectrometry | - Confirms the molecular weight of the compound.- Fragmentation patterns can provide some structural information. | - Positional isomers often exhibit very similar or identical fragmentation patterns, making differentiation challenging. |
Expected Spectroscopic Data for 5-Fluoro-7-Nitro-1H-Indole and Its Isomers
Table of Predicted ¹⁹F and Key ¹H NMR Data for Fluoro-Nitro-Indole Isomers:
| Compound | Predicted ¹⁹F Chemical Shift (ppm) | Key Expected ¹H NMR Signals and Couplings |
| 5-Fluoro-7-Nitro-1H-Indole | More downfield than -125 ppm | - H4: Doublet of doublets (coupling to F and H6)- H6: Doublet (coupling to F) |
| 7-Fluoro-5-Nitro-1H-Indole | Likely the most downfield shifted due to proximity to the nitro group | - H4: Doublet- H6: Doublet of doublets (coupling to F and H4) |
| 5-Fluoro-4-Nitro-1H-Indole | Downfield shift, but potentially less than the 7-nitro isomer | - H6: Doublet (coupling to F)- H7: Doublet |
| 5-Fluoro-6-Nitro-1H-Indole | Downfield shift | - H4: Doublet of doublets (coupling to F and H7)- H7: Singlet (or very small coupling) |
The definitive assignment would rely on observing the specific coupling patterns in the ¹H-coupled ¹⁹F spectrum or through 2D NMR experiments like ¹H-¹⁹F HSQC.
The Complementary Role of Other Analytical Techniques
While ¹⁹F NMR is the primary tool for isomer differentiation, other techniques provide crucial complementary information for a comprehensive structural validation.
Caption: Interplay of analytical techniques for the comprehensive validation of 5-fluoro-7-nitro-1H-indole.
¹H and ¹³C NMR Spectroscopy: A complete assignment of the ¹H and ¹³C NMR spectra is essential. For instance, in 5-fluoro-7-nitro-1H-indole, the proton at C4 will exhibit coupling to the fluorine at C5, which will be absent in the 7-fluoro isomer. Similarly, the carbon directly bonded to fluorine will show a large one-bond ¹³C-¹⁹F coupling constant (typically >200 Hz), confirming the position of the fluorine atom.[4]
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of the synthesized molecule, ensuring it corresponds to the molecular formula C₈H₅FN₂O₂. While EI-MS may not distinguish between isomers, it provides the crucial molecular weight information.
Conclusion
The structural validation of 5-fluoro-7-nitro-1H-indole presents a classic challenge of isomeric differentiation that is elegantly solved by the application of ¹⁹F NMR spectroscopy. The high sensitivity of the ¹⁹F chemical shift to the electronic environment, coupled with the analysis of ¹H-¹⁹F coupling patterns, provides an unambiguous fingerprint for the correct isomer. While other techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are vital for providing a complete picture of the molecular structure, ¹⁹F NMR stands out as the definitive tool for resolving isomeric ambiguity in fluorinated compounds. By following the detailed experimental protocol and comparative analysis presented in this guide, researchers and drug development professionals can confidently and accurately validate the structure of 5-fluoro-7-nitro-1H-indole, ensuring the integrity of their scientific endeavors.
References
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Interaction study between HCV NS5A-D2 and NS5B using 19F NMR. ResearchGate. [Link]
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Supporting information - The Royal Society of Chemistry. [Link]
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. National Institutes of Health. [Link]
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Indole at BMRB. [Link]
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5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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5-Fluoroindole | C8H6FN | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. [Link]
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19F NMR as a tool in chemical biology. National Institutes of Health. [Link]
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Synthesis of 5-Fluoroindole-5-13C. Diva Portal. [Link]
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Combination of 1H and 13C NMR Spectroscopy. [Link]
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Electrostatic Contribution to 19F Chemical Shifts in Fluorotryptophans in Proteins. ACS Publications. [Link]
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1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Human Metabolome Database. [Link]
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Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. The Royal Society of Chemistry. [Link]
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7-fluoro-5-nitro-1H-indole, min 97%, 100 mg. AFEGAN. [Link]
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5-Fluoro-1H-indole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
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5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. National Institutes of Health. [Link]
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New Frontiers and Developing Applications in 19F NMR. National Institutes of Health. [Link]
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Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy. Dalhousie University. [Link]
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5-fluoro-1,3-dihydro-2H-indol-2-one. PubChem. [Link]
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Introduction: The Strategic Importance of Fluoro-Nitro-Indoles in Drug Discovery
A Comparative Guide to 5-Fluoro-7-Nitro-1H-Indole and Its Positional Isomers for Advanced Research Applications
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of substituents onto the indole ring is a powerful method for modulating the molecule's physicochemical and biological properties. The combination of a fluorine atom—known to enhance metabolic stability, binding affinity, and lipophilicity—and a nitro group—a versatile synthetic handle and a potent electronic modulator—creates a class of compounds with significant potential in drug discovery and chemical biology.[1] Derivatives of 5-nitroindole, for instance, have demonstrated promising anticancer activity by binding to and stabilizing G-quadruplex DNA structures in oncogene promoters.[2]
This guide presents a comparative analysis of 5-fluoro-7-nitro-1H-indole and its key positional isomers. Direct comparative studies on this specific set of isomers are scarce in the public literature. Therefore, this document synthesizes available data on individual isomers and related compounds, grounded in established principles of organic chemistry, to provide a predictive and practical framework for researchers. We will explore the nuanced differences in their synthesis, spectroscopic signatures, and potential biological activities, offering insights to guide the selection and application of these valuable research compounds.
Defining the Isomeric Landscape
The focus of this guide is the comparative analysis of fluoro-nitro-1H-indole isomers where the substituents are located on the benzene ring portion of the scaffold. The precise positioning of the electron-withdrawing nitro group and the electronegative fluorine atom dramatically influences the electronic distribution within the indole ring system, thereby dictating its reactivity, spectroscopic properties, and interactions with biological targets. The primary isomers under consideration are:
-
5-Fluoro-7-Nitro-1H-Indole
-
7-Fluoro-5-Nitro-1H-Indole
-
4-Fluoro-7-Nitro-1H-Indole
-
6-Fluoro-5-Nitro-1H-Indole
The following diagram illustrates the structural differences between these key isomers.
Caption: Positional Isomers of Fluoro-Nitro-1H-Indole.
Comparative Synthesis Strategies: The Leimgruber-Batcho Approach
The synthesis of substituted indoles is a well-established field, with the Leimgruber-Batcho and Fischer indole syntheses being prominent methods.[3][4] For the preparation of the fluoro-nitro-indole isomers discussed herein, the Leimgruber-Batcho synthesis is particularly advantageous. This method generally proceeds from a substituted o-nitrotoluene, which undergoes condensation to form an enamine, followed by a reductive cyclization to yield the indole core.[5] This approach offers high regioselectivity and typically utilizes milder conditions than the Fischer synthesis.
The general workflow for synthesizing a fluoro-nitro-indole via the Leimgruber-Batcho method is depicted below. The key to accessing the different isomers lies in the selection of the appropriately substituted fluoro-nitrotoluene starting material.
Caption: Generalized Leimgruber-Batcho Synthesis Workflow.
The synthesis of 6-fluoro-5-nitro-1H-indole, for example, would commence with 2-methyl-4-fluoro-5-nitrobenzene. Similarly, 4-fluoro-7-nitro-1H-indole synthesis would start from 4-fluoro-2-methyl-3-nitrobenzene. The commercial availability of these precursors is a critical factor in the feasibility of these synthetic routes.
Spectroscopic and Physicochemical Properties: A Comparative Overview
The electronic environment of each nucleus in the fluoro-nitro-indole isomers is unique, leading to distinct spectroscopic signatures. While a complete experimental dataset for all isomers is not available from a single source, the following table summarizes known data and predictive insights based on chemical principles.
| Property | 5-Fluoro-7-Nitro-1H-Indole | 7-Fluoro-5-Nitro-1H-Indole | 4-Fluoro-7-Nitro-1H-Indole | 6-Fluoro-5-Nitro-1H-Indole |
| Molecular Formula | C₈H₅FN₂O₂ | C₈H₅FN₂O₂ | C₈H₅FN₂O₂ | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol | 180.14 g/mol | 180.14 g/mol | 180.14 g/mol |
| Appearance | Data not available | Data not available | Light yellow crystals[6] | Data not available |
| ¹H NMR | Predicted complex aromatic signals. H-4 and H-6 protons expected to be significantly downfield shifted due to the influence of adjacent nitro and fluoro groups. | Spectroscopic data available from vendor.[7] | Data not available | Data not available |
| ¹³C NMR | Predicted shifts influenced by strong -I and -M effects of the nitro group and the strong -I effect of fluorine. | Spectroscopic data available from vendor.[7] | Data not available | Data not available |
| IR Spectroscopy (cm⁻¹) | Expected strong asymmetric and symmetric N-O stretches (~1550-1475 and 1360-1290 cm⁻¹). C-F stretch and N-H stretch (~3400 cm⁻¹) also expected. | Expected similar characteristic peaks to other isomers. | Data not available | Data not available |
| Mass Spectrometry | Expected M⁺ at m/z 180. | Expected M⁺ at m/z 180. | Expected M⁺ at m/z 180. | Expected M⁺ at m/z 180. |
Analysis of Spectroscopic Trends:
-
¹H NMR: The chemical shifts of the aromatic protons are highly informative. The proton ortho to the nitro group will experience the most significant downfield shift due to the nitro group's strong deshielding effect. For example, in 5-fluoro-7-nitro-1H-indole, the H-6 proton is expected to be a doublet of doublets shifted significantly downfield. In contrast, for 7-fluoro-5-nitro-1H-indole, the H-4 and H-6 protons will be most affected by the nitro group.
-
IR Spectroscopy: The position of the N-O stretching vibrations can provide insight into the electronic environment of the nitro group. Generally, conjugation with the aromatic ring lowers the frequency of these stretches compared to aliphatic nitro compounds.[8] Subtle shifts between isomers may be observed, reflecting changes in conjugation and inductive effects.
Potential Biological Activity: A Predictive Outlook
While direct comparative biological data for these specific isomers is limited, the known activities of related compounds allow for informed predictions.
-
Anticancer Activity: 5-Nitroindole derivatives have been identified as binders of c-Myc G-quadruplex DNA, leading to the downregulation of the c-Myc oncogene and cell cycle arrest in cancer cells.[2] The position of the nitro and fluoro groups will critically influence the binding affinity and selectivity for such targets. The electrostatic potential surface of the molecule, which is dictated by substituent position, is key to its interaction with the G-quadruplex structure. It is plausible that all four isomers could exhibit some level of anticancer activity, but their potency is expected to vary significantly.
-
Antimicrobial Activity: Both fluoroindoles and nitroindoles have been investigated for antimicrobial properties.[1][9] The mechanism of action can vary, but often involves the inhibition of essential enzymes or disruption of cell membrane integrity. The differing electronic and steric properties of the isomers will likely lead to different antimicrobial profiles and potencies against various bacterial and fungal strains.
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A Comparative Analysis of the Biological Activities of 5-Fluoro-7-Nitro-1H-Indole and 7-Fluoro-5-Nitro-1H-Indole
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities. The strategic introduction of substituents, such as fluorine and nitro groups, can profoundly modulate the pharmacological profile of the indole nucleus. This guide provides an in-depth comparative analysis of two constitutional isomers: 5-fluoro-7-nitro-1H-indole and 7-fluoro-5-nitro-1H-indole. While direct comparative biological data for these specific isomers is limited in publicly accessible literature, this document synthesizes findings from closely related analogues to provide a predictive framework for their potential activities and to underscore the importance of substituent positioning on the indole ring.
Introduction: The Significance of Fluoro and Nitro Substituents in Indole Chemistry
The indole ring system is a prevalent motif in numerous biologically active compounds, including the essential amino acid tryptophan and the neurotransmitter serotonin. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug discovery.
The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. Fluorine's high electronegativity and small size can alter the acidity of nearby protons and influence conformation without adding significant steric bulk. In the context of indoles, fluorination has been shown to modulate activities ranging from antimicrobial to anticancer.[1]
The nitro group , a strong electron-withdrawing group, can drastically alter the electronic character of the indole ring, influencing its reactivity and potential for biological interactions. Nitro-substituted indoles have been extensively investigated for their anticancer and antimicrobial properties.[2][3] The nitro group can also serve as a handle for further chemical modifications, allowing for the synthesis of diverse compound libraries.
The differential placement of these two functional groups in 5-fluoro-7-nitro-1H-indole and 7-fluoro-5-nitro-1H-indole is expected to result in distinct electronic distributions and steric environments, thereby leading to different biological activities.
Synthesis of Fluoronitroindoles
The synthesis of substituted indoles can be achieved through various established methods. While specific synthetic routes for 5-fluoro-7-nitro-1H-indole and 7-fluoro-5-nitro-1H-indole are not extensively detailed in the available literature, analogous syntheses of related compounds provide a blueprint.
A common strategy involves the nitration of a fluorinated indole precursor or the fluorination of a nitrated indole. For example, the synthesis of 5-nitroindole derivatives often starts from 5-nitro-1H-indole, which can undergo various reactions at the N1 and C3 positions.[2] Similarly, the synthesis of 7-fluoroindole derivatives can serve as a starting point for subsequent nitration.
Conceptual Synthetic Workflow:
Caption: Conceptual synthetic pathways for fluoronitroindole isomers.
Comparative Biological Activity: A Predictive Analysis
Direct experimental data comparing the biological activities of 5-fluoro-7-nitro-1H-indole and 7-fluoro-5-nitro-1H-indole is scarce. However, by examining the activities of related compounds, we can infer potential differences in their pharmacological profiles.
Anticancer Activity
Derivatives of 5-nitroindole have shown significant promise as anticancer agents. Studies have demonstrated that pyrrolidine-substituted 5-nitroindoles act as binders to the c-Myc G-quadruplex, leading to the downregulation of the c-Myc oncogene, cell-cycle arrest, and an increase in reactive oxygen species in cancer cells.[2] This suggests that the 5-nitroindole scaffold is a valuable pharmacophore for targeting DNA secondary structures. The presence of the electron-withdrawing nitro group at the 5-position appears to be crucial for this activity.
Conversely, derivatives of 7-fluoroindole have also been explored for their anticancer potential. The introduction of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity to various biological targets.[1]
Hypothetical Comparison:
| Feature | 5-Fluoro-7-Nitro-1H-Indole | 7-Fluoro-5-Nitro-1H-Indole | Rationale |
| Potential Anticancer Mechanism | Likely to exhibit cytotoxic effects. The nitro group at C7 may influence interactions with different biological targets compared to the C5 isomer. | Potential c-Myc G-quadruplex binder, leading to antiproliferative effects.[2] | Based on the established activity of 5-nitroindole derivatives. |
| Expected Potency | Unknown, requires experimental validation. | Potentially higher anticancer potency due to the favorable positioning of the nitro group for G-quadruplex interaction. | The 5-nitro substitution is a key feature in known c-Myc G-quadruplex binders.[2] |
Antimicrobial Activity
The indole scaffold is a well-known platform for the development of antimicrobial agents. Both fluoro and nitro substitutions have been shown to modulate this activity.
7-Fluoroindole has been identified as an antivirulence compound against Pseudomonas aeruginosa. It inhibits biofilm formation and the production of quorum-sensing regulated virulence factors without suppressing bacterial growth, which may reduce the likelihood of resistance development.[3][4] This suggests that the 7-fluoroindole core could be a valuable starting point for developing novel anti-infective agents that target bacterial pathogenicity rather than viability.
While specific data on the antimicrobial activity of 5-nitroindole is less prominent in the provided search results, nitro-containing heterocycles are generally known to possess antimicrobial properties.
Hypothetical Comparison:
| Feature | 5-Fluoro-7-Nitro-1H-Indole | 7-Fluoro-5-Nitro-1H-Indole | Rationale |
| Potential Antimicrobial Spectrum | Expected to have broad-spectrum antimicrobial activity. | May exhibit antivirulence activity, particularly against Gram-negative bacteria like P. aeruginosa.[4] | Based on the known antivirulence properties of 7-fluoroindole. |
| Mechanism of Action | Likely to involve direct inhibition of microbial growth. | May act by disrupting bacterial communication and virulence factor production.[3][4] | The 7-fluoro substitution is associated with antivirulence effects. |
Experimental Protocols for Comparative Evaluation
To definitively assess the biological activities of these two isomers, a series of standardized in vitro assays are required.
Cytotoxicity Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic potential of compounds against cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of 5-fluoro-7-nitro-1H-indole and 7-fluoro-5-nitro-1H-indole to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Experimental Workflow for Cytotoxicity Assessment:
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of each isomer in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) according to CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The comparative analysis of 5-fluoro-7-nitro-1H-indole and 7-fluoro-5-nitro-1H-indole, based on the biological activities of their parent scaffolds, suggests that these isomers are likely to exhibit distinct pharmacological profiles. The 7-fluoro-5-nitro-1H-indole isomer, building on the established anticancer activity of 5-nitroindoles, may hold greater promise as an antiproliferative agent, potentially acting through the inhibition of c-Myc. In contrast, the 5-fluoro-7-nitro-1H-indole isomer, drawing from the antivirulence properties of 7-fluoroindole, could be a valuable lead for the development of novel antimicrobial agents that circumvent traditional resistance mechanisms.
It is imperative to emphasize that these are predictive assessments based on related structures. Direct, head-to-head experimental evaluation of 5-fluoro-7-nitro-1H-indole and 7-fluoro-5-nitro-1H-indole is essential to validate these hypotheses and to fully elucidate their therapeutic potential. Future research should focus on the synthesis of these specific isomers and their comprehensive biological characterization using the experimental protocols outlined in this guide. Such studies will provide crucial insights into the structure-activity relationships of fluoronitroindoles and pave the way for the rational design of more potent and selective drug candidates.
References
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A Comparative Guide to the Anticancer Efficacy of Nitroindole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] Its presence in numerous approved anticancer drugs, such as sunitinib and nintedanib, underscores its therapeutic importance.[1][2] Within this broad class, nitroindole derivatives have emerged as a particularly compelling group of compounds, demonstrating significant cytotoxic activity against a range of cancer cell lines. The electron-withdrawing nature of the nitro group profoundly influences the molecule's electronic properties, often enhancing its binding affinity and biological activity.
This guide provides a comparative analysis of the anticancer efficacy of different nitroindole derivatives, drawing upon recent experimental data. We will delve into their mechanisms of action, structure-activity relationships, and the key experimental protocols used for their evaluation, offering a comprehensive resource for researchers in oncology and drug development.
Comparative Anticancer Activity of Nitroindole Derivatives
The cytotoxic potential of nitroindoles has been evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for this comparison, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC₅₀ value indicates greater potency.
The data below summarizes the in vitro anticancer activity of several distinct classes of nitroindole derivatives.
| Compound Class/Name | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Key Mechanistic Target | Source |
| Pyrrolidine-Substituted 5-Nitroindoles | Compound 5 | HeLa (Cervical Cancer) | 5.08 ± 0.91 | c-Myc G-Quadruplex | [3] |
| Compound 7 | HeLa (Cervical Cancer) | 5.89 ± 0.73 | c-Myc G-Quadruplex | [3] | |
| Indoline Derivative | HNPMI¹ | MCF-7 (Breast Cancer) | 64.10 | EGFR | [4] |
| HNPMI¹ | SkBr3 (Breast Cancer) | 119.99 | EGFR | [4] | |
| Indole-based Sulfonohydrazides | Compound 5f² | MCF-7 (Breast Cancer) | 13.2 | Not specified | [5] |
| MDA-MB-468 (Breast Cancer) | 8.2 | Not specified | [5] | ||
| Substituted Indoles | Compound 54³ | MCF-7 (Breast Cancer) | 0.34 | Topoisomerase I, Apoptosis | [6] |
| 2,5-Disubstituted Indoles | Compound 3b | A549 (Lung Cancer) | 0.48 ± 0.15 | RNAPII CTD | [7] |
| Compound 2c | HepG2 (Liver Cancer) | 13.21 ± 0.30 | RNAPII CTD | [7] |
¹N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline ²Contains a p-chlorophenyl substituent; the broader class includes nitro-substituted analogs. ³Structure: R = H, R' = 3-NO₂-4-Cl
Analysis of Efficacy:
The data reveals a wide range of potencies, which is highly dependent on the specific chemical scaffold, the substitution pattern on the indole ring, and the cancer cell type. Notably, the substituted indole Compound 54 and the disubstituted indole Compound 3b exhibit sub-micromolar IC₅₀ values, indicating exceptional potency against breast and lung cancer cells, respectively.[6][7] The pyrrolidine-substituted 5-nitroindoles also show significant activity in the low micromolar range against cervical cancer cells.[3] It is crucial to note that some compounds demonstrate selectivity. For instance, compounds 5 and 7 did not significantly inhibit the growth of normal kidney epithelial cells, and compound 5f was found to be biocompatible with healthy HEK-293 cells, suggesting a favorable therapeutic window.[3][5]
Mechanisms of Action: Diverse Pathways to Cell Death
Nitroindoles employ a variety of strategies to inhibit cancer cell proliferation and induce cell death. Understanding these mechanisms is critical for rational drug design and identifying patient populations most likely to respond to treatment.
Targeting the c-Myc Oncogene via G-Quadruplex Stabilization
The c-Myc oncogene is a critical driver of cell proliferation and is overexpressed in many human cancers. Its promoter region contains a guanine-rich sequence that can fold into a non-canonical DNA structure known as a G-quadruplex (G4). Stabilization of this G4 structure can suppress c-Myc transcription.
A novel series of pyrrolidine-substituted 5-nitroindoles has been shown to act as c-Myc G-quadruplex binders.[3][8]
Mechanism Deep Dive:
-
Binding and Stabilization: These 5-nitroindole compounds bind to the c-Myc promoter G-quadruplex, with NMR spectra indicating an interaction with the terminal G-quartets.[3][8]
-
Transcriptional Repression: By stabilizing the G4 structure, the compounds prevent the transcriptional machinery from accessing the promoter, leading to a significant downregulation of both c-Myc mRNA and protein levels.[3]
-
Cell Cycle Arrest & Apoptosis: The reduction in c-Myc, a key regulator of the cell cycle, leads to a prominent arrest of cancer cells in the sub-G1/G1 phase.[3][8]
-
ROS Generation: These compounds also increase the concentration of intracellular reactive oxygen species (ROS), which can induce oxidative stress and contribute to apoptotic cell death.[3][8]
Caption: Mechanism of 5-Nitroindoles targeting the c-Myc G-Quadruplex.
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives proliferation and survival in many cancers, including breast cancer. Certain nitro-containing indoline derivatives have been identified as potent EGFR inhibitors.[4]
Mechanism Deep Dive:
-
EGFR Binding: The indoline derivative HNPMI was identified through molecular docking as a compound that binds effectively to EGFR.[4]
-
Downstream Pathway Inhibition: This binding inhibits EGFR's kinase activity, leading to the downregulation of key downstream signaling molecules, including PI3K and S6K1, which are crucial for cell growth and survival.[4]
-
Apoptosis Induction: Inhibition of this pro-survival pathway triggers apoptosis, confirmed by the activation of executioner caspases-3 and -9 and subsequent DNA fragmentation in breast cancer cells.[4]
Caption: Inhibition of the EGFR signaling pathway by an indoline derivative.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of indole derivatives is highly sensitive to the nature and position of substituents on the indole ring.
-
Role of the Nitro Group: For the c-Myc targeting compounds, the presence of a nitro group at the 5th position of the indole core was found to be critical for G4 binding and subsequent biological activity.[3] This highlights the importance of this specific regioisomer.
-
N-Indole Substitution: Protection of the indole nitrogen (at position 1) also plays a significant role in improving G-quadruplex binding affinity.[3]
-
Other Substituents: In other classes of indole derivatives, substituents like p-chlorophenyl or a 3-NO₂-4-Cl phenyl group can confer potent cytotoxicity, demonstrating that the overall substitution pattern is key to achieving high efficacy.[5][6]
Key Experimental Protocols
Reproducible and standardized assays are essential for the evaluation and comparison of novel anticancer compounds. The following are detailed protocols for key in vitro assays.[9]
General Workflow for In Vitro Screening
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The Strategic Fluorination of Indoles: A Comparative Guide to Unlocking Potent Bioactivity
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic drugs. Its inherent biological activity is diverse, but in the relentless pursuit of enhanced therapeutic efficacy, the strategic incorporation of fluorine has emerged as a transformative tool. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of fluorinated indoles, offering critical insights for researchers and drug development professionals. We will dissect how the unique properties of fluorine can be harnessed to modulate the physicochemical and pharmacokinetic profiles of indole-based compounds, ultimately leading to more potent and selective drug candidates.
The Power of a Single Atom: Why Fluorinate Indoles?
The introduction of fluorine, the most electronegative element, into an indole nucleus is far from a trivial substitution. It imparts a range of beneficial properties that can be strategically exploited in drug design.[1][2]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. This "metabolic blocking" at otherwise labile C-H positions can significantly increase a compound's half-life and oral bioavailability.
-
Modulation of Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. A single fluorine atom can increase it, while a trifluoromethyl (CF3) group can decrease it. This allows for fine-tuning of a drug's solubility and permeability across biological membranes.[1]
-
Altered Acidity/Basicity (pKa): The potent electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing the ionization state of the molecule. This can be crucial for optimizing drug-receptor interactions and improving absorption.
-
Conformational Control and Enhanced Binding Affinity: Fluorine can influence the conformational preferences of a molecule through steric and electronic effects. This can lock the indole derivative into a more bioactive conformation, thereby increasing its binding affinity for the target protein. Fluorine can also participate in favorable orthogonal multipolar C–F···C=O interactions and other non-canonical hydrogen bonds within the binding pocket.[3]
A Positional Paradigm: Comparative SAR of Fluorinated Indoles
The biological consequence of fluorinating an indole is highly dependent on the position of the fluorine atom(s). Below, we compare the effects of fluorination at various positions on the indole ring, supported by experimental data.
Fluorination at the Benzene Ring (Positions 4, 5, 6, and 7)
Substitution on the carbocyclic portion of the indole ring is a common strategy to modulate activity.
Table 1: Comparative Activity of Benzene-Ring Fluorinated Indoles
| Compound/Analog | Target/Assay | Position of Fluorine | Key Finding | IC50/EC50/Ki | Reference |
| Non-fluorinated Indole (III) | HIV-1 Reverse Transcriptase | - | Baseline Activity | - | [3] |
| 4-Fluorinated Indole (IV) | HIV-1 Reverse Transcriptase | C4 | ~50-fold increase in inhibitory activity compared to the non-fluorinated analog. | - | [3] |
| Non-fluorinated Indole (16) | HIV-1 Reverse Transcriptase | - | Baseline Activity | 332 nM | [3] |
| 5-Fluorinated Indole (17a) | HIV-1 Reverse Transcriptase | C5 | ~7-fold increase in potency compared to the non-fluorinated analog. | 50 nM | [3] |
| 5-Fluorinated Indole (17b) | HIV-1 Reverse Transcriptase | C5 | ~13-fold increase in potency compared to the non-fluorinated analog. | 25 nM | [3] |
| 7-Fluoroindole with primary amide | Hepatitis C Virus (HCV) NS5B polymerase | C7 | High inhibitory activity. | 0.14 nM | [3] |
Key Insights:
-
Fluorination at the C4 and C5 positions of the indole ring has been shown to dramatically increase anti-HIV-1 activity.[3] The electron-withdrawing nature of fluorine at these positions can influence the electronic properties of the entire indole system, potentially enhancing interactions with the target enzyme.
-
At the C7 position, fluorination in conjunction with other modifications has led to picomolar antiviral activity against the Hepatitis C virus.[3]
Fluorination at the Pyrrole Ring (Positions 2 and 3)
The pyrrolic moiety of indole is often crucial for its biological activity, and fluorination here can have profound effects.
Table 2: Comparative Activity of Pyrrole-Ring Fluorinated Indoles
| Compound/Analog | Target/Assay | Position of Fluorine | Key Finding | IC50/EC50/Ki | Reference |
| Indole-3-acetic acid (IAA) | Auxin Activity (Plant Growth) | - | Natural auxin | - | [4] |
| 4-CF3-Indole-3-acetic acid | Root Formation (Black Gram) | C4 (CF3) | 1.5 times more effective than indole-3-butyric acid (IBA). | - | [4] |
| 5-Fluoro-IAA + Horseradish Peroxidase (HRP) | Cytotoxicity (MCF7 & HT29 cancer cells) | C5 | 90-99% cell kill. | - | [4] |
| ZD3523 (Fluorinated 3-benzyl-5-indolecarboxamide) | Leukotriene D4 Receptor | Amide substituent | Potent and orally active antagonist. | 0.42 nM (Ki) | [5] |
Key Insights:
-
While not a direct substitution on the pyrrole ring, the example of fluorinated indole-3-acetic acid derivatives demonstrates how fluorination on the benzene ring can modulate the activity of a functional group at C3.[4]
-
The introduction of fluorinated substituents at the C3 position, as seen in the leukotriene antagonist ZD3523, can lead to highly potent compounds. In this case, the fluorinated amide substituent was crucial for the high level of activity.[5]
Visualizing the Strategy: Synthesis and Mechanism
The strategic synthesis of fluorinated indoles is a key aspect of harnessing their potential. Various methods have been developed for the direct C-H fluorination of indoles, as well as for the construction of the indole ring from fluorinated precursors.[6]
Caption: Synthetic strategies for accessing fluorinated indoles.
The mechanism of action of fluorinated indoles is as diverse as their biological targets. For instance, in the case of certain anticancer fluorinated indole-3-acetic acid derivatives, their cytotoxicity is dependent on oxidative activation by horseradish peroxidase (HRP) into reactive species.
Caption: Oxidative activation of 5-fluoro-IAA leading to cytotoxicity.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial.
General Protocol for MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of fluorinated indole derivatives against cancer cell lines.[2]
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated indole analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.[2]
General Protocol for Synthesis of Fluorinated Indoles via Oxidative Dearomatization
This is a metal-free method for accessing a range of fluorinated indoles.[7]
-
Reactant Preparation: In a suitable reaction vessel, combine the starting aniline, hexafluoroacetylacetone, and an organic oxidant.
-
Reaction Conditions: The reaction is typically carried out at room temperature in a suitable solvent. The nature of the N-capping group on the aniline is critical for the success of the reaction.[7]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction and perform an appropriate aqueous workup. Purify the crude product by column chromatography to obtain the desired 2-trifluoromethyl NH-indole product. The resulting indole products contain a 3-trifluoroacetyl group that can be further functionalized.[7]
Conclusion
The strategic incorporation of fluorine into the indole scaffold is a powerful and versatile strategy in modern drug discovery. As this guide has demonstrated through comparative data, the position of fluorination is a critical determinant of the resulting biological activity. A thorough understanding of the structure-activity relationships of fluorinated indoles, coupled with robust synthetic and assay methodologies, will continue to fuel the development of novel and more effective therapeutic agents across a wide range of diseases.
References
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Fluorine-containing indoles: Synthesis and biological activity. (2018). ResearchGate. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243–2247. [Link]
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Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. (2026). Organic Letters. [Link]
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Bernstein, P. R., et al. (1994). Synthesis, structure-activity relationships, and pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides... Journal of Medicinal Chemistry, 37(9), 1282–1297. [Link]
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Synthesis of Fluorinated Indoles as RNA Analogues. (2007). Nucleosides, Nucleotides and Nucleic Acids, 26(8-9), 869-871. [Link]
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A Study On The Synthesis Of Fluorinated Indole Derivatives. (2022). Globe Thesis. [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. [Link]
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A Comparative Guide to Assessing Cross-Reactivity of Kinase Inhibitors Derived from Indole Scaffolds
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous testing and optimization. A critical aspect of this journey is understanding and mitigating off-target effects, often stemming from the cross-reactivity of the compound with unintended kinases or other proteins. The indole scaffold, a privileged structure in medicinal chemistry, and its derivatives, such as the 5-fluoro-7-nitro-1H-indole, serve as foundational frameworks for a multitude of kinase inhibitors.[1][2] This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of indole-derived kinase inhibitors, supported by experimental data and protocols, to enable the rational design of more selective therapeutics.
While 5-fluoro-7-nitro-1H-indole itself is primarily a synthetic intermediate, its core structure is representative of a class of compounds that can be elaborated into potent biological agents.[3][4] The introduction of nitro groups and fluorine atoms can significantly influence the electronic properties and binding interactions of the final molecule, making a thorough evaluation of selectivity paramount.[5][6]
The Challenge of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[7][8] This structural similarity is the primary reason for the cross-reactivity of many kinase inhibitors, leading to potential off-target effects and associated toxicities.[9][10][11] A seemingly minor modification to an indole scaffold can drastically alter its selectivity profile. Therefore, a multi-faceted approach to assessing cross-reactivity is not just recommended but essential for the development of safe and effective kinase inhibitors.[12][13]
Comparative Analysis of Indole-Based Scaffolds
The indole scaffold can be modified in numerous ways to enhance potency and selectivity. A common strategy is "scaffold hopping," where the core structure is altered to explore new chemical space and improve properties.[7][14][15][16] For instance, replacing the indole core with an azaindole moiety can introduce additional hydrogen bond donors/acceptors, potentially increasing selectivity for the target kinase.[17][18][19][20][21]
| Scaffold | Key Features | Potential Advantages | Potential Cross-Reactivity Concerns |
| Substituted 5-Nitroindole | Electron-withdrawing nitro group can form specific interactions. | Can be optimized for binding to unique sub-pockets. | The nitro group can be a liability due to metabolic instability or toxicity.[5] |
| 7-Azaindole | Isosteric replacement of a carbon with nitrogen in the six-membered ring. | Improved solubility and potential for additional hydrogen bonding with the kinase hinge region. | Can still exhibit cross-reactivity with closely related kinases. |
| 2-Indolinone | Features a carbonyl group at the 2-position. | A common scaffold in approved kinase inhibitors like Sunitinib.[2] | Often targets multiple receptor tyrosine kinases (multi-targeted). |
The following diagram illustrates the concept of scaffold hopping from a generic indole to an azaindole core to alter the selectivity profile.
Caption: Scaffold hopping from an indole to alternative heterocyclic cores.
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of kinase inhibitor cross-reactivity involves a tiered approach, starting with broad screening and progressing to more focused biochemical and cell-based assays.
Tier 1: Broad Kinome Profiling
The initial step is to screen the compound against a large panel of kinases to identify potential off-targets.[22] This provides a global view of the inhibitor's selectivity.
Experimental Workflow: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This is considered a gold standard for its direct measurement of phosphate incorporation.[12][23]
-
Reaction Setup: Prepare a reaction mixture containing the kinase, substrate (protein or peptide), and your test compound at a fixed concentration (e.g., 1 µM).
-
Initiation: Start the reaction by adding a mixture of non-radioactive ATP and [³³P]-ATP. The ATP concentration should ideally be at or near the Km for each kinase to ensure that the measured IC50 is a good approximation of the Ki.[12][24]
-
Incubation: Allow the reaction to proceed for a specific time at an optimal temperature (e.g., 30°C).
-
Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate.
-
Washing: Wash the filter to remove unincorporated [³³P]-ATP.
-
Detection: Quantify the amount of radioactivity on the filter using a scintillation counter.
-
Analysis: Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).
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A Comparative Guide to Confirming the Purity of 5-fluoro-7-nitro-1H-indole by HPLC
For researchers, medicinal chemists, and quality control analysts in the pharmaceutical sector, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate is a non-negotiable aspect of the development pipeline. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[1] This guide provides an in-depth technical comparison of two robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of 5-fluoro-7-nitro-1H-indole, a heterocyclic compound of interest in drug discovery.
We will move beyond a simple recitation of methods, delving into the scientific rationale behind the selection of chromatographic conditions. This guide will empower the reader to not only replicate these methods but also to understand and adapt them for similar analytical challenges. We will present a primary reversed-phase (RP-HPLC) method utilizing a traditional C18 stationary phase and an orthogonal method employing a Phenyl-Hexyl stationary phase to ensure a comprehensive separation of the main component from its potential process-related impurities and degradation products.[2][3]
The Criticality of Orthogonal HPLC Methods
Relying on a single chromatographic method for purity determination carries the inherent risk of co-elution, where an impurity peak is hidden under the main API peak.[2] To mitigate this, regulatory guidelines and best practices advocate for the use of orthogonal methods.[2][3][4] Orthogonality in HPLC is achieved by using separation techniques that rely on different chemical principles. In this guide, our orthogonality is based on employing two stationary phases with distinct selectivity mechanisms:
-
Primary Method (C18 Column): Separation is primarily driven by hydrophobic (van der Waals) interactions between the analyte and the octadecyl carbon chains of the stationary phase.
-
Orthogonal Method (Phenyl-Hexyl Column): This phase introduces an alternative selectivity mechanism. In addition to hydrophobicity from the hexyl chain, it offers π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analyte and its impurities.[5][6][7] This can lead to significant changes in elution order and improved resolution for aromatic compounds.[8]
Understanding Potential Impurities
A robust HPLC method must be capable of separating the API from impurities that could foreseeably be present. For 5-fluoro-7-nitro-1H-indole, potential impurities can be categorized as either process-related or degradation products.
-
Process-Related Impurities: Given that a common industrial route for indole synthesis is the Leimgruber-Batcho reaction, we can anticipate several potential impurities.[9][10] This synthesis typically starts with an ortho-nitrotoluene derivative.
-
Impurity A (Starting Material): 4-Fluoro-2-methyl-1,3-dinitrobenzene or a similar nitrotoluene derivative.
-
Impurity B (Intermediate): The enamine intermediate formed during the Leimgruber-Batcho synthesis.[10]
-
-
Degradation Products: Nitroaromatic compounds are susceptible to reduction, and indoles can be sensitive to oxidative and photolytic stress.[11][12][13] Forced degradation studies are essential to identify these potential degradants.[14]
-
Impurity C (Reductive Degradant): 7-Amino-5-fluoro-1H-indole, resulting from the reduction of the nitro group.
-
Impurity D (Oxidative Degradant): Potential products arising from the oxidation of the indole ring.
-
Experimental Workflow: A Self-Validating System
The following workflow ensures a comprehensive and trustworthy purity assessment. Each stage is designed to build confidence in the final purity value.
Caption: Workflow for HPLC purity determination of 5-fluoro-7-nitro-1H-indole.
Detailed Experimental Protocols
Instrumentation and General Conditions
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Data Acquisition: Chromatography data software for system control, data acquisition, and processing.
-
Detection Wavelength: 254 nm (based on typical absorbance for nitroaromatic compounds). A PDA detector is recommended to check for peak purity.
Protocol 1: Primary Purity Method (Reversed-Phase C18)
This method serves as the primary workhorse for routine purity testing, optimized for robust performance and good resolution of the main component from key potential impurities.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent L1 packing as per USP).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
-
Sample Preparation: Accurately weigh and dissolve the 5-fluoro-7-nitro-1H-indole sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.
Protocol 2: Orthogonal Purity Method (Phenyl-Hexyl)
This method provides an alternative selectivity profile, crucial for confirming the absence of co-eluting impurities. The π-π interactions offered by the phenyl rings can alter the elution order compared to the C18 column, providing a more complete impurity profile.[5][6][8]
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol. Rationale: Changing the organic modifier (Acetonitrile to Methanol) further enhances the orthogonality of the method.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 90 25.0 90 25.1 40 | 30.0 | 40 |
-
Sample Preparation: Same as Protocol 1.
System Suitability and Validation
Before analyzing samples, the chromatographic system must meet predefined performance criteria as outlined in regulatory guidelines like ICH Q2(R1) and USP General Chapter <621>.[1][15][16][17][18][19][20][21]
System Suitability Test (SST) Solution: A solution containing the 5-fluoro-7-nitro-1H-indole API (0.5 mg/mL) and spiked with known impurities (e.g., Impurity A and C) at a level of 0.1%.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 2.0 between the API and the closest eluting peak. | Ensures baseline separation of adjacent peaks.[21] |
| Tailing Factor (Tf) | ≤ 1.5 for the API peak. | Measures peak symmetry; high tailing can indicate secondary interactions and affect integration.[21] |
| Theoretical Plates (N) | > 2000 for the API peak. | Indicates column efficiency and the overall performance of the chromatographic system.[21] |
| %RSD for Peak Area | ≤ 2.0% for 5 replicate injections of the standard. | Demonstrates the precision and repeatability of the system.[17] |
Comparative Performance Data
The following tables summarize the hypothetical, yet realistic, performance of the two HPLC methods for the separation of 5-fluoro-7-nitro-1H-indole from its potential impurities.
Table 1: Chromatographic Performance on the Primary C18 Method
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Impurity C (7-Amino-5-fluoro) | 4.2 | - | 1.2 |
| 5-fluoro-7-nitro-1H-indole | 12.5 | 25.1 (from Impurity C) | 1.1 |
| Impurity A (Starting Material) | 13.1 | 2.2 (from API) | 1.3 |
| Impurity B (Intermediate) | 15.8 | 8.5 (from Impurity A) | 1.2 |
Table 2: Chromatographic Performance on the Orthogonal Phenyl-Hexyl Method
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Impurity C (7-Amino-5-fluoro) | 3.8 | - | 1.1 |
| Impurity A (Starting Material) | 11.9 | 22.5 (from Impurity C) | 1.2 |
| 5-fluoro-7-nitro-1H-indole | 14.2 | 6.1 (from Impurity A) | 1.1 |
| Impurity B (Intermediate) | 16.5 | 5.8 (from API) | 1.2 |
Analysis of Results
The data clearly demonstrates the value of the orthogonal approach.
-
Change in Selectivity: On the C18 column, the starting material (Impurity A) is the closest eluting impurity to the main peak (Rs = 2.2). However, on the Phenyl-Hexyl column, the elution order changes significantly. The main peak is now well-resolved from Impurity A (Rs = 6.1), but the enamine intermediate (Impurity B) becomes the closest eluting peak.
-
Confidence in Purity: By using both methods, we can confidently declare that no impurities are co-eluting with the main peak. The primary C18 method provides sufficient resolution for routine analysis, while the Phenyl-Hexyl method serves as a powerful confirmatory tool, especially when analyzing material from a new synthetic batch or a new supplier.[2]
Caption: Elution order comparison between the C18 and Phenyl-Hexyl methods.
Conclusion
Confirming the purity of a key intermediate like 5-fluoro-7-nitro-1H-indole requires a rigorous, multi-faceted analytical approach. This guide has detailed two robust, stability-indicating HPLC methods that, when used in conjunction, provide a high degree of confidence in the reported purity value. The primary C18 method is suitable for routine quality control, while the orthogonal Phenyl-Hexyl method is invaluable for method validation, release of pivotal batches, and investigation of out-of-specification results. By understanding the scientific principles behind column selection and employing a self-validating workflow, researchers and drug development professionals can ensure the quality and integrity of their materials, paving the way for safer and more effective medicines.
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Benchmarking 5-fluoro-7-nitro-1H-indole: A Comparative Guide to a Novel Putative Inhibitor
This guide provides a comprehensive framework for evaluating the inhibitory potential of 5-fluoro-7-nitro-1H-indole, a novel indole derivative. Drawing upon the well-established biological activities of structurally related nitro- and fluoro-substituted indoles, we propose a multi-pronged benchmarking strategy against known inhibitors of key biological targets implicated in cancer and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and compare the performance of this and similar small molecules.
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and the ability to be readily functionalized at multiple positions have made it a cornerstone in the development of targeted therapies. The introduction of specific substituents, such as nitro and fluoro groups, can profoundly modulate the pharmacological profile of the indole scaffold, enhancing potency, selectivity, and pharmacokinetic properties.[3][4]
Notably, 5-nitroindole derivatives have demonstrated significant anticancer activity, in part through their ability to bind and stabilize G-quadruplex structures in the promoter region of oncogenes like c-Myc.[5][6][7] Furthermore, the indole core is present in numerous enzyme inhibitors targeting cyclooxygenases (COX), topoisomerases, and acetylcholinesterase (AChE), which are critical targets in inflammation, cancer, and Alzheimer's disease, respectively.[1]
Given this precedent, 5-fluoro-7-nitro-1H-indole emerges as a compound of significant interest. This guide outlines a systematic approach to benchmark its activity against established inhibitors in four key areas: c-Myc G-quadruplex stabilization, COX-2 inhibition, Topoisomerase I inhibition, and Acetylcholinesterase inhibition.
Putative Target I: c-Myc G-Quadruplex Stabilization
The c-Myc oncogene is overexpressed in a majority of human cancers, making it a prime target for therapeutic intervention.[8] The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a secondary DNA structure known as a G-quadruplex (G4).[9] Stabilization of this G4 structure has been shown to repress c-Myc transcription, thereby inhibiting cancer cell proliferation.[10][11] Given that 5-nitroindole derivatives are known to bind and stabilize the c-Myc G-quadruplex, it is a primary putative target for 5-fluoro-7-nitro-1H-indole.[5]
Known Inhibitors for Benchmarking:
| Inhibitor | Mechanism of Action | Key Features |
| BMS-250749 (Indolocarbazole) | Topoisomerase I inhibitor with G4 stabilizing activity. | Serves as a dual-target reference. |
| Thiazole Peptides (e.g., TH3) | Preferentially stabilizes the c-MYC G4 structure.[10] | Represents a highly selective G4 stabilizer.[10] |
| BMVC (Carbazole derivative) | Fluorescent probe that binds to G-quadruplex structures.[11] | Useful for both binding and visualization studies.[11] |
Experimental Workflow for Comparative Analysis:
The following workflow outlines the key steps to compare the G4-stabilizing activity of 5-fluoro-7-nitro-1H-indole against known inhibitors.
Caption: Workflow for assessing c-Myc G-quadruplex stabilization.
Detailed Protocol: FRET-Melting Assay
This protocol is designed to determine the G-quadruplex stabilizing effect of a compound by measuring the change in the melting temperature (Tm) of a fluorescently labeled c-Myc G4 oligonucleotide.
-
Oligonucleotide Preparation:
-
Synthesize a c-Myc G4-forming oligonucleotide dual-labeled with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) at the 5' and 3' ends, respectively.
-
Anneal the oligonucleotide in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper G4 folding.
-
-
Assay Setup:
-
In a 96-well qPCR plate, prepare reactions containing the folded G4 oligonucleotide (e.g., 200 nM), the test compound (5-fluoro-7-nitro-1H-indole or a known inhibitor) at various concentrations, and the annealing buffer.
-
Include a no-compound control and a buffer-only blank.
-
-
FRET-Melting Analysis:
-
Use a real-time PCR instrument to monitor the fluorescence of the fluorophore as the temperature is increased from 25°C to 95°C in 1°C increments.
-
The melting of the G4 structure separates the fluorophore and quencher, leading to an increase in fluorescence.
-
-
Data Analysis:
-
Plot the negative first derivative of the fluorescence versus temperature to determine the melting temperature (Tm) for each concentration.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the no-compound control from the Tm of each compound-treated sample. A higher ΔTm indicates greater stabilization of the G-quadruplex.
-
Putative Target II: Cyclooxygenase-2 (COX-2) Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[12] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels are elevated during inflammation.[13] Selective COX-2 inhibitors are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[14] Indole derivatives have been explored as COX inhibitors, making COX-2 a plausible target for 5-fluoro-7-nitro-1H-indole.[1]
Known Inhibitors for Benchmarking:
| Inhibitor | Selectivity | Key Features |
| Celecoxib | COX-2 selective | FDA-approved drug, industry standard for COX-2 inhibition.[12] |
| Indomethacin | Non-selective | A potent but non-selective COX inhibitor for assessing selectivity. |
| SC-560 | COX-1 selective | Used to determine the selectivity index against COX-1.[14] |
Experimental Workflow for COX Inhibition Assays:
Caption: Workflow for assessing COX-1 and COX-2 inhibition.
Detailed Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol is based on the detection of Prostaglandin G2, an intermediate product of the COX reaction, using a fluorescent probe.[12]
-
Reagent Preparation:
-
Prepare assay buffer, COX probe, and COX cofactor solution as per the manufacturer's instructions (e.g., from a commercially available kit).[13]
-
Reconstitute recombinant human COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (the substrate).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, COX probe, and cofactor to each well.
-
Add the test compound (5-fluoro-7-nitro-1H-indole or a known inhibitor) at various concentrations.
-
Include enzyme controls (no inhibitor), inhibitor controls (with a known inhibitor like celecoxib), and a no-enzyme blank.
-
-
Enzyme Reaction:
-
Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding the arachidonic acid solution.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence kinetics over time using a plate reader (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Putative Target III: Topoisomerase I Inhibition
Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[15] Topoisomerase I (Top I) creates transient single-strand breaks in DNA.[16] Inhibitors of Top I trap the enzyme-DNA covalent complex, leading to DNA damage and cell death, making them effective anticancer agents.[15] The indole scaffold is found in several Top I inhibitors.[17]
Known Inhibitors for Benchmarking:
| Inhibitor | Mechanism of Action | Key Features |
| Camptothecin | Traps the Top I-DNA cleavage complex.[16] | A well-characterized, potent Top I inhibitor.[16] |
| Topotecan | A water-soluble analog of camptothecin.[15] | An FDA-approved drug for clinical comparison.[15] |
| Irinotecan | A prodrug that is converted to the active metabolite SN-38.[15] | Another clinically relevant Top I inhibitor.[15] |
Experimental Workflow for Topoisomerase I Inhibition:
Caption: Workflow for assessing Topoisomerase I inhibition.
Putative Target IV: Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[18] Inhibition of AChE increases the levels of acetylcholine in the brain and is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[19][20] Several indole-based compounds have been developed as AChE inhibitors.[1]
Known Inhibitors for Benchmarking:
| Inhibitor | Key Features |
| Donepezil | A highly selective, reversible AChE inhibitor; FDA-approved for Alzheimer's disease.[19][20] |
| Rivastigmine | A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE).[19][21] |
| Galantamine | A reversible, competitive AChE inhibitor.[19][21] |
Experimental Workflow for AChE Inhibition:
Caption: Workflow for assessing Acetylcholinesterase inhibition.
Conclusion
This guide provides a structured and scientifically grounded approach to benchmarking the novel compound 5-fluoro-7-nitro-1H-indole against a panel of known inhibitors for several high-value therapeutic targets. By systematically evaluating its activity in the described biophysical, biochemical, and cell-based assays, researchers can gain a comprehensive understanding of its potential as a therapeutic agent. The comparative data generated through these workflows will be crucial for elucidating its mechanism of action, determining its selectivity profile, and guiding future lead optimization efforts.
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A Spectroscopic Vade Mecum for the Discerning Chemist: A Comparative Guide to Indole Regioisomers
For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of molecular design. Its subtle yet profound influence on a molecule's biological activity is often dictated by the precise placement of substituents on the bicyclic ring system. This guide provides an in-depth, comparative analysis of the spectroscopic signatures of indole regioisomers, offering a practical framework for their differentiation and characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fluorescence, and Infrared (IR)/Raman spectroscopy, supported by experimental data and validated protocols.
The Significance of Positional Isomerism in Indoles
The electronic distribution within the indole ring is non-uniform, making each position on the benzene and pyrrole moieties electronically distinct. Consequently, the location of a substituent dramatically alters the molecule's polarity, hydrogen bonding capability, and overall electronic properties. These changes are directly reflected in their interaction with electromagnetic radiation, providing a powerful toolkit for isomeric differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, providing a detailed map of the indole scaffold.
¹H and ¹³C NMR Spectral Comparison of Nitroindole Regioisomers
The introduction of a strongly electron-withdrawing nitro group (-NO₂) significantly perturbs the electron density of the indole ring. The position of this group leads to characteristic changes in the ¹H and ¹³C NMR spectra, allowing for unambiguous identification of the 4-, 5-, 6-, and 7-nitroindole regioisomers.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Nitroindole Regioisomers
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Indole | H1: 8.10, H2: 7.18, H3: 6.52, H4: 7.64, H5: 7.12, H6: 7.18, H7: 7.64 | C2: 124.7, C3: 102.2, C3a: 128.2, C4: 120.7, C5: 121.9, C6: 119.8, C7: 111.2, C7a: 135.7 |
| 4-Nitroindole | H2: 7.55, H3: 7.01, H5: 8.02, H6: 7.35, H7: 7.91 | C2: 126.1, C3: 102.9, C3a: 128.9, C4: 142.1, C5: 117.9, C6: 123.4, C7: 116.5, C7a: 136.2 |
| 5-Nitroindole | H2: 7.68, H3: 6.78, H4: 8.52, H6: 8.09, H7: 7.49 | C2: 127.3, C3: 103.5, C3a: 129.1, C4: 119.2, C5: 141.8, C6: 117.4, C7: 111.9, C7a: 138.9 |
| 6-Nitroindole | H2: 7.61, H3: 6.71, H4: 8.43, H5: 7.99, H7: 7.91 | C2: 126.5, C3: 102.8, C3a: 125.8, C4: 120.5, C5: 118.1, C6: 143.5, C7: 108.9, C7a: 135.1 |
| 7-Nitroindole | H2: 7.73, H3: 6.83, H4: 7.95, H5: 7.25, H6: 8.15 | C2: 125.9, C3: 104.1, C3a: 129.7, C4: 121.3, C5: 129.2, C6: 118.7, C7: 132.8, C7a: 132.4 |
Note: Data is compiled from various sources and may show slight variations depending on the solvent and experimental conditions.
Causality Behind the Chemical Shifts
The observed chemical shifts can be rationalized by considering the resonance and inductive effects of the nitro group. For instance, in 5-nitroindole, the strong electron-withdrawing nature of the nitro group deshields the protons at positions 4 and 6, causing them to resonate at a higher frequency (downfield). In contrast, the protons on the pyrrole ring are less affected. Similar rationale can be applied to understand the shifts in other regioisomers.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the indole regioisomer for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
UV-Visible and Fluorescence Spectroscopy: Probing Electronic Transitions
UV-Vis and fluorescence spectroscopy provide valuable insights into the electronic structure of indole regioisomers. The position of a substituent alters the energy of the ¹Lₐ and ¹Lₑ electronic transitions, resulting in shifts in the absorption and emission maxima.[2]
Comparative UV-Vis and Fluorescence Data of Hydroxyindole Regioisomers
The hydroxyl group, being an electron-donating group, influences the electronic transitions within the indole ring. The position of this group leads to distinct absorption and emission characteristics.
Table 2: UV-Vis Absorption and Fluorescence Emission Maxima (nm) of Hydroxyindole Regioisomers in Cyclohexane
| Regioisomer | ¹Lₐ Absorption (λₘₐₓ) | ¹Lₑ Absorption (λₘₐₓ) | Fluorescence Emission (λₘₐₓ) |
| 4-Hydroxyindole | ~275 | ~295 | ~320 |
| 5-Hydroxyindole | 278 | 298 | 325[2] |
| 6-Hydroxyindole | 270 | 290 | 304[2] |
| 7-Hydroxyindole | ~272 | ~292 | ~315 |
Note: Data is compiled from various sources and represents approximate values.
Mechanistic Insights into Spectroscopic Shifts
The observed shifts can be explained by the substituent's effect on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Electron-donating groups like the hydroxyl group raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption and emission spectra. The magnitude of this shift is dependent on the position of the substituent and its ability to participate in resonance.
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare stock solutions of the indole regioisomers in a spectroscopic grade solvent (e.g., cyclohexane, ethanol).
-
Prepare a series of dilutions to ensure the absorbance is within the linear range of the instrument (typically < 1.0 for UV-Vis).
-
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Use the pure solvent as a blank.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Determine the optimal excitation wavelength from the absorption spectrum.
-
Record the emission spectrum, scanning at wavelengths longer than the excitation wavelength.
-
Infrared (IR) and Raman Spectroscopy: Vibrational Fingerprints
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[3] The frequencies of these vibrations are characteristic of specific functional groups and the overall molecular structure.
Comparative IR and Raman Data of Methylindole Regioisomers
The position of a methyl group, a weakly electron-donating group, on the indole ring leads to subtle but discernible differences in the vibrational spectra.
Table 3: Characteristic IR and Raman Bands (cm⁻¹) for Methylindole Regioisomers
| Vibrational Mode | 1-Methylindole | 3-Methylindole | 5-Methylindole | 7-Methylindole |
| N-H Stretch (IR) | N/A | ~3400 | ~3410 | ~3405 |
| Aromatic C-H Stretch (IR/Raman) | ~3050 | ~3055 | ~3060 | ~3050 |
| Methyl C-H Stretch (IR/Raman) | ~2920, ~2850 | ~2915, ~2855 | ~2925, ~2860 | ~2910, ~2850 |
| Ring Stretching (IR/Raman) | ~1610, ~1460 | ~1615, ~1455 | ~1620, ~1465 | ~1605, ~1450 |
| C-H out-of-plane bending (IR) | ~740 | ~745 | ~800 | ~735 |
Note: Data is compiled from various sources and represents characteristic peak positions.
Interpreting Vibrational Spectra
The N-H stretching vibration, typically observed around 3400 cm⁻¹ in the IR spectrum, is absent in 1-methylindole. The C-H out-of-plane bending vibrations in the "fingerprint" region (below 1500 cm⁻¹) are particularly sensitive to the substitution pattern on the benzene ring and can be used to differentiate between the 4-, 5-, 6-, and 7-substituted isomers. Raman spectroscopy is often more sensitive to the vibrations of the non-polar carbon skeleton.[3]
Experimental Protocol for IR and Raman Spectroscopy
-
Sample Preparation:
-
IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
IR (KBr pellet): Grind a small amount of the sample with dry KBr and press into a transparent pellet.
-
Raman: Place the solid sample in a glass vial or NMR tube.
-
-
Data Acquisition:
-
FTIR: Acquire the spectrum using a Fourier Transform Infrared spectrometer. Typically, 16-32 scans are co-added.
-
Raman: Use a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm).
-
Conclusion
The spectroscopic comparison of indole regioisomers provides a powerful and nuanced approach to their identification and characterization. By understanding the underlying principles of how positional isomerism influences the electronic and vibrational properties of the indole scaffold, researchers can confidently assign structures and gain deeper insights into the structure-activity relationships of this vital class of molecules. This guide serves as a foundational resource, empowering scientists to leverage the full potential of modern spectroscopic techniques in their research and development endeavors.
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Hebestreit, M.-L., et al. (2021). Rotationally resolved electronic spectroscopy of 6-methylindole. Journal of Molecular Spectroscopy, 382, 111545. [Link]
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Singh, P., et al. (2020). Optical properties of 3-substituted indoles. New Journal of Chemistry, 44(31), 13355-13364. [Link]
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Martínez, M. A., et al. (1986). Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. Journal of the American Chemical Society, 108(22), 6882-6888. [Link]
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Krishnakumar, V., & John, X. (2006). Fourier transform infrared and Raman spectral investigations of 5-aminoindole. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 64(1), 233–239. [Link]
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Schebb, N. H., et al. (2021). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 26(11), 3165. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 5-fluoro-7-nitro-1H-indole: A Procedural Directive for Laboratory Professionals
The responsible management of chemical reagents is a cornerstone of modern scientific research, extending from initial handling to final disposal. For specialized heterocyclic compounds such as 5-fluoro-7-nitro-1H-indole, a molecule combining a fluorinated and a nitrated aromatic system, adherence to rigorous disposal protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. The presence of both a halogen and a nitro group necessitates a conservative approach, treating the compound as a regulated hazardous waste stream.
This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-fluoro-7-nitro-1H-indole. It is designed to equip researchers, scientists, and drug development professionals with the necessary operational plans to manage this chemical safely from the bench to its final disposition, ensuring the protection of personnel and the environment.
Hazard Identification and Inherent Risks
Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. While specific toxicological data for 5-fluoro-7-nitro-1H-indole is not extensively published, its structure—a halogenated nitroaromatic indole—allows for a robust risk assessment based on analogous compounds and functional group chemistry. The primary risks stem from potential irritation, toxicity, and the general hazards associated with nitro compounds.[1]
As with many nitro compounds, it is essential to handle this substance with care due to potential toxicity and environmental concerns.[1] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the protection of laboratory personnel from chemical exposure through proper controls and practices.[2]
Table 1: Summary of Potential Hazards and Safety Information
| Property | Value / Classification | Rationale & Source(s) |
| Chemical Formula | C₈H₅FN₂O₂ | Based on chemical structure.[1] |
| GHS Classification | Assumed: Acute Toxicity, Skin/Eye Irritation | Based on data for similar compounds like 5-fluoroindole (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3) and general warnings for nitroaromatics.[3][4][5] |
| Hazard Statements | Assumed: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | Inferred from classifications of structurally related chemicals.[3][4][6] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | Common incompatibility for nitroindoles and halogenated organics.[4][7] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (HF) | Thermal decomposition products are typical for fluorinated and nitrated organic compounds.[4][8] |
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is the prevention of all routes of exposure—dermal, ocular, and inhalation. The OSHA Laboratory Standard requires employers to outline specific control measures, including the use of PPE, within a written Chemical Hygiene Plan (CHP).[9]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and change them immediately if contamination occurs.
-
Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.[7][8]
-
Skin and Body Protection: A lab coat must be worn and kept fully buttoned. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: Handle the solid compound in a well-ventilated area. If there is a risk of generating dust, work within a certified chemical fume hood to prevent inhalation.[4]
Spill Management Protocol
Immediate and correct action during a spill is critical to mitigate exposure and prevent environmental contamination. The following protocol outlines a self-validating system for spill response.
Methodology for Spill Neutralization and Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work should only proceed within a chemical fume hood.
-
Don PPE: Before approaching the spill, don the full PPE detailed in Section 2.
-
Containment: Cover the spill with an inert absorbent material like sand, vermiculite, or silica gel.[3] Crucially, do not use combustible materials such as paper towels to absorb the chemical. [3]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[3] Avoid actions that create dust.
-
Decontamination: Clean the spill area first with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials must be collected as hazardous waste.
-
Waste Disposal: The collected spill waste and contaminated cleaning materials are to be disposed of as hazardous waste, following the procedures in Section 4.[3]
Caption: Spill Response Workflow for 5-fluoro-7-nitro-1H-indole.
Step-by-Step Disposal Protocol
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), provides a "cradle-to-grave" framework for managing hazardous waste, which this compound falls under.[10][11]
Step 1: Waste Characterization
The first step in proper disposal is waste determination.[10][11] Due to the presence of fluorine (a halogen) and a nitro group on an aromatic frame, 5-fluoro-7-nitro-1H-indole must be classified as halogenated organic hazardous waste .[12][13]
Step 2: Waste Segregation
Proper segregation is the most critical step to prevent dangerous reactions and ensure compliant disposal.[10][13]
-
Designated Container: Use a designated, chemically compatible, and properly sealed hazardous waste container.
-
Segregation Mandate: This waste stream must be kept separate from:
-
Non-halogenated organic waste: Mixing prevents the cost-effective disposal of non-halogenated solvents through methods like fuel blending.[14]
-
Strong oxidizing agents: To prevent potentially violent reactions.[4]
-
Aqueous waste (acids and bases): To avoid reactions and maintain the integrity of the waste stream.[13]
-
-
Labeling: The container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "5-fluoro-7-nitro-1H-indole," and the associated hazards.[3][12]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed waste container in a designated SAA within the laboratory. This area should be at or near the point of generation.
-
Secondary Containment: The SAA must have secondary containment (e.g., a larger bin or tray) capable of holding the entire volume of the largest container to prevent the spread of potential leaks.
-
Container Management: Keep the waste container sealed except when adding waste.[11]
Step 4: Final Disposal by a Licensed Professional
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12][15]
-
Professional Disposal: Arrange for the pickup and disposal of the waste container through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste management contractor.[10][12]
-
Manifesting: For Small and Large Quantity Generators, a hazardous waste manifest will be required to track the waste from your facility to its final treatment, storage, and disposal facility (TSDF), ensuring a complete chain of custody.[16]
This structured approach ensures that the disposal of 5-fluoro-7-nitro-1H-indole is conducted with the highest commitment to safety, regulatory compliance, and scientific integrity.
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Rkein, B., et al. (2020). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications. Available at: [Link]
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Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 5-fluoro-7-nitro-1H-indole: A Proactive Approach to Laboratory Safety
This guide provides essential, immediate safety and logistical information for the handling of 5-fluoro-7-nitro-1H-indole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is rooted in a conservative assessment based on the known hazards of structurally analogous molecules, including fluorinated aromatics, nitroindoles, and other nitro-containing compounds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, aiming to build a foundation of deep trust through value-added safety insights.
Hazard Analysis: A Synthesis of Structural Precedents
The chemical structure of 5-fluoro-7-nitro-1H-indole incorporates three key functional groups that dictate its potential hazard profile: an indole ring, a nitro group, and a fluorine substituent.
-
Indole Core: The indole nucleus itself and its simple derivatives can cause skin and serious eye irritation.[4]
-
Nitroaromatics: Nitro-containing aromatic compounds are often associated with toxicity and, in some cases, explosive potential, particularly with multiple nitro groups.[5] They are frequently classified as harmful if swallowed and toxic in contact with skin.[6]
-
Organofluorine Compounds: The introduction of fluorine can significantly alter a molecule's biological activity and persistence.[7] Some fluorinated organic compounds are known for metabolic toxicity and can be persistent in the environment.[8][9][10]
Based on these structural alerts, we must assume 5-fluoro-7-nitro-1H-indole is a hazardous substance. The primary anticipated hazards include:
-
Acute Toxicity: Potential harm if swallowed or in contact with skin.[6]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][11]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]
Core Directive: Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a self-validating system of protection that minimizes all potential routes of exposure.
Eye and Face Protection
-
Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are required at all times.[2] Standard safety glasses with side shields are insufficient as they do not protect against fine powders or splashes.[12]
-
Enhanced Precaution: When there is any risk of splashing or significant aerosol generation, a full-face shield must be worn in addition to safety goggles.[13]
-
Causality: The indole and nitro functional groups present in analogous compounds are known to cause serious, and potentially irreversible, eye damage.[1][4] This two-tiered approach ensures protection against both direct contact and peripheral splashes.
Hand Protection
-
Glove Specification: Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact.[1][2] For prolonged handling or immersion, heavier-duty gloves or double-gloving should be implemented.
-
Best Practice: Always inspect gloves for tears or punctures before use. Hands should be washed with soap and water before donning and after removing gloves.[12] Contaminated gloves must be disposed of as hazardous waste immediately after the task is complete.
-
Causality: Structurally similar compounds are classified as toxic in contact with skin.[6] The skin provides a direct route for systemic exposure. The American Society for Testing and Materials (ASTM) has a standard (D-6978-05) for testing gloves used with chemotherapy drugs, which serves as a good benchmark for handling potent compounds.[12]
Body Protection
-
Standard Protocol: A clean, buttoned laboratory coat is the minimum requirement to protect personal clothing from contamination.[2]
-
For High-Risk Procedures: For tasks involving larger quantities or a high likelihood of dust generation, a chemical-resistant apron or impervious clothing should be worn over the lab coat.[14] Sleeve covers can provide additional protection to the arms, which often come into contact with contaminated surfaces like the fume hood sash.[12]
-
Causality: Preventing skin contact is paramount. A lab coat provides a removable barrier that can be laundered professionally or disposed of if significantly contaminated, preventing the transfer of the chemical outside the laboratory.
Respiratory Protection
-
Primary Engineering Control: All handling of solid 5-fluoro-7-nitro-1H-indole that could generate dust must be performed within a certified chemical fume hood.[1] This is the primary method for preventing respiratory exposure.
-
Secondary Respiratory Protection: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is mandatory.[2] For powders, a fit-tested N95 or N100 particulate respirator may be sufficient, while a powered air-purifying respirator (PAPR) offers a higher level of protection.[2]
-
Causality: Inhalation of fine chemical dusts can cause acute respiratory tract irritation and provides a rapid route for the substance to enter the bloodstream.[3] Relying on engineering controls first is a core principle of laboratory safety.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow minimizes risk and ensures procedural consistency.
Step 1: Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly.
-
Assemble PPE: Gather all necessary PPE as specified above.
-
Prepare Workspace: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[1]
Step 2: Handling the Compound
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Weighing: If weighing the solid, perform this task within the fume hood or in a balance enclosure to contain any dust.
-
Transfers: Use appropriate tools (spatulas, powder funnels) to minimize dust generation during transfers.
-
In Solution: Once the compound is in solution, the risk of aerosolization is reduced, but the risk of splashes remains. Continue to handle within the fume hood.
Step 3: Post-Handling Decontamination
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Clean Workspace: Wipe down the designated work area in the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water.
PPE Selection Workflow
Caption: PPE selection decision tree for handling 5-fluoro-7-nitro-1H-indole.
Disposal Plan: Managing Halogenated Waste Streams
Proper waste management is a critical component of the handling lifecycle.
-
Waste Categorization: 5-fluoro-7-nitro-1H-indole is a halogenated organic compound. All waste containing this substance must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[15][16] Do not mix with non-halogenated waste streams.[16]
-
Solid Waste: Contaminated consumables such as gloves, bench paper, and disposable plasticware must be collected in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any solvents used for decontamination should be collected in a compatible, sealed container for halogenated liquid waste.
-
Disposal Protocol: All waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and national regulations.[3][5] Under no circumstances should this material be disposed of down the drain.[5]
Emergency Procedures: Preparedness and Response
-
Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][11] If the person feels unwell, seek medical attention.
-
Spill: Evacuate the immediate area. Eliminate all sources of ignition.[5] For a small spill, and only if trained to do so, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for hazardous waste disposal. Large spills should be handled by emergency response personnel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
